Sophoraflavanone G
Description
This compound has been reported in Sophora stenophylla, Sophora moorcroftiana, and other organisms with data available.
flavanol from Sophora; structure in first source; RN given refers to (S-(R*,S*))-isome
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,23,26-29H,3,6,9,12H2,1-2,4H3/t15-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYVAQQLDYTHCL-CMJOXMDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243345 | |
| Record name | Vexibinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10243345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97938-30-2 | |
| Record name | Sophoraflavanone G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97938-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vexibinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097938302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vexibinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10243345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Sophoraflavanone G: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Sophoraflavanone G (SFG), a prenylated flavonoid isolated from the roots of Sophora flavescens and other Sophora species, has emerged as a promising bioactive compound with a wide spectrum of pharmacological activities.[1][2] Extensive research has illuminated its potential as an anti-inflammatory, anticancer, antimicrobial, and neuroprotective agent.[2][3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse effects of this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of multiple key signaling pathways and cellular processes. Its multifaceted mechanism of action contributes to its efficacy in various disease models.
Anti-inflammatory Activity
SFG demonstrates potent anti-inflammatory effects by targeting key mediators and signaling cascades involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated macrophages, SFG has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α).[6] This inhibition is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6] Specifically, SFG hinders the translocation of the p65 subunit of NF-κB into the nucleus and reduces the phosphorylation of MAPK pathway components.[6]
Furthermore, SFG down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.[6][7] In a murine asthma model, this compound was found to ameliorate allergic airway inflammation by suppressing the Th2 response.[3][8] It also exhibits protective effects in brain microvascular endothelial cells by inhibiting TNF-α-induced Matrix Metalloproteinase-9 (MMP-9) expression, a critical factor in neuroinflammation.[9][10]
Anticancer Activity
The anticancer properties of this compound are attributed to its ability to induce cell cycle arrest and apoptosis, and to inhibit cancer cell migration and invasion. In human myeloid leukemia HL-60 cells, SFG was found to suppress proliferation in a dose- and time-dependent manner.[4] It promotes apoptosis in various cancer cell lines, including human breast cancer and leukemia cells.[3][11]
The apoptotic mechanism involves the intrinsic mitochondrial pathway, characterized by the upregulation of Bax, downregulation of Bcl-2 and Bcl-xL, release of cytochrome c, and activation of caspase-9 and caspase-3.[11][12] SFG also targets several critical signaling pathways implicated in cancer progression. It has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt, Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT), and MAPK pathways.[5][13] In triple-negative breast cancer cells, SFG was found to suppress progression by inactivating the EGFR-PI3K-AKT signaling pathway.[14]
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Research indicates that SFG can completely inhibit the growth of multiple MRSA strains at low concentrations.[1] Its mechanism of action against bacteria involves the disruption of the cell membrane's integrity and biosynthesis.[15] Furthermore, SFG has shown synergistic effects when combined with conventional antibiotics, enhancing their antibacterial efficacy.[1]
Other Pharmacological Activities
Beyond its primary roles in inflammation and cancer, this compound has been reported to possess other notable biological activities. It acts as a glycosidase inhibitor, with studies showing its ability to inhibit α-glucosidase.[16] Additionally, it can resensitize multidrug-resistant non-small-cell lung cancer cells to chemotherapeutic drugs by inhibiting the function of the ABCG2 drug transporter.[17]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the biological activities of this compound.
| Activity | Cell Line/Model | Parameter | Value | Reference |
| Anticancer | Human Myeloid Leukemia HL-60 | IC50 (48h) | 20 μM | [4] |
| Anti-inflammatory | LPS-treated RAW 264.7 cells | PGE2 Production Inhibition | 1-50 μM | [7] |
| Antimicrobial | Methicillin-resistant S. aureus (21 strains) | Growth Inhibition | 3.13-6.25 μg/mL | [1] |
| Glycosidase Inhibition | α-glucosidase | IC50 | 37 μM | [16] |
Signaling Pathways Modulated by this compound
The intricate network of signaling pathways affected by this compound is central to its mechanism of action.
Figure 1: Overview of signaling pathways modulated by this compound.
Key Experimental Protocols
This section details the methodologies for key experiments frequently cited in the study of this compound.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Figure 2: Workflow for the MTT cell viability assay.
Protocol Details:
-
Cell Seeding: Plate cells at a density of 1 x 104 to 5 x 104 cells/well in a 96-well plate and incubate overnight.
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This technique is crucial for studying the effect of this compound on the expression and phosphorylation of proteins in signaling pathways.
Figure 3: General workflow for Western blot analysis.
Protocol Details:
-
Sample Preparation: Lyse cells treated with this compound and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a method such as the bicinchoninic acid (BCA) assay.
-
Gel Electrophoresis: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Flow Cytometry)
Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method to quantify apoptosis.
Protocol Details:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound is a pleiotropic molecule that influences a remarkable array of cellular processes and signaling pathways. Its ability to modulate key inflammatory and oncogenic pathways, such as NF-κB, MAPK, PI3K/Akt, and JAK/STAT, underscores its therapeutic potential. The comprehensive data presented in this guide, including quantitative metrics, detailed experimental protocols, and visual representations of its mechanisms, provides a solid foundation for further research and development of this compound as a novel therapeutic agent for a variety of diseases. Continued investigation into its pharmacokinetics, bioavailability, and safety profile will be crucial in translating its promising preclinical activities into clinical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anti-neuroinflammatory effect of this compound from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of this compound isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Effects of this compound by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells [mdpi.com]
- 10. Protective Effects of this compound by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. worldscientific.com [worldscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycosidase inhibitory flavonoids from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Sophoraflavanone G: A Technical Guide to Natural Sources and Isolation Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sophoraflavanone G, a prenylated flavonoid also known as kushenin, has garnered significant scientific interest for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Sophora genus of the Fabaceae family.[3][4] The roots are the primary plant part from which this compound is isolated. Key species identified as significant sources include:
-
Sophora flavescens : Widely used in traditional Chinese medicine, this species is a well-documented and common source for the isolation of this compound.[1][5][6][7]
-
Sophora alopecuroides : This species has also been identified as a source for the preparative isolation of this compound.[1]
-
Sophora exigua : Research has demonstrated the presence and isolation of this compound from this plant.[3][8]
-
Sophora pachycarpa : This species is another known source of this compound.[3][9]
-
Sophora tomentosa : While a rich source of other flavonoids and alkaloids, studies also suggest the presence of this compound.[9]
Currently, there is limited evidence of this compound being isolated from plants outside of the Sophora genus.
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques to separate it from other co-extracted compounds.
Extraction
The initial step in isolating this compound is the extraction from dried and powdered plant material, most commonly the roots.
Experimental Protocol: Solvent Extraction of Sophora flavescens
-
Plant Material Preparation : 500 g of dried and powdered roots of Sophora flavescens are used as the starting material.
-
Solvent Soaking : The powdered root material is soaked in 3 liters of ethanol. This process is repeated three times to ensure exhaustive extraction.
-
Extraction Combination and Concentration : The ethanol extracts from the three soaking steps are combined.
-
Solvent Evaporation : The combined ethanol extract is concentrated under reduced pressure (in vacuo) to remove the ethanol, resulting in a dry residue. From 500 g of dried plant material, approximately 65 g of residue is obtained.
Purification
Following extraction, a multi-step purification process is employed, often involving liquid-liquid partitioning and multiple column chromatography steps.
Experimental Protocol: Purification by Liquid-Liquid Partitioning and Column Chromatography
-
Resuspension and Partitioning : The 65 g of crude residue is suspended in a 25% iso-propanol aqueous solution. This suspension is then partitioned with ethyl acetate. The this compound will preferentially move into the ethyl acetate layer.
-
Concentration : The ethyl acetate fraction is collected and concentrated to yield a crude flavonoid extract.
-
Sephadex LH-20 Column Chromatography : The concentrated ethyl acetate extract is subjected to column chromatography using Sephadex LH-20 as the stationary phase. The mobile phase used for elution is methanol.
-
Silica Gel Column Chromatography : Fractions containing this compound from the Sephadex LH-20 column are pooled and further purified on a silica gel column. The mobile phase for this step is a mixture of acetone and petroleum ether in a 1:3 ratio.
-
Reversed-Phase C18 (RP-18) Column Chromatography : A final purification step is performed using a reversed-phase C18 column. The mobile phase is a mixture of methanol and water in a 70:30 ratio.
-
Final Product : This multi-step purification process from 500 g of dried Sophora flavescens roots yields approximately 300 mg of this compound, corresponding to a final yield of 0.06%.
High-Speed Countercurrent Chromatography (HSCCC)
High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of the sample. This method has been successfully applied for the single-step preparative isolation of this compound.
Experimental Protocol: HSCCC Isolation from Sophora flavescens
-
Crude Extract Preparation : A crude extract is prepared from Sophora flavescens.
-
Two-Phase Solvent System : A two-phase solvent system is prepared by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:1:1:1. The mixture is thoroughly equilibrated and the two phases are separated before use.
-
HSCCC Operation :
-
350 mg of the crude extract (containing approximately 6.7% this compound) is dissolved in a mixture of the upper and lower phases of the solvent system.
-
The HSCCC instrument is filled with the upper phase as the stationary phase.
-
The lower phase is used as the mobile phase.
-
The separation is initiated at a flow rate of 1.0 mL/min.
-
After 120 minutes, the flow rate of the mobile phase is increased to 2.0 mL/min to expedite the elution of more strongly retained compounds.
-
-
Results : This single-step HSCCC separation yields 22.5 mg of this compound with a purity of 95.6%, as determined by High-Performance Liquid Chromatography (HPLC). The recovery of this compound from the crude extract is 91.7%.[10]
Experimental Protocol: HSCCC Isolation from Sophora alopecuroides
-
Crude Extract Preparation : 200 mg of a crude extract from Sophora alopecuroides is prepared for separation.
-
Two-Phase Solvent System : A biphasic solvent system composed of n-hexane, ethyl acetate, methanol, and water in a 9:6:6:8 volume ratio is used.
-
HSCCC Operation : The HSCCC is performed in a non-stop elution mode.
-
Results : This method yields 21.0 mg of this compound with a purity higher than 95.0%.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the isolation of this compound from various Sophora species using different methodologies.
Table 1: Isolation of this compound by Conventional Chromatography
| Plant Source | Starting Material (dry weight) | Extraction Solvent | Purification Method | Final Yield | Overall Yield (%) | Purity | Reference |
| Sophora flavescens | 500 g | Ethanol | LLE, Sephadex LH-20, Silica Gel, RP-18 | 300 mg | 0.06% | >96% (by HPLC) | [11] |
Table 2: Isolation of this compound by High-Speed Countercurrent Chromatography (HSCCC)
| Plant Source | Starting Material (Crude Extract) | HSCCC Solvent System (v/v/v/v) | Final Yield | Purity | Recovery | Reference |
| Sophora flavescens | 350 mg | n-hexane:ethyl acetate:methanol:water (1:1:1:1) | 22.5 mg | 95.6% | 91.7% | [10] |
| Sophora alopecuroides | 200 mg | n-hexane:ethyl acetate:methanol:water (9:6:6:8) | 21.0 mg | >95.0% | Not Reported | [1] |
Experimental Workflows
The following diagrams illustrate the experimental workflows for the isolation of this compound.
Caption: Conventional isolation workflow for this compound.
Caption: HSCCC single-step isolation workflow for this compound.
References
- 1. High-Speed Counter-Current Chromatography with an Online Storage Technique for the Preparative Isolation and Purification of Dihydroflavonoids from Sophora alopecuroides L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Genus Sophora: a comprehensive review on secondary chemical metabolites and their biological aspects from past achievements to future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial effect of this compound isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of this compound isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. US20050226943A1 - Extract of sophora flavescens flavonoids and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to Sophoraflavanone G: Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone G, a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens and other species of the Sophora genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its isolation and analysis of its biological functions, and an exploration of the key signaling pathways it modulates. All quantitative data is summarized in structured tables, and experimental workflows and signaling pathways are visualized using diagrams for enhanced clarity.
Physicochemical Properties of this compound
This compound is a yellowish crystalline solid.[3] It is characterized by a flavanone backbone with a lavandulyl group substitution. Its solubility in aqueous solutions is poor, while it is soluble in organic solvents such as DMSO, DMF, and ethanol.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-enyl]-2,3-dihydrochromen-4-one | PubChem[4] |
| Synonyms | Kushenol F, Norkurarinone, Vexibinol | GlpBio,[5] Wikipedia[6] |
| Molecular Formula | C₂₅H₂₈O₆ | PubChem[4] |
| Molecular Weight | 424.49 g/mol | GlpBio,[5] PubChem[4] |
| Appearance | Yellowish crystalline solid | CymitQuimica[3] |
| LogP (Computed) | 5.8 | PubChem[4] |
| Hydrogen Bond Donors | 4 | PubChem[4] |
| Hydrogen Bond Acceptors | 6 | IN SILICO STUDIES OF this compound: QUANTUM CHARACTERIZATION AND ADMET |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Values | Source |
| UV (λmax) | 295 nm | [HPLC fingerprint of flavonoids in Sophora flavescens and determination of five components] |
| IR (cm⁻¹) | Data not available in the searched sources. | |
| ¹H-NMR (ppm) | Detailed assignments not available in the searched sources. | |
| ¹³C-NMR (ppm) | Detailed assignments not available in the searched sources. | |
| Mass Spectrometry | Characteristic fragmentation includes the loss of the lavandulyl chain. | Characterization of flavonoids in the extract of Sophora flavescens Ait. by high-performance liquid chromatography coupled with diode-array detector and electrospray ionization mass spectrometry[7] |
Experimental Protocols
Extraction and Isolation of this compound from Sophora flavescens
The following protocol is a generalized procedure based on methods described in the literature.[8]
Methodology:
-
Extraction: The air-dried and crushed roots of Sophora flavescens are extracted with 95% ethanol. The mixture is refluxed, and the process is typically repeated three times to ensure maximum yield.
-
Concentration: The combined ethanol extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned with an organic solvent of intermediate polarity, such as ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The resulting ethyl acetate fraction is subjected to column chromatography on a silica gel column.
-
Elution: A gradient elution is performed using a solvent system, commonly n-hexane and ethyl acetate, with increasing polarity to separate the different flavonoid constituents.
-
Preparative HPLC: Fractions identified as containing this compound (monitored by thin-layer chromatography) are further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the steps to quantify apoptosis in cancer cells treated with this compound using flow cytometry.
Methodology:
-
Cell Treatment: Plate cancer cells (e.g., MDA-MB-231 or HL-60) and allow them to adhere. Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a predetermined duration (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, harvest the cells, including both adherent and floating cells, by trypsinization followed by centrifugation.
-
Washing: Wash the cell pellet with cold phosphate-buffered saline (PBS) to remove any residual media and treatment solution.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes to allow for the binding of Annexin V to exposed phosphatidylserine and for PI to enter cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.[9]
Analysis of MAPK Phosphorylation by Western Blot
This protocol describes the detection of phosphorylated MAP kinases (e.g., p-ERK) in cells treated with this compound.
References
- 1. Identification and characterization of antioxidants from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorlab.com [biorlab.com]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound | C25H28O6 | CID 72936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Characterization of flavonoids in the extract of Sophora flavescens Ait. by high-performance liquid chromatography coupled with diode-array detector and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
In Silico Analysis of Sophoraflavanone G: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the computational studies on Sophoraflavanone G, a promising natural compound, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its in silico characterization, potential mechanisms of action, and pharmacokinetic profile. This document details the methodologies employed in its computational evaluation and presents key quantitative findings to support further drug development efforts.
This compound (SG), a prenylated flavonoid isolated from Sophora flavescens, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] Computational, or in silico, studies have been instrumental in elucidating the molecular mechanisms underlying these effects, predicting its drug-like properties, and identifying potential molecular targets. This guide synthesizes the available in silico research on this compound to provide a technical resource for its continued investigation.
Molecular and Quantum Characterization
The foundational step in the in silico analysis of any compound is the characterization of its electronic and structural properties. For this compound, semi-empirical quantum calculations have been employed to optimize its geometry and understand its reactivity.[1][3]
Physicochemical and Quantum Mechanical Properties
Quantum mechanical calculations provide insights into the electron distribution and reactivity of a molecule. These studies have indicated that this compound has a greater tendency for electron donation compared to similar flavonoids like Naringenin, which is suggested by a lower ionization potential.[1][3] Key physicochemical and quantum properties are summarized below.
| Property | Predicted Value | Methodology/Tool | Reference |
| Molecular Weight | 424.49 g/mol | SwissADME | [3] |
| XLogP3-AA | 5.8 | PubChem | [4] |
| Hydrogen Bond Donors | 4 | SwissADME | [5] |
| Hydrogen Bond Acceptors | 6 | SwissADME | [5] |
| HOMO Energy (εHOMO) | -7.08385 eV | Quantum Chemical | [3] |
| LUMO Energy (εLUMO) | -0.19989 eV | Quantum Chemical | [3] |
| Electrophilicity Index (Ω) | 12.91994 eV | Quantum Chemical | [3] |
Pharmacokinetic (ADMET) Profile
The analysis of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for its development as a drug. In silico tools provide a preliminary assessment of these properties.
ADMET Prediction
Studies utilizing platforms such as SwissADME and ADMETSAR have predicted the pharmacokinetic profile of this compound.[3][6] The compound is predicted to have good oral bioavailability and skin permeability, suggesting its potential for both oral and topical administration.[1][3] It has been screened against key drug-likeness rules and for potential interactions with metabolic enzymes.
| ADMET Parameter | Prediction | Methodology/Tool | Reference |
| Gastrointestinal Absorption | High | SwissADME | [5] |
| Blood-Brain Barrier Permeant | No | SwissADME | [1] |
| P-glycoprotein Substrate | No | SwissADME | [1] |
| CYP1A2 Inhibitor | No | SwissADME | [1] |
| CYP2C9 Inhibitor | Yes | SwissADME | [3] |
| CYP2D6 Inhibitor | No | SwissADME | [1] |
| Lipinski's Rule of Five | 0 Violations | SwissADME | [3] |
| Ghose Filter | 0 Violations | SwissADME | [3] |
| Veber Rule | 0 Violations | SwissADME | [3] |
Molecular Docking and Target Identification
Molecular docking simulations are a cornerstone of in silico drug discovery, used to predict the binding orientation and affinity of a ligand to a protein target. This compound has been docked against a variety of targets implicated in cancer, inflammation, and metabolic diseases.
Predicted Molecular Targets and Binding Affinities
The following table summarizes the key molecular targets of this compound identified through molecular docking studies and the corresponding binding scores.
| Target Protein | Docking Score (kcal/mol) | Docking Software/Method | Disease Relevance | Reference |
| Sodium-Glucose Cotransporter 2 (SGLT2) | -4.799 (LibDock Score) | CDOCKER | Diabetes | [6] |
| Inducible Nitric Oxide Synthase (iNOS) | -14.6 | MOE | Inflammation | [2] |
| Glycogen Synthase Kinase 3-β (GSK3-β) | Not specified | MOE | Various | [2] |
| Matrix Metalloproteinase-8 (MMP-8) | Not specified | MOE | Inflammation, Cancer | [2] |
| TNF Receptor (TNFR) | Interaction Confirmed | Discovery Studio | Inflammation | [7] |
| ATP-Binding Cassette Transporter G2 (ABCG2) | Interaction Confirmed | Not specified | Multidrug Resistance | |
| Fatty Acid Synthase (FAS) | IC50: 6.7 ± 0.2 μM | Induced Fit Docking | Cancer |
Signaling Pathway Analysis
In silico studies, in conjunction with experimental data, have implicated this compound in the modulation of several key signaling pathways involved in inflammation and cancer.
Inhibition of Pro-inflammatory Pathways
This compound has been shown to inhibit the TNF-α-induced expression of Matrix Metalloproteinase-9 (MMP-9) in brain microvascular endothelial cells. This is achieved through the inhibition of the TNFR-mediated activation of MAPK pathways (ERK1/2, p38, and JNK1/2) and the subsequent suppression of the NF-κB signaling pathway.[7][8]
Modulation of Cancer-Related Pathways
In the context of cancer, particularly triple-negative breast cancer, this compound has been identified as an inhibitor of the EGFR-PI3K-AKT signaling pathway.[9][10] By targeting EGFR, it can suppress downstream signaling that promotes cell proliferation and survival.[9]
References
- 1. granthaalayahpublication.org [granthaalayahpublication.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C25H28O6 | CID 72936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Protective Effects of this compound by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effects of this compound by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The ADMET Profile of Sophoraflavanone G: A Technical Overview for Drug Development Professionals
An in-depth analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the prenylated flavonoid, Sophoraflavanone G, to support preclinical assessment and guide future research.
This compound, a prenylated flavanone isolated from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. As with any potential therapeutic agent, a thorough understanding of its ADMET profile is critical for evaluating its drug-like properties and potential for clinical success. This technical guide provides a comprehensive summary of the predicted and experimentally determined ADMET characteristics of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a lipophilic molecule with predicted good skin permeability, making it a potential candidate for topical applications. However, its low aqueous solubility presents a significant challenge for oral administration, leading to poor absorption. Formulation strategies, such as the use of solid self-microemulsifying drug delivery systems (S-SMEDDS), have been shown to dramatically improve its oral bioavailability in preclinical models. The compound is anticipated to exhibit high plasma protein binding, which will influence its distribution and the concentration of the free, active drug. Metabolism is expected to occur primarily in the liver, involving both Phase I and Phase II enzymatic reactions, with CYP1A2 and CYP2E1 identified as key cytochrome P450 enzymes in its initial oxidation. While comprehensive toxicity data is limited, available information suggests potential cytotoxicity against cancer cell lines and a possibility of hepatotoxicity at elevated concentrations. Further studies are required to fully characterize its safety profile, including genotoxicity and cardiotoxicity.
Data Summary Tables
The following tables summarize the available quantitative and qualitative data for the ADMET profile of this compound.
Table 1: Absorption
| Parameter | Value/Prediction | Species/System | Method | Source |
| Oral Bioavailability | Predicted: High | N/A | In silico (SwissADME) | [1] |
| Relative Bioavailability: 343.84% (with S-SMEDDS vs. suspension) | Rat | In vivo | ||
| Intestinal Absorption | Predicted: High | N/A | In silico (SwissADME) | [1] |
| Caco-2 Permeability (Papp) | No experimental data available for this compound. For structurally similar (‒)-Sophoranone: 0.115 × 10⁻⁶ cm/s (suggests low permeability) | Human colon adenocarcinoma cells | In vitro | |
| Skin Permeability | Predicted: Good | N/A | In silico | [1] |
Table 2: Distribution
| Parameter | Value/Prediction | Species/System | Method | Source |
| Plasma Protein Binding | No experimental data available for this compound. For structurally similar (‒)-Sophoranone: >99.9% bound (free fraction < 0.1%) | Human and Rat plasma | In vitro | |
| Blood-Brain Barrier (BBB) Permeability | Predicted: No | N/A | In silico (BOILED-Egg model) | [1] |
Table 3: Metabolism
| Parameter | Details | Species/System | Method | Source |
| Metabolic Pathways | Phase I: Mono-hydroxylation, Di-hydroxylation, Dehydrogenation Phase II: Glucuronidation | Rat liver microsomes | In vitro | [2] |
| Metabolizing Enzymes | CYP450 Isoforms (for mono-hydroxylation): CYP1A2, CYP2E1 (major) UGT Isoforms (for glucuronidation): Multiple UGT1A isoforms | Rat liver microsomes | In vitro | [2] |
| CYP450 Inhibition | CYP1A2: No significant inhibition CYP2C9: No significant inhibition CYP2D6: No significant inhibition CYP3A4: No significant inhibition | Human liver microsomes | In vitro |
Table 4: Excretion
| Parameter | Value/Prediction | Species/System | Method | Source |
| Routes of Excretion | Data not available | N/A | N/A | N/A |
| Percentage of Excretion | Data not available | N/A | N/A | N/A |
Table 5: Toxicity
| Parameter | Value/Prediction | Species/System | Method | Source |
| Cytotoxicity (IC50) | HL-60 (Human promyelocytic leukemia cells): 12.5 µM HepG2 (Human liver cancer cells): 13.3 µM | Human cancer cell lines | In vitro | [3] |
| Hepatotoxicity | Predicted: Yes (in silico) Qualitative mention of potential contribution to Sophora flavescens extract-induced hepatotoxicity | N/A Rat | In silico In vivo | [1], |
| Genotoxicity (Ames Test) | Data not available | N/A | N/A | N/A |
| Cardiotoxicity (hERG Inhibition) | Data not available | N/A | N/A | N/A |
Experimental Protocols
Detailed methodologies for key in vitro ADMET assays are described below. These protocols are based on standard industry practices and the available literature.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of human colon adenocarcinoma Caco-2 cells.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as lucifer yellow or mannitol.
-
Transport Experiment:
-
The test compound (e.g., at a concentration of 10 µM) is added to the apical (A) side of the monolayer, and fresh assay buffer is added to the basolateral (B) side to assess A-to-B permeability (absorptive flux).
-
Conversely, the compound is added to the basolateral side, and fresh buffer is added to the apical side to determine B-to-A permeability (efflux).
-
-
Sample Analysis: Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes). The concentration of the test compound is quantified using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration of the drug in the donor compartment (µmol/cm³). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
-
Plasma Protein Binding Assay
Objective: To determine the percentage of a compound that binds to plasma proteins, which influences its distribution and pharmacological activity.
Methodology:
-
Method: Equilibrium dialysis is the gold standard method.
-
Apparatus: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.
-
Procedure:
-
One chamber is filled with plasma (human or other species of interest), and the other chamber is filled with a protein-free buffer solution.
-
The test compound is added to the plasma-containing chamber.
-
The apparatus is sealed and incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
-
Sample Analysis: At the end of the incubation, aliquots are taken from both the plasma and buffer chambers. The total concentration of the compound in the plasma and the concentration of the free compound in the buffer are determined by LC-MS/MS.
-
Data Analysis: The percentage of protein binding is calculated as: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] * 100 The free fraction (fu) is calculated as: fu = Free Concentration / Total Concentration
Metabolic Stability Assay
Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes, typically by measuring its rate of disappearance when incubated with liver microsomes or hepatocytes.
Methodology:
-
Test System: Human or other species' liver microsomes (containing Phase I enzymes) or cryopreserved hepatocytes (containing both Phase I and Phase II enzymes) are used.
-
Incubation:
-
The test compound (e.g., at 1 µM) is incubated with the liver microsomes or hepatocytes in a buffer solution at 37°C.
-
The reaction is initiated by the addition of a cofactor, such as NADPH for microsomal assays.
-
-
Time Points: Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction in the collected aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The in vitro half-life (t½) is determined from the slope of the natural logarithm of the remaining parent compound versus time plot.
-
The intrinsic clearance (CLint) is calculated from the half-life.
-
Visualizations
Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic pathways of this compound in the liver.
Experimental Workflow for Caco-2 Permeability Assay
Caption: A streamlined workflow of the in vitro Caco-2 permeability assay.
Logical Relationship of ADMET Assessment
Caption: The logical progression of ADMET assessment from in silico to in vivo.
Conclusion and Future Directions
The available data provides a foundational understanding of the ADMET profile of this compound. While in silico predictions are encouraging for certain properties, the experimental data, particularly for oral absorption and plasma protein binding, suggest potential challenges for systemic drug development. The high relative bioavailability achieved with a specialized formulation underscores the importance of drug delivery technologies for advancing this compound.
To build a more complete and robust ADMET profile, the following experimental studies are recommended:
-
Absorption: Conduct Caco-2 permeability assays to determine the Papp value and investigate the potential for active transport or efflux.
-
Distribution: Perform plasma protein binding studies in human and relevant preclinical species to quantify the free fraction. Determine the brain-to-plasma concentration ratio to confirm its ability to cross the blood-brain barrier.
-
Excretion: Conduct mass balance studies in a relevant animal model to identify the major routes and extent of excretion.
-
Toxicity: A comprehensive battery of toxicity studies is essential, including:
-
An Ames test to assess mutagenic potential.
-
An in vitro hERG assay to evaluate the risk of cardiotoxicity.
-
In vivo acute and repeated-dose toxicity studies to determine the LD50, identify target organs of toxicity, and establish a no-observed-adverse-effect level (NOAEL).
-
A more complete ADMET profile will be instrumental in guiding the further development of this compound as a potential therapeutic agent, enabling informed decisions on formulation, dosing regimens, and safety monitoring.
References
Sophoraflavanone G: A Comprehensive Technical Guide on its Discovery, History, and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sophoraflavanone G, a prenylated flavonoid predominantly isolated from the roots of Sophora species, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, and detailed experimental protocols for its isolation and biological evaluation. A key focus is placed on its multifaceted biological activities, including its anti-inflammatory, antimicrobial, and antitumor effects, with a detailed exploration of the underlying molecular mechanisms and signaling pathways. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visually represented using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and History
This compound is a naturally occurring prenylated flavanone. Its discovery is rooted in the extensive phytochemical investigation of plants from the Sophora genus, which have a long history of use in traditional medicine, particularly in East Asia. The first comprehensive studies that led to the isolation and characterization of a series of prenylated flavonoids from Sophora flavescens, including compounds structurally related to this compound, were conducted in the mid-1980s. A pivotal publication by Wu et al. in 1985 described the isolation and structural elucidation of several flavonoids from this plant, laying the groundwork for the identification of this compound.[1]
Initially isolated from Sophora flavescens (known as "Ku Shen" in traditional Chinese medicine), this compound has since been identified in other Sophora species, including Sophora alopecuroides and Sophora exigua.[2][3] Early research focused on its structural characterization using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4][5][6] Subsequent studies have unveiled a broad spectrum of biological activities, establishing this compound as a promising candidate for further pharmacological development.[7][8]
Physicochemical Properties
This compound is a tetrahydroxyflavanone with a lavandulyl substituent at the C-8 position. Its chemical structure confers specific physicochemical properties that influence its biological activity and pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₈O₆ | [5] |
| Molecular Weight | 424.49 g/mol | [5] |
| Appearance | Yellowish crystalline solid | [9] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. | [5] |
| Purity (typical) | >98% (by HPLC) | [5] |
Isolation and Purification
The isolation of this compound from its natural sources, primarily the roots of Sophora flavescens, typically involves solvent extraction followed by chromatographic separation.
General Experimental Workflow for Isolation
Detailed Experimental Protocol: Column Chromatography
This protocol provides a representative method for the isolation of this compound from a crude extract of Sophora flavescens using silica gel column chromatography.
-
Preparation of the Crude Extract:
-
Air-dried and powdered roots of Sophora flavescens are extracted with a suitable solvent (e.g., 95% ethanol or methanol) at room temperature for an extended period or under reflux.
-
The solvent is then evaporated under reduced pressure to yield the crude extract.
-
-
Column Preparation:
-
A glass column is packed with silica gel (100-200 mesh) using a slurry method with a non-polar solvent such as hexane.
-
-
Sample Loading:
-
The crude extract is dissolved in a minimal amount of the initial mobile phase and adsorbed onto a small amount of silica gel.
-
The solvent is evaporated, and the dried, extract-adsorbed silica gel is carefully loaded onto the top of the prepared column.
-
-
Elution:
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether and acetone (e.g., starting from 1:0 and gradually increasing to 1:2).[5]
-
Fractions of the eluate are collected sequentially.
-
-
Fraction Analysis and Purification:
-
The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Fractions rich in this compound are combined and may be subjected to further purification steps, such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.
-
Biological Activities and Mechanisms of Action
This compound exhibits a wide range of pharmacological activities, with its anti-inflammatory, antimicrobial, and antitumor effects being the most extensively studied.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties in various in vitro and in vivo models. It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[10][11]
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Measured Parameter | Concentration of SG | Effect | Reference |
| RAW 264.7 macrophages | LPS | NO Production | 2.5-20 µM | Inhibition | [10] |
| RAW 264.7 macrophages | LPS | PGE₂ Production | 1-50 µM | Inhibition | [11] |
| RAW 264.7 macrophages | LPS | TNF-α, IL-6, IL-1β | 2.5-20 µM | Decreased production | [10] |
| BEAS-2B bronchial epithelial cells | TNF-α | IL-6, IL-8, MCP-1, CCL5 | Not specified | Decreased production | [12] |
The anti-inflammatory effects of this compound are mediated through the modulation of several key signaling pathways.
Lipopolysaccharide (LPS) stimulation of macrophages typically activates the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of key MAPK proteins (ERK, JNK, and p38) and to prevent the nuclear translocation of the p65 subunit of NF-κB.[10]
This compound also exerts its anti-inflammatory effects by attenuating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and upregulating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[2][5] Inhibition of the JAK/STAT pathway further reduces the expression of pro-inflammatory cytokines, while activation of the Nrf2/HO-1 pathway enhances the cellular antioxidant defense system, thereby mitigating inflammatory responses.
Antimicrobial Activity
This compound has demonstrated significant antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and mutans streptococci.[3][6][13] It also exhibits synergistic effects when combined with conventional antibiotics, potentially offering a strategy to combat antibiotic resistance.[13]
Table 2: Antimicrobial Activity of this compound
| Microorganism | Assay | Concentration/Value | Effect | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Methicillin-resistant S. aureus (MRSA) | MIC | 0.5-8 µg/mL | Inhibition |[13] | | Mutans streptococci | MBC | 0.5-4 µg/mL | Bactericidal |[6] | | MRSA (in combination with ampicillin/oxacillin) | FIC Index | 0.188-0.375 | Synergistic |[13] |
Antitumor Activity
This compound has shown promising antitumor effects in various cancer cell lines, including breast cancer and leukemia cells.[14][15] Its anticancer mechanism involves the induction of apoptosis (programmed cell death) and the suppression of cancer cell migration and invasion, often through the inhibition of the MAPK signaling pathway.[15]
Experimental Protocols for Biological Assays
Protocol for Nitric Oxide (NO) Assay in Macrophages
This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 macrophages, a common assay to assess the anti-inflammatory potential of compounds.
-
Cell Culture:
-
RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Cell Seeding:
-
Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) and incubated for a further 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature.
-
50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
-
Protocol for Western Blot Analysis of MAPK Pathway Proteins
This protocol outlines the steps to analyze the phosphorylation status of MAPK proteins (p38, ERK, JNK) in response to this compound treatment.
-
Cell Lysis:
-
RAW 264.7 cells are treated with this compound and/or LPS as described above.
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of p38, ERK, and JNK overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
Conclusion
This compound, a prenylated flavonoid with a rich history rooted in traditional medicine, has been scientifically validated as a potent bioactive compound with diverse pharmacological properties. Its well-elucidated anti-inflammatory, antimicrobial, and antitumor activities, coupled with a growing understanding of its mechanisms of action at the molecular level, position it as a promising candidate for the development of novel therapeutics. This technical guide provides a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. The detailed protocols and compiled quantitative data serve as a valuable resource to facilitate future research and development efforts in this exciting area of natural product science.
References
- 1. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR spectral assignments of isoprenylated flavanones from Sophora tonkinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20050226943A1 - Extract of sophora flavescens flavonoids and uses thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of MAPK proteins by Western blot analysis [bio-protocol.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of flavonoids in the extract of Sophora flavescens Ait. by high-performance liquid chromatography coupled with diode-array detector and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model | MDPI [mdpi.com]
- 13. Glycosidase inhibitory flavonoids from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Main flavonoids from Sophora flavescenes] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacological Properties of Sophoraflavanone G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone G (SFG) is a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens and other species of the Sophora genus.[1][2] This natural compound has garnered significant scientific interest due to its diverse and potent pharmacological activities. Exhibiting a broad spectrum of effects, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties, this compound presents a promising candidate for therapeutic development.[2] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays and models are provided, along with visualizations of the key signaling pathways modulated by this compound.
Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory mediators.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the inhibition of several critical signaling cascades:
-
NF-κB Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response. It prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes.
-
MAPK Pathway: The compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been observed to decrease the activation of MAPKs, which are involved in the production of inflammatory cytokines and mediators.[3]
-
JAK/STAT Pathway: this compound has been found to interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cytokine signaling.[4]
-
Nrf2/HO-1 Pathway: Interestingly, this compound can upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4] This pathway plays a critical role in the antioxidant and anti-inflammatory cellular defense mechanisms.
By targeting these pathways, this compound effectively reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[3][4]
Quantitative Data: Anti-inflammatory Effects
| Model System | Parameter Measured | Concentration of SFG | Observed Effect | Reference |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | 2.5-20 μM | Inhibition of NO production. | [3] |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE2) Production | 1-50 µM | Inhibition of PGE2 production via COX-2 down-regulation. | [5] |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | IL-1β, IL-6, TNF-α Production | 2.5-20 μM | Decreased production of pro-inflammatory cytokines. | [3] |
| Ovalbumin-sensitized asthmatic mice | Airway Hyper-responsiveness (AHR) | Not specified | Significant reduction in AHR. | |
| Ovalbumin-sensitized asthmatic mice | Eosinophil Infiltration & Goblet Cell Hyperplasia | Not specified | Significant reduction in eosinophil infiltration and goblet cell hyperplasia. | |
| TNF-α-stimulated BEAS-2B cells | CCL5, MCP-1, IL-8, IL-6 Production | Not specified | Significantly decreased levels of chemokines and cytokines. | |
| Croton oil-induced ear edema in mice | Edema | 10-250 µ g/ear (topical) | Anti-inflammatory activity. | [5] |
| Carrageenan-induced paw edema in rats | Edema | 2-250 mg/kg (oral) | Anti-inflammatory activity. | [5] |
Anticancer Activity
This compound has shown promising anticancer activities against a range of human cancer cell lines. Its primary mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action
The anticancer effects of this compound are mediated through several mechanisms:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cells, including human myeloid leukemia and triple-negative breast cancer cells.[6][7] This is achieved through the regulation of apoptotic and anti-apoptotic proteins.
-
Cell Cycle Arrest: The compound can arrest the cell cycle at the G0/G1 phase, thereby inhibiting the proliferation of cancer cells.[6]
-
Modulation of STAT Signaling: this compound acts as a novel small-molecule inhibitor of STAT signaling by targeting upstream signals, which are often persistently activated in cancer.[8]
-
Inhibition of ABCG2 Transporter: In non-small-cell lung cancer cells, this compound has been found to resensitize multidrug-resistant cells to chemotherapeutic drugs by inhibiting the ABCG2 drug transporter.[9]
Quantitative Data: Anticancer Effects
| Cancer Cell Line | Assay | Parameter | Value | Reference |
| Human Myeloid Leukemia HL-60 | MTT Assay | IC50 (48h) | 20 μM | [6] |
| Triple-Negative Breast Cancer MDA-MB-231 | MTT Assay | Cell Viability | Dose-dependent decrease | [10] |
| Acute Myeloid Leukemia KG-1a and EoL-1 | MTT Assay | Cytotoxicity | Strong cytotoxicity | [11] |
Neuroprotective Effects
This compound has demonstrated neuroprotective properties, primarily through its anti-neuroinflammatory actions.
Mechanism of Action
The neuroprotective effects of this compound are attributed to its ability to:
-
Inhibit Microglia-mediated Neuroinflammation: In LPS-activated BV2 microglial cells, this compound inhibits the release of pro-inflammatory mediators and cytokines.[4]
-
Modulate CNS Signaling Pathways: It down-regulates phosphorylated MAPKs, PI3K/AKT, and JAK/STAT pathways while up-regulating the Nrf2/HO-1 pathway in microglial cells.[4]
-
Protect Brain Microvascular Endothelial Cells: this compound can inhibit TNF-α-induced MMP-9 expression in brain microvascular endothelial cells, which is crucial for maintaining the integrity of the blood-brain barrier.[12][13]
Quantitative Data: Neuroprotective Effects
| Model System | Parameter Measured | Concentration of SFG | Observed Effect | Reference |
| LPS-activated BV2 microglia | NO, PGE2, TNF-α, IL-6, IL-1β release | Not specified | Inhibition of release. | [4] |
| TNF-α-induced bMECs | MMP-9 expression | Not specified | Inhibition of expression. | [12][13] |
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a variety of microorganisms, including antibiotic-resistant bacteria.
Mechanism of Action
The antimicrobial action of this compound involves:
-
Inhibition of Bacterial Growth: It directly inhibits the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
-
Synergistic Effects with Antibiotics: this compound can enhance the efficacy of conventional antibiotics, suggesting a potential role in combination therapy to combat antibiotic resistance.[1]
-
Membrane Disruption: Mechanistic studies suggest that it targets the bacterial membrane, leading to the destruction of membrane integrity.
Quantitative Data: Antimicrobial Effects
| Microorganism | Assay | Parameter | Value | Reference |
| Methicillin-resistant S. aureus (21 strains) | Growth Inhibition | Concentration | 3.13-6.25 μg/mL | [1] |
| Mutans streptococci (16 strains) | Antimicrobial Effect | MBC | 0.5-4 μg/mL | [14] |
| Riemerella anatipestifer | In vivo (peritonitis model) | Bacterial Load Reduction | Significant reduction at 10 mg/kg | [15] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the concentration of this compound.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol assesses the anti-inflammatory effects of this compound on RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent (for NO measurement)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement: Mix an equal volume of supernatant with Griess reagent and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
-
Cytokine Measurement: Use commercial ELISA kits to measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants according to the manufacturer's instructions.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to determine the effect of this compound on the expression and phosphorylation of proteins in signaling pathways like NF-κB and MAPK.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The band intensities can be quantified using densitometry software.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
Caption: Signaling pathways modulated by this compound.
General Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: A typical workflow for in vitro anti-inflammatory evaluation.
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential. Its well-documented anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties, underpinned by its ability to modulate multiple key cellular signaling pathways, make it a compelling candidate for further drug development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to design and conduct further investigations into the pharmacological activities of this compound. Future research should focus on its pharmacokinetic and toxicological profiles, as well as its efficacy in more complex preclinical disease models, to pave the way for its potential clinical applications.
References
- 1. bioradiations.com [bioradiations.com]
- 2. worldscientific.com [worldscientific.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. health.uconn.edu [health.uconn.edu]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. mpbio.com [mpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. advisains.id [advisains.id]
- 12. benchchem.com [benchchem.com]
- 13. Anti-neuroinflammatory effect of this compound from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. DOT Language | Graphviz [graphviz.org]
Sophoraflavanone G and its Derivatives: A Technical Guide for Researchers
An In-depth Examination of a Promising Natural Compound and its Analogs for Therapeutic Development
Abstract
Sophoraflavanone G (SFG), a prenylated flavanone predominantly isolated from plants of the Sophora genus, has emerged as a molecule of significant interest in the fields of pharmacology and drug discovery.[1][2] Also known as Kushenin in traditional Chinese medicine, this compound exhibits a broad spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound and its derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its chemical properties, biological activities, and mechanisms of action. This document summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways to facilitate further research and development of SFG-based therapeutics. While extensive research has been conducted on the natural compound, the exploration of its synthetic derivatives is a developing field with considerable therapeutic potential.
Introduction to this compound
This compound is a flavonoid, a class of secondary metabolites found in plants, known for their diverse biological functions.[1] Structurally, it is a tetrahydroxyflavanone distinguished by a lavandulyl substituent at the 8-position of the flavanone backbone.[3] This unique chemical structure is believed to be a key contributor to its wide-ranging pharmacological effects.[2]
Chemical and Physical Properties:
| Property | Value | Source |
| IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-chromen-4-one | [1] |
| Molecular Formula | C₂₅H₂₈O₆ | [1] |
| Molar Mass | 424.48 g/mol | [1] |
| Natural Sources | Sophora flavescens, Sophora pachycarpa, Sophora exigua, Sophora stenophylla, Sophora moorcroftiana | [1][2][3] |
| Appearance | Yellowish crystalline solid | [2] |
| Solubility | Soluble in organic solvents; poor water solubility | [2] |
Biological Activities and Mechanisms of Action
This compound has demonstrated significant therapeutic potential across several key areas, primarily as an antimicrobial and an anticancer agent.
Antimicrobial Activity
SFG exhibits potent activity against a range of microorganisms, most notably against drug-resistant bacteria.
Key Findings:
-
Activity against MRSA: SFG has shown remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL.
-
Synergistic Effects: The antimicrobial activity of conventional antibiotics such as ampicillin, oxacillin, and gentamicin is significantly enhanced when used in combination with SFG.[4] This suggests that SFG could be a valuable adjuvant in combating antibiotic resistance.
-
Activity against Oral Pathogens: SFG has demonstrated strong antimicrobial effects against various strains of mutans streptococci, which are implicated in dental caries, with Minimum Bactericidal Concentrations (MBCs) ranging from 0.5 to 4 µg/mL.[2]
Mechanism of Action: The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell membrane. It targets the membrane, leading to a loss of integrity and interfering with essential biosynthetic processes.[5] SFG can also inhibit cell wall synthesis and prevent the formation of biofilms, which are critical for bacterial survival and virulence.[5]
Quantitative Antimicrobial Data:
| Microorganism | Activity Metric | Concentration (µg/mL) | Synergistic Agent |
| Methicillin-resistant S. aureus (MRSA) | MIC | 0.5 - 8 | - |
| S. aureus | MIC of Gentamicin | 8 (from 32) | This compound (0.03 µg/mL) |
| Mutans streptococci (16 strains) | MBC | 0.5 - 4 | - |
| Streptococcus mutans | MIC | 1.56 | - |
| Streptococcus sobrinus | MIC | 3.125 | - |
| Fusobacterium nucleatum | MIC | 1.56 | - |
| Actinomyces viscosus | MIC | 3.125 | - |
Anticancer Activity
This compound has shown promising anticancer effects in various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
Key Findings:
-
Leukemia: In human myeloid leukemia HL-60 cells, SFG induces apoptosis and cell cycle arrest at the G0/G1 phase, with an estimated IC50 of 20 µM after 48 hours.
-
Breast Cancer: SFG induces apoptosis in triple-negative breast cancer cells (MDA-MB-231) by suppressing the MAPK signaling pathway.[6][7] It also suppresses the progression of these cancer cells by inactivating the EGFR-PI3K-AKT signaling pathway.
-
Multidrug Resistance: SFG can resensitize multidrug-resistant non-small-cell lung cancer cells to chemotherapeutic drugs by inhibiting the ABCG2 drug transporter.
Mechanism of Action: The anticancer effects of SFG are multifactorial. It can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This is evidenced by the activation of caspases-3, -8, and -9, the upregulation of the pro-apoptotic protein Bax, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[6][7] Furthermore, SFG can modulate key signaling pathways involved in cell proliferation and survival, including the MAPK and PI3K-AKT pathways.
References
- 1. Anticancer activities of this compound on human myeloid leukemia cells | Semantic Scholar [semanticscholar.org]
- 2. Antimicrobial effect of this compound isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibacterial activity of this compound isolated from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. This compound from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Sophoraflavanone G: A Technical Guide to Its Molecular Targets and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sophoraflavanone G (SFG), a prenylated flavonoid isolated from plants of the Sophora genus, has emerged as a promising natural compound with a diverse pharmacological profile. This technical guide provides an in-depth overview of the potential therapeutic targets of SFG, focusing on its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. We summarize key quantitative data, detail relevant experimental methodologies, and visualize the intricate signaling pathways modulated by this multifaceted molecule. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a bioactive phytoncide with a growing body of research highlighting its potential in treating a range of conditions, from inflammatory skin disorders to life-threatening diseases like cancer and viral infections.[1] Its multifaceted mechanism of action, involving the modulation of numerous key signaling pathways, makes it a compelling candidate for further therapeutic development. This guide will systematically explore the molecular targets and mechanisms underlying its observed pharmacological effects.
Anti-inflammatory Activity
SFG exhibits potent anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory cascade.
Key Molecular Targets
-
Eicosanoid Generating Enzymes: SFG is a known inhibitor of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), enzymes crucial for the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[2]
-
Pro-inflammatory Mediators: The compound effectively suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2.[3][4]
-
Pro-inflammatory Cytokines: SFG significantly reduces the expression and production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3][4]
Signaling Pathways
SFG exerts its anti-inflammatory effects through the modulation of several critical signaling pathways:
-
NF-κB Pathway: SFG inhibits the activation of Nuclear Factor-kappa B (NF-κB) by preventing the translocation of the p65 subunit into the nucleus.[3] This is a crucial mechanism as NF-κB is a master regulator of inflammatory gene expression.
-
MAPK Pathway: The compound has been shown to down-regulate the phosphorylation of mitogen-activated protein kinases (MAPKs), which play a significant role in the inflammatory response.[3][5]
-
JAK/STAT Pathway: SFG can inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, further contributing to its anti-inflammatory effects.[4][5]
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is another target of SFG in the context of inflammation.[4][5]
-
Nrf2/HO-1 Pathway: Interestingly, SFG has been found to up-regulate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which is a key cellular defense mechanism against oxidative stress and inflammation.[4][5]
Visualization of Anti-inflammatory Signaling
Caption: SFG's anti-inflammatory mechanism.
Anti-cancer Activity
SFG has demonstrated significant anti-tumor effects in various cancer cell lines through the induction of apoptosis and cell cycle arrest.
Key Molecular Targets
-
Bcl-2 Family Proteins: SFG modulates the expression of proteins in the Bcl-2 family, leading to a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL, and an increase in the pro-apoptotic protein Bax.[6][7]
-
Caspases: The compound triggers the activation of initiator caspase-9 and executioner caspase-3 and caspase-8, which are key enzymes in the apoptotic cascade.[6][7]
-
Cytochrome c: SFG promotes the release of cytochrome c from the mitochondria into the cytoplasm, a critical step in the intrinsic apoptotic pathway.[6][7]
-
STAT Proteins: It inhibits the tyrosine phosphorylation of STAT proteins, particularly STAT3 and STAT5, which are often persistently activated in cancer cells and play a crucial role in their survival and proliferation.[8]
-
Upstream Kinases of STATs: SFG also inhibits the phosphorylation of Janus kinases (JAKs), Src family tyrosine kinases (like Lyn and Src), Akt, and ERK1/2, which are upstream regulators of STAT signaling.[8]
-
EGFR: Epidermal Growth Factor Receptor (EGFR) has been identified as a potential target of SFG in triple-negative breast cancer.[9]
Signaling Pathways
-
Intrinsic Apoptosis Pathway: SFG primarily induces apoptosis through the mitochondrial-mediated intrinsic pathway.
-
MAPK Pathway: The MAPK pathway is also implicated in SFG-induced apoptosis in leukemia cells.[7]
-
STAT Signaling Pathway: Inhibition of the STAT signaling pathway is a key mechanism of SFG's anti-cancer activity.[8]
-
NF-κB Pathway: SFG has been shown to inhibit NF-κB signaling in multiple myeloma cells.[8]
-
EGFR-PI3K-AKT Pathway: In triple-negative breast cancer, SFG suppresses tumor progression by inactivating the EGFR-PI3K-AKT signaling pathway.[9]
Visualization of Pro-Apoptotic Signaling
Caption: SFG-induced intrinsic apoptosis pathway.
Quantitative Data: Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| HL-60 | Human Myeloid Leukemia | ~20 µM | 48 hours | [10] |
Anti-viral Activity
SFG has shown promise as an antiviral agent, particularly against flaviviruses.
Key Molecular Target
-
Viral RNA Polymerase: The primary proposed mechanism of SFG's antiviral activity is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[11][12]
Affected Viruses
Quantitative Data: Antiviral Activity
| Virus | Assay | IC50 Value | Reference |
| Zika Virus (ZIKV) | in vitro RdRp activity assay | 22.61 µM |
Anti-bacterial Activity
SFG exhibits significant antibacterial activity, including against antibiotic-resistant strains, and can act synergistically with existing antibiotics.
Key Molecular Targets and Mechanisms
-
Bacterial Cell Membrane: SFG targets the bacterial cell membrane, causing disruption of its integrity and leading to cell death.[13][14]
-
Biofilm Formation: It can prevent bacteria from synthesizing biofilms, which are a key factor in antibiotic resistance and chronic infections.[13][14]
-
Energy Metabolism: SFG can interfere with the energy metabolism of bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[13][14]
-
Cell Wall Synthesis: The compound has been shown to inhibit cell wall synthesis.[13]
Affected Bacteria
Quantitative Data: Antibacterial Activity
| Bacteria | Parameter | Concentration | Reference |
| 21 strains of MRSA | Growth Inhibition | 3.13-6.25 µg/mL | [1] |
| 16 strains of mutans streptococci | Minimum Bactericidal Concentration (MBC) | 0.5 - 4 µg/ml | [15] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature on this compound.
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
-
-
³H-Thymidine Incorporation Assay:
-
Culture cells in a 96-well plate and treat with this compound.
-
Pulse-label the cells with ³H-thymidine for a few hours before harvesting.
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter. The level of radioactivity is proportional to the rate of DNA synthesis and cell proliferation.
-
Apoptosis Assays
-
DAPI Staining for Nuclear Condensation:
-
Treat cells with this compound.
-
Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Stain the cells with DAPI (4',6-diamidino-2-phenylindole) solution.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
-
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with this compound.
-
Harvest and wash the cells with binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Western Blotting for Protein Expression
-
Lyse the treated cells in a lysis buffer to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
In Vivo Anti-inflammatory Models
-
Croton Oil-Induced Mouse Ear Edema:
-
Topically apply a solution of croton oil to the inner surface of a mouse's ear to induce inflammation.
-
Administer this compound either topically or orally before or after the croton oil application.
-
After a specific time, measure the ear thickness or punch a section of the ear and weigh it to quantify the edema.
-
-
Carrageenan-Induced Rat Paw Edema:
-
Inject a solution of carrageenan into the sub-plantar region of a rat's hind paw to induce localized inflammation.
-
Administer this compound orally at various time points before the carrageenan injection.
-
Measure the paw volume at different time intervals after the carrageenan injection using a plethysmometer. The increase in paw volume indicates the extent of inflammation.
-
Antibacterial Assays
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination:
-
Perform a serial dilution of this compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate under appropriate conditions.
-
The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
-
To determine the MBC, subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.
-
-
Checkerboard Method for Synergy Testing:
-
Prepare a two-dimensional array of serial dilutions of this compound and another antibiotic in a 96-well plate.
-
Inoculate the wells with a standardized bacterial suspension.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine if the combination is synergistic, additive, indifferent, or antagonistic.
-
Conclusion
This compound presents a compelling case for a natural product with significant therapeutic potential across a spectrum of diseases. Its ability to modulate multiple key signaling pathways in inflammation and cancer, inhibit viral replication, and combat bacterial infections, including resistant strains, underscores its importance as a lead compound for drug development. The detailed understanding of its molecular targets and mechanisms of action provided in this guide serves as a foundation for future preclinical and clinical investigations to fully realize its therapeutic promise. Further research is warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as to conduct rigorous clinical trials to establish its safety and efficacy in human populations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of this compound isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-neuroinflammatory effect of this compound from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. This compound induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Sophoraflavenone G Restricts Dengue and Zika Virus Infection via RNA Polymerase Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial effect of this compound isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibacterial activity of this compound isolated from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Sophoraflavanone G: A Comprehensive Technical Review for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone G is a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens and other species of the Sophora genus. This natural compound has garnered significant scientific interest due to its diverse and potent pharmacological activities. Exhibiting a broad spectrum of effects, including anti-inflammatory, anticancer, antimicrobial, antioxidant, and neuroprotective properties, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its quantitative biological data, detailed experimental methodologies, and the underlying molecular signaling pathways.
Pharmacological Activities of this compound
This compound modulates a variety of biological processes, making it a molecule of high interest for therapeutic applications. Its multifaceted nature is evident in its ability to target key pathways involved in major diseases.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects across various in vitro and in vivo models. It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2] Furthermore, it has been shown to decrease the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][3]
Anticancer Activity
The anticancer potential of this compound has been observed in several cancer cell lines. It induces apoptosis (programmed cell death) and can arrest the cell cycle, thereby inhibiting tumor cell proliferation.[4][5] Studies have shown its efficacy against human leukemia, triple-negative breast cancer, and other tumor types.[5][6] The cytotoxic effects are often mediated through the activation of caspase cascades and modulation of apoptotic proteins.[5][7]
Antimicrobial Activity
This compound exhibits potent antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[8] It has been shown to act synergistically with conventional antibiotics, enhancing their efficacy and potentially overcoming antibiotic resistance.[8]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound, providing a comparative overview of its potency in various experimental settings.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| Various tumor cells | Various | MTT assay | ~20 µM | [4] |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Activity | MIC/MBC Value | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates) | Minimum Inhibitory Concentration (MIC) | 0.5-8 µg/mL | [8] |
| Mutans streptococci (16 strains) | Minimum Bactericidal Concentration (MBC) | 0.5-4 µg/mL |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways that are crucial in the pathogenesis of inflammation, cancer, and other diseases.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, which includes ERK1/2, p38 MAPK, and JNK, is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the phosphorylation of ERK1/2, p38, and JNK in various cell types, thereby blocking downstream signaling events.[9][10] This inhibition of the MAPK cascade is a key mechanism underlying its anti-inflammatory and anticancer activities.[5][9]
References
- 1. Anti-inflammatory effect of this compound isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical constituents of Sophora flavescens Ait. and cytotoxic activities of two new compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. Lavandulyl flavanones from Sophora flavescens protect mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-neuroinflammatory effect of this compound from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Sophoraflavanone G: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone G (SG) is a prenylated flavonoid predominantly isolated from the roots of plants in the Sophora genus, such as Sophora flavescens and Sophora alopecuroides.[1][2] Belonging to a class of compounds known for a wide array of biological activities, this compound has emerged as a significant subject of research due to its potent anti-inflammatory, anti-tumor, and neuroprotective effects.[1][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory properties of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.
Core Mechanism of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the production of pro-inflammatory mediators and cytokines, and by modulating key intracellular signaling cascades. In various cell models, including murine macrophages (RAW 264.7) and microglia (BV2), SG has been shown to counteract the inflammatory response triggered by stimulants like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).[3][5][6][7]
The primary mechanisms include:
-
Inhibition of Pro-inflammatory Enzymes and Mediators: SG effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a significant reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.[3][5][6]
-
Suppression of Pro-inflammatory Cytokines: The compound markedly decreases the production and gene expression of key pro-inflammatory cytokines, including TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][5][6]
-
Modulation of Intracellular Signaling Pathways: SG's inhibitory effects are mediated through the downregulation of several critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase/Akt (PI3K/Akt), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[3][5][6]
-
Upregulation of Cytoprotective Pathways: Concurrently, SG upregulates the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.[3][5]
Quantitative Data on Anti-inflammatory Efficacy
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory activity of this compound.
Table 1: In Vitro Anti-inflammatory Activities of this compound
| Cell Line | Stimulant | SG Concentration | Target Measured | Observed Effect | Reference |
| RAW 264.7 Macrophages | LPS | 1-50 µM | PGE2 Production | Dose-dependent inhibition | [8] |
| RAW 264.7 Macrophages | LPS | 2.5-20 µM | NO, PGE2, IL-1β, IL-6, TNF-α | Dose-dependent inhibition of production | [6] |
| RAW 264.7 Macrophages | LPS | Not specified | iNOS, COX-2 Expression | Reduced protein expression | [5] |
| BV2 Microglia | LPS | Not specified | NO, PGE2, TNF-α, IL-6, IL-1β | Inhibition of release | [3] |
| BV2 Microglia | LPS | Not specified | iNOS, COX-2 Gene Expression | Reduced gene expression | [3] |
| bMECs | TNF-α | Not specified | MMP-9 Expression | Inhibition via TNFR/ERK/NF-κB cascade | [7][9] |
| BEAS-2B Bronchial Cells | TNF-α / IL-4 | Not specified | IL-6, IL-8, MCP-1, CCL5, CCL11 | Significantly decreased levels | [10] |
Table 2: In Vivo Anti-inflammatory Activities of this compound
| Animal Model | Inflammatory Insult | SG Dosage & Administration | Observed Effect | Reference |
| Mouse | Croton oil-induced ear edema | 10-250 µ g/ear (Topical) | Dose-dependent reduction in edema | [8] |
| Rat | Carrageenan paw edema | 2-250 mg/kg (Oral) | Dose-dependent reduction in paw edema | [8] |
| Mouse (Asthma Model) | Ovalbumin sensitization | Intraperitoneal injection | Reduced airway hyper-responsiveness and inflammation | [4] |
Key Signaling Pathways Modulated by this compound
This compound's anti-inflammatory activity is rooted in its ability to interfere with multiple signaling pathways.
Inhibition of NF-κB and MAPK Pathways
LPS stimulation typically activates the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes. This compound intervenes by significantly decreasing the activation of MAPK proteins and inhibiting the translocation of the NF-κB p65 subunit into the nucleus.[6] This dual inhibition effectively halts the production of downstream inflammatory mediators.[6]
References
- 1. This compound: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Anti-neuroinflammatory effect of this compound from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of this compound isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of this compound, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Effects of this compound by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Anticancer Potential of Sophoraflavanone G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sophoraflavanone G (SG), a prenylated flavonoid isolated from the roots of Sophora flavescens and other plants of the Sophora genus, has emerged as a promising natural compound with potent anticancer activities.[1][2] This technical guide provides an in-depth overview of the current understanding of SG's anticancer effects, focusing on its mechanisms of action, relevant signaling pathways, and quantitative data from preclinical studies.
Cytotoxic and Proliferative Inhibition
This compound exhibits significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. Its efficacy is most pronounced in leukemia and triple-negative breast cancer (TNBC) cells.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay | Reference |
| HL-60 | Human Myeloid Leukemia | 20 | 48 | MTT | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but effects observed at concentrations of 10-40 µM | 24, 48 | MTT | [3] |
| BT-549 | Triple-Negative Breast Cancer | Not explicitly stated, but effects observed at various concentrations | Not specified | CCK-8, EdU, Colony Formation | [4] |
| KG-1a | Acute Myeloid Leukemia | Not explicitly stated, but demonstrated dose-dependent cytotoxicity | 48 | MTT | [5] |
| EoL-1 | Acute Myeloid Leukemia | Not explicitly stated, but demonstrated dose-dependent cytotoxicity | 48 | MTT | [5] |
Induction of Apoptosis
A primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. SG triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Key molecular events in SG-induced apoptosis include:
-
Nuclear Condensation and DNA Fragmentation: Treatment with SG leads to characteristic morphological changes of apoptosis, including chromatin condensation and fragmentation of nuclear DNA.[3][6]
-
Activation of Caspases: SG activates key executioner caspases, such as caspase-3, as well as initiator caspases including caspase-8 and caspase-9.[3][6] The cleavage of poly (ADP-ribose) polymerase 1 (PARP-1) by activated caspase-3 is a hallmark of apoptosis and is observed in SG-treated cells.[6]
-
Modulation of Bcl-2 Family Proteins: this compound disrupts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating the expression of the pro-apoptotic protein Bax.[3][6] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization.
-
Mitochondrial Dysfunction: The upregulation of Bax and downregulation of Bcl-2 leads to the release of cytochrome c from the mitochondria into the cytoplasm.[3][6]
-
Reactive Oxygen Species (ROS) Production: SG has been shown to induce the production of reactive oxygen species in cancer cells, which can contribute to the induction of apoptosis.[3]
Diagram 1: this compound-Induced Apoptotic Pathways
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
Cell Cycle Arrest
This compound can halt the progression of the cell cycle in cancer cells, preventing their division and proliferation. Studies have shown that SG induces cell cycle arrest primarily at the G0/G1 phase in human myeloid leukemia HL-60 cells.[1][7] More recent research on acute myeloid leukemia cell lines (KG-1a and EoL-1) also confirmed the induction of G1 cell cycle arrest.[5][8]
Diagram 2: this compound-Induced G1 Cell Cycle Arrest Workflow
Caption: Workflow of this compound inducing G1 phase cell cycle arrest.
Modulation of Key Signaling Pathways
The anticancer effects of this compound are mediated through its interaction with multiple intracellular signaling pathways that are often dysregulated in cancer.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. SG has been shown to suppress the activation of the MAPK pathway in various cancer cells.[3][6] By inhibiting the phosphorylation of key MAPK proteins such as ERK, SG can block downstream signaling that promotes cancer cell growth and survival.[9]
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, metabolism, and survival. This compound has been found to inactivate this pathway, particularly in triple-negative breast cancer.[4][10] It can suppress the phosphorylation of PI3K and Akt.[11] In TNBC, SG has been shown to target the Epidermal Growth Factor Receptor (EGFR), an upstream activator of the PI3K/Akt pathway.[4]
JAK/STAT Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in cell proliferation and survival, and its aberrant activation is common in many cancers. This compound acts as a novel small-molecule inhibitor of STAT signaling by targeting upstream kinases like JAKs and Src family kinases.[12][13] This inhibition leads to decreased phosphorylation of STAT proteins, thereby blocking their pro-survival functions.[12]
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a significant role in inflammation and cancer. SG has been demonstrated to inhibit the NF-κB pathway.[9][14] It prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[14]
Diagram 3: Overview of Signaling Pathways Targeted by this compound
Caption: this compound inhibits multiple oncogenic signaling pathways.
In Vivo Anticancer Effects
Preclinical animal studies have provided evidence for the in vivo anticancer efficacy of this compound. In a mouse xenograft model of triple-negative breast cancer, administration of SG suppressed tumor growth.[4] This was associated with the inactivation of the EGFR-PI3K-AKT signaling pathway within the tumor tissue.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's anticancer effects.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time periods (e.g., 24, 48 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[3][6]
-
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
-
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cancer cells with this compound for the specified duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+) are quantified.[3]
-
Cell Cycle Analysis by Flow Cytometry (PI Staining)
-
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[1]
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies followed by secondary antibodies conjugated to an enzyme for detection.
-
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., caspases, Bcl-2 family proteins, phosphorylated and total forms of signaling proteins) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[3][6]
-
Conclusion and Future Directions
This compound demonstrates significant potential as a multi-targeted anticancer agent. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways provides a strong rationale for its further development. Future research should focus on comprehensive in vivo studies to evaluate its efficacy, pharmacokinetics, and safety in various cancer models. Additionally, the identification of synergistic combinations with existing chemotherapeutic agents could enhance its therapeutic potential. The data presented in this guide underscore the importance of continued investigation into this compound as a promising candidate for cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. This compound from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. worldscientific.com [worldscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound prevents Streptococcus mutans surface antigen I/II-induced production of NO and PGE2 by inhibiting MAPK-mediated pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory effect of this compound isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Sophoraflavanone G: A Technical Guide to its Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial properties of Sophoraflavanone G (SFG), a prenylated flavonoid isolated from plants of the Sophora genus.[1] With the rise of antibiotic-resistant bacteria, natural compounds like this compound are gaining significant interest as potential sources for novel antimicrobial agents.[1] This document synthesizes the available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action to support further research and development efforts.
Quantitative Antibacterial Activity
This compound has demonstrated significant antibacterial activity against a range of bacteria, including clinically relevant antibiotic-resistant strains. The following tables summarize the key quantitative data from various studies.
Minimum Inhibitory and Bactericidal Concentrations
This compound exhibits potent inhibitory and bactericidal effects against various bacterial species. Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA) and oral bacteria such as mutans streptococci.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacteria.
| Bacterial Species | Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 21 clinical strains | 3.13 - 6.25 | - | [1] |
| Staphylococcus aureus (MRSA) | 10 clinical isolates | 0.5 - 8 | - | [2] |
| mutans streptococci | 16 strains | - | 0.5 - 4 | [3] |
| Enterococcus faecium | 2 strains | 6.25 - 12.5 | 12.5 | [4] |
| Riemerella anatipestifer | ATCC 11845 & clinical isolates | Potent inhibitory effects | Rapid bactericidal activity | [5] |
Synergistic Activity with Antibiotics
This compound has been shown to act synergistically with several conventional antibiotics, enhancing their efficacy and potentially reducing the concentrations needed for therapeutic effect. The Fractional Inhibitory Concentration (FIC) index is used to evaluate this synergy, where an FIC index of ≤ 0.5 indicates synergy.
Table 2: Synergistic effects of this compound in combination with various antibiotics.
| Bacterial Species | Antibiotic | FIC Index | Outcome | Reference |
| Staphylococcus aureus (MRSA) | Vancomycin | 0.16 | Synergism | [6] |
| Staphylococcus aureus (MRSA) | Fosfomycin | 0.48 | Synergism | [6] |
| Staphylococcus aureus (MRSA) | Ampicillin | 0.188 - 0.375 | Synergism | [2] |
| Staphylococcus aureus (MRSA) | Oxacillin | 0.188 - 0.375 | Synergism | [2] |
| Staphylococcus aureus | Gentamicin | - | 4-fold decrease in Gentamicin MIC | [1][7] |
| Streptococcus mutans & others | Ampicillin | - | Synergistic effect | [8] |
| Streptococcus sanguinis & others | Gentamicin | - | Synergistic effect | [8] |
Experimental Protocols
This section details the methodologies employed in key experiments to evaluate the antibacterial activity of this compound.
Broth Microdilution Assay for MIC and MBC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]
Checkerboard Assay for Synergy Testing
The checkerboard method is utilized to assess the synergistic effects of combining this compound with other antimicrobial agents.[2][8]
Time-Kill Assay
Time-kill assays are performed to evaluate the bactericidal activity of an antimicrobial agent over time.[2]
Mechanism of Antibacterial Action
The antibacterial mechanism of this compound primarily involves the disruption of the bacterial cell envelope, leading to cell death.[4][9][10][11]
Disruption of the Bacterial Cell Wall and Membrane
This compound targets the bacterial cell wall and cytoplasmic membrane, compromising their structural and functional integrity.[4][5][9]
This interaction with the cell envelope leads to several downstream effects:
-
Inhibition of Cell Wall Synthesis: this compound can interfere with the synthesis of the cell wall.[9]
-
Reduced Membrane Fluidity: The compound has been shown to decrease the fluidity of the cell membrane, which can impair its function.[10]
-
Leakage of Intracellular Contents: Damage to the cell membrane results in the leakage of essential molecules from the cytoplasm.[4][5]
-
Disruption of Proton Motive Force: The integrity of the cytoplasmic membrane is crucial for maintaining the proton motive force, which is essential for energy production. Disruption of the membrane dissipates this force.[5]
-
Inhibition of Biofilm Formation: this compound can prevent bacteria from forming biofilms, which are communities of bacteria that are often more resistant to antibiotics.[9]
Signaling Pathways
While much of the research on this compound's signaling pathway interactions focuses on its anti-inflammatory and anti-cancer effects in eukaryotic cells (e.g., MAPK, NF-κB, JAK/STAT pathways), its direct antibacterial action is primarily attributed to the physical disruption of the bacterial cell structure rather than interference with specific bacterial signaling cascades.[12][13][14][15][16][17] However, the consequences of membrane damage can indirectly affect intracellular processes.
Conclusion
This compound is a promising natural compound with potent antibacterial activity against a variety of bacteria, including drug-resistant strains. Its mechanism of action, centered on the disruption of the bacterial cell wall and membrane, makes it an attractive candidate for further investigation. The synergistic effects observed with conventional antibiotics highlight its potential for use in combination therapies to combat bacterial infections. Further research is warranted to fully elucidate its therapeutic potential and to address challenges such as its poor water solubility for clinical applications.[18]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antibacterial activity of this compound isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial effect of this compound isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound Ameliorates Riemerella anatipestifer infection in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-MRSA activity of this compound and synergism with other antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound from sophora pachycarpa enhanced the antibacterial activity of gentamycin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of this compound isolated from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of membrane fluidity by antibacterial this compound isolated from Sophora exigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-neuroinflammatory effect of this compound from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. worldscientific.com [worldscientific.com]
- 16. Anti-inflammatory effect of this compound isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protective Effects of this compound by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells [mdpi.com]
- 18. This compound: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Sophoraflavanone G from Sophora flavescens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone G is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant widely used in traditional Chinese medicine. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. These attributes make this compound a promising candidate for drug development. This document provides detailed protocols for the extraction and purification of this compound from Sophora flavescens, along with comparative data on different extraction methodologies.
Data Presentation: Comparative Analysis of Extraction Methods
The yield of this compound is highly dependent on the extraction method and the specific parameters employed. Below is a summary of reported yields from various techniques.
| Extraction Method | Solvent/Reagent | Key Parameters | This compound Yield | Reference |
| Ultrasound-Assisted Extraction | [C8mim]BF4 (ionic liquid) | Solid-to-liquid ratio: 1:27 g/mL, Time: 38 min, Temperature: 56°C | 1.34 mg/g | [1] |
| General Content in Roots | Not Applicable | Analysis of raw material | 3.51–6.18 mg/g (dry weight) | [2] |
| High-Speed Countercurrent Chromatography (Purification) | n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v/v/v) | From a crude extract containing 6.7% SFG | 91.7% recovery |
Note: A direct comparison of yields across different extraction methods from a single study is limited in the available literature. The presented data is compiled from separate studies and should be interpreted accordingly.
Experimental Protocols
This section outlines detailed methodologies for the extraction and purification of this compound from the dried roots of Sophora flavescens.
Protocol 1: Conventional Solvent Extraction (Maceration and Reflux)
This protocol is a standard and widely accessible method for the initial extraction of flavonoids.
1. Preparation of Plant Material:
- Obtain dried roots of Sophora flavescens.
- Grind the roots into a coarse powder (approximately 40-60 mesh) to increase the surface area for extraction.
2. Extraction:
- Maceration:
- Place the powdered plant material in a large vessel.
- Add 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
- Allow the mixture to stand at room temperature for 24-48 hours with occasional agitation.
- Filter the extract and repeat the process two more times with fresh solvent.
- Heat Reflux Extraction:
- Place the powdered plant material in a round-bottom flask.
- Add 70-95% ethanol at a solid-to-liquid ratio of 1:8 to 1:10 (w/v).
- Heat the mixture to reflux for 2 hours.
- Cool the mixture and filter the extract.
- Repeat the extraction process one to two more times with fresh solvent to ensure maximum recovery.
3. Concentration:
- Combine the filtrates from all extraction cycles.
- Concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of this compound from the crude extract using conventional column chromatography.
1. Adsorbent Preparation:
- Choose a suitable adsorbent such as silica gel (200-300 mesh) or polyamide resin (60-100 mesh).
- Prepare a slurry of the adsorbent in the initial mobile phase.
2. Column Packing:
- Pour the slurry into a glass column and allow it to pack uniformly.
- Equilibrate the packed column by running the initial mobile phase through it until the bed is stable.
3. Sample Loading:
- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
- Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
4. Elution (Silica Gel):
- Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise or gradient manner (e.g., 100:0, 90:10, 80:20, etc., n-hexane:ethyl acetate).
- Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 10:1 v/v) and visualize under UV light (254 nm).
5. Elution (Polyamide):
- Start with a polar solvent like water and gradually decrease the polarity by introducing methanol or ethanol in a gradient (e.g., 100% water to 100% methanol).
- Collect and monitor fractions as described above.
6. Isolation and Identification:
- Combine the fractions containing pure this compound based on TLC analysis.
- Evaporate the solvent to obtain the purified compound.
- Confirm the identity and purity of this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 3: High-Speed Countercurrent Chromatography (HSCCC) Purification
This protocol is a more advanced and efficient method for the purification of this compound.
1. Preparation of Solvent System and Sample:
- Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:1:1:1.
- Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate.
- Dissolve the crude extract in a suitable volume of the lower phase.
2. HSCCC Operation:
- Fill the HSCCC column with the stationary phase (upper phase).
- Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 1.0 mL/min) while the column is rotating at a set speed (e.g., 800 rpm).
- Once hydrodynamic equilibrium is reached, inject the sample solution.
3. Fraction Collection and Analysis:
- Continuously collect the effluent in fractions.
- Monitor the fractions by TLC or HPLC to identify those containing this compound.
4. Isolation:
- Combine the pure fractions and evaporate the solvent to yield purified this compound.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Experimental workflow for the extraction and purification of this compound.
This diagram illustrates the sequential steps from the initial preparation of the Sophora flavescens root material, through extraction and purification, to the final analysis of the isolated this compound. The workflow highlights key processes and intermediate products.
References
Application Note & Protocol: Quantification of Sophoraflavanone G by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone G is a prenylated flavonoid predominantly found in the roots of plants from the Sophora genus, such as Sophora flavescens.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3][4][5] As research into the therapeutic potential of this compound progresses, the need for accurate and reliable quantitative methods is paramount for quality control, pharmacokinetic studies, and formulation development.
This document provides a detailed protocol for the quantification of this compound in plant extracts and other matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.
Analytical Method Overview
The quantification of this compound is achieved using a reversed-phase HPLC method with a C18 column and a photodiode array (DAD) or UV detector. A gradient elution with a mobile phase consisting of acetonitrile and water allows for the effective separation of this compound from other components in the sample matrix.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Detector | Photodiode Array (DAD) or UV-Vis Detector |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a lower concentration of Acetonitrile and gradually increase. A typical gradient might be: 0-10 min, 20-30% B 10-20 min, 30-50% B 20-25 min, 50-70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 295 nm[6] |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Sophora flavescens root powder or other sample matrix
-
0.22 µm or 0.45 µm syringe filters
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Sophora flavescens root powder)
-
Extraction: Accurately weigh 1.0 g of dried Sophora flavescens root powder into a flask. Add 50 mL of methanol and extract using ultrasonication for 30 minutes.[7]
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with a precise volume of methanol (e.g., 5 mL).
-
Final Filtration: Filter the reconstituted sample solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution in ascending order of concentration.
-
Inject 10 µL of the prepared sample solution.
-
Run a blank (methanol) injection between samples to prevent carryover.
-
Record the chromatograms and integrate the peak area corresponding to the retention time of this compound.
Data Analysis and Quantification
Calibration Curve
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is generally considered acceptable.
Quantification of this compound in Samples
The concentration of this compound in the injected sample solution can be calculated using the regression equation from the calibration curve.
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
The final concentration in the original sample material can then be calculated by taking into account the dilution factors during sample preparation.
Method Validation
For reliable and accurate results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.
Table 2: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (R²) > 0.999 |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at intra-day and inter-day levels. | Relative Standard Deviation (RSD) ≤ 2% |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike-recovery experiments. | Recovery between 95% and 105% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity analysis using a DAD detector |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. CAS 97938-30-2: this compound | CymitQuimica [cymitquimica.com]
- 2. ISOLATION AND IDENTIFICATION OF ANTIBACTERIAL AND ANTICANCER SUBSTANCES FROM ROOTS OF SOPHORA FLAVESCENS AITON [actahort.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial effect of this compound isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of this compound isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [HPLC fingerprint of flavonoids in Sophora flavescens and determination of five components] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Elucidating the Structure of Sophoraflavanone G using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of Sophoraflavanone G, a prenylated flavanone with potential therapeutic applications. The protocols outlined herein are designed to be a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Overview of the Structure Elucidation Process
The determination of the chemical structure of a novel natural product like this compound is a systematic process that relies on the integration of data from various NMR experiments. The general workflow, from isolation to final structure confirmation, is depicted below.
Caption: Workflow for the structure elucidation of this compound using NMR.
Experimental Protocols
Sample Preparation
-
Isolation and Purification: this compound should be isolated from its natural source (e.g., Sophora flavescens) using standard chromatographic techniques such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to achieve a purity of >95%.
-
Sample Preparation for NMR:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
1D NMR Spectroscopy
-
Objective: To obtain information about the proton environments, including chemical shift, multiplicity, and integration.
-
Protocol:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical Parameters:
-
Pulse Program: zg30
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 s
-
Relaxation Delay: 2 s
-
Number of Scans: 16
-
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm).
-
-
Objective: To determine the number and types of carbon atoms (C, CH, CH₂, CH₃).
-
Protocol:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Run DEPT-135 and DEPT-90 experiments to differentiate carbon multiplicities.
-
Typical ¹³C Parameters:
-
Pulse Program: zgpg30
-
Spectral Width: ~220 ppm
-
Acquisition Time: ~1-2 s
-
Relaxation Delay: 2 s
-
Number of Scans: ≥1024 (due to the low natural abundance of ¹³C)
-
-
Process the data and reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).
-
2D NMR Spectroscopy
-
Objective: To identify proton-proton spin-spin coupling networks.
-
Protocol:
-
Acquire a gradient-enhanced COSY spectrum.
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Spectral Widths (F1 and F2): Same as ¹H NMR
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 2-4
-
-
Process the 2D data using appropriate window functions (e.g., sine-bell).
-
-
Objective: To identify one-bond correlations between protons and their directly attached carbons.
-
Protocol:
-
Acquire a phase-sensitive, edited HSQC spectrum to distinguish CH/CH₃ from CH₂ signals.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectral Width (F2 - ¹H): Same as ¹H NMR
-
Spectral Width (F1 - ¹³C): Same as ¹³C NMR
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-8
-
-
Process the 2D data.
-
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting structural fragments.
-
Protocol:
-
Acquire a gradient-enhanced HMBC spectrum.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2 - ¹H): Same as ¹H NMR
-
Spectral Width (F1 - ¹³C): Same as ¹³C NMR
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Long-range coupling delay optimized for ~8 Hz.
-
-
Process the 2D data.
-
NMR Data Table for this compound
The following table presents the assigned ¹H and ¹³C NMR data for this compound in DMSO-d₆.[1]
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) | Assignment |
| 2 | 79.1 | 5.50, dd (13.3, 2.8) | CH |
| 3 | 42.5 | 3.10, dd (17.2, 13.3); 2.62, dd (17.2, 2.9) | CH₂ |
| 4 | 196.8 | - | C=O |
| 4a | 102.5 | - | C |
| 5 | 163.9 | 12.1, s | C-OH |
| 6 | 95.9 | 5.92, s | CH |
| 7 | 165.2 | 9.4, s | C-OH |
| 8 | 105.7 | - | C |
| 8a | 161.8 | - | C |
| 1' | 112.9 | - | C |
| 2' | 156.3 | - | C-OH |
| 3' | 103.2 | 6.33, d (2.3) | CH |
| 4' | 157.9 | 9.6, s | C-OH |
| 5' | 107.2 | 6.26, dd (8.4, 2.5) | CH |
| 6' | 128.5 | 7.22, d (8.4) | CH |
| 1'' | 21.8 | ~2.4, m | CH₂ |
| 2'' | 46.1 | ~1.9, m | CH |
| 3'' | 146.9 | 4.55, br s; 4.47, br s | C=CH₂ |
| 4'' | 122.5 | 4.89, t (6.8) | C=CH |
| 5'' | 132.1 | - | C |
| 1''' | 22.3 | 1.43, s | CH₃ |
| 2''' | 17.6 | 1.56, s | CH₃ |
| 3''' | 25.6 | 1.52, s | CH₃ |
Visualization of Key NMR Correlations
The following diagram illustrates the crucial 2D NMR correlations that enable the assembly of the this compound structure.
Caption: Key COSY and HMBC correlations for this compound.
By methodically analyzing the 1D and 2D NMR data, the complete planar structure of this compound can be confidently established. The COSY data reveals the spin systems within the flavanone core and the lavandulyl side chain, while the HMBC data provides the crucial connections between these fragments. This comprehensive approach ensures the accurate structural assignment necessary for further pharmacological and synthetic studies.
References
Application Notes and Protocols for Assessing Sophoraflavanone G Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone G (SFG) is a prenylated flavanone isolated from the roots of Sophora flavescens and other Sophora species.[1] Emerging research has highlighted its potential as an anti-tumor agent, demonstrating cytotoxic effects across a range of cancer cell lines, including leukemia, breast cancer, and lung cancer.[1][2][3] The mechanism of action is attributed to its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways.[2][4][5] This document provides detailed protocols for assessing the cytotoxicity of this compound using common cell viability assays and outlines the key signaling pathways involved in its mode of action.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HL-60 | Human Myeloid Leukemia | 48 | ~20 | [2] |
| KG-1a | Acute Myeloid Leukemia | 48 | Not specified | [4][6] |
| EoL-1 | Eosinophilic Leukemia | 48 | Not specified | [4][6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Not specified | [3] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7] The concentration of the formazan is proportional to the number of viable cells.[7]
Materials:
-
This compound (SFG)
-
MTT (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Appropriate cancer cell line and culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of SFG. Include a vehicle control (medium with the same concentration of DMSO used for the highest SFG concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][10] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log of the SFG concentration to determine the IC50 value.
WST-8 (CCK-8) Cell Viability Assay
The WST-8 (Water Soluble Tetrazolium salt) assay, often available as a Cell Counting Kit-8 (CCK-8), is another colorimetric assay for determining the number of viable cells.[11] WST-8 is reduced by dehydrogenases in cells to produce a water-soluble orange-colored formazan dye.[11] This assay is generally considered to be more sensitive and less toxic than the MTT assay.[12]
Materials:
-
This compound (SFG)
-
Cell Counting Kit-8 (CCK-8) or WST-8 reagent
-
96-well plates
-
Appropriate cancer cell line and culture medium
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 100 µL of cell suspension (approximately 5,000 cells/well) in a 96-well plate.[11] Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).[11]
-
Compound Treatment: Add 10 µL of various concentrations of this compound to the plate.[11]
-
Incubation: Incubate the plate for an appropriate length of time (e.g., 24, 48, or 72 hours) in the incubator.[11]
-
WST-8 Addition: Add 10 µL of the CCK-8 solution to each well of the plate.[11] Be careful not to introduce bubbles.
-
Incubation: Incubate the plate for 1-4 hours in the incubator.[11] The incubation time will vary depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log of the SFG concentration to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathways
This compound has been shown to induce apoptosis and inhibit cell proliferation by modulating several key signaling pathways.
1. MAPK Signaling Pathway Inhibition
This compound can suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often hyperactivated in cancer cells and plays a crucial role in cell proliferation, survival, and migration.[3][5]
Caption: Inhibition of the MAPK pathway by this compound.
2. STAT Signaling Pathway Inhibition
Signal Transducer and Activator of Transcription (STAT) proteins, when aberrantly activated, contribute to cancer cell survival and proliferation.[13] this compound has been identified as an inhibitor of STAT signaling.[13]
Caption: Inhibition of the STAT signaling pathway by this compound.
3. Apoptosis Induction Pathway
This compound induces apoptosis, or programmed cell death, in cancer cells through the regulation of apoptotic and anti-apoptotic proteins.[2][3]
Caption: this compound's role in inducing apoptosis.
References
- 1. This compound: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 12. assaygenie.com [assaygenie.com]
- 13. This compound induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sophoraflavanone G in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sophoraflavanone G (SG) is a prenylated flavonoid isolated from the medicinal plant Sophora flavescens. It has demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2] In cell culture experiments, SG has been shown to induce apoptosis, inhibit cell proliferation and migration, and modulate key signaling pathways involved in cancer progression and inflammation.[1][3][4] These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanism of action, quantitative data from various studies, and detailed protocols for key experimental assays.
Data Presentation
Table 1: Effects of this compound on Cell Viability
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | 10-100 µM | 24, 48, 72 hours | Dose- and time-dependent decrease in cell viability. | [1] |
| BT-549 and MDA-MB-231 (TNBC) | Cell Counting Kit-8 | Not specified | Not specified | Inhibition of proliferation. | [4] |
| HL-60 (Human Leukemia) | MTT Assay | 3-30 µM | Not specified | Decreased cell viability. | [5] |
| BV2 (Microglia) | Not specified | Not specified | Not specified | Improved cell viability in the presence of LPS-activated conditioned medium. | [2] |
| Normal Human Gingival Fibroblast (NHGF) | MTT Assay | Up to 4 µg/ml | Not specified | No cytotoxic effect at antimicrobial concentrations. | [6] |
Table 2: Effects of this compound on Apoptosis-Related Proteins and Processes
| Cell Line | Target | Concentration of SG | Effect | Reference |
| MDA-MB-231 | Cleaved Caspase-8 | Not specified | Increased expression | [1] |
| MDA-MB-231 | Cleaved Caspase-9 | Not specified | Increased expression | [1] |
| MDA-MB-231 | Cleaved Caspase-3 | Not specified | Increased expression | [1][4] |
| MDA-MB-231 | Bax | Not specified | Increased expression | [1][4] |
| MDA-MB-231 | Bcl-2 | Not specified | Decreased expression | [1][4] |
| MDA-MB-231 | Bcl-xL | Not specified | Decreased expression | [1] |
| MDA-MB-231 | Cytochrome c | Not specified | Increased release from mitochondria | [1] |
| MDA-MB-231 | Reactive Oxygen Species (ROS) | Not specified | Increased production | [1] |
| HL-60 | Caspase-3 | 3-30 µM | Activation | [5] |
| HL-60 | Caspase-9 | 3-30 µM | Activation | [5] |
| HL-60 | Bax | 3-30 µM | Upregulation | [5] |
| HL-60 | Bcl-2 | 3-30 µM | Downregulation | [5] |
| HL-60 | Bcl-xL | 3-30 µM | Downregulation | [5] |
| HL-60 | Cytochrome c | 3-30 µM | Release from mitochondria | [5] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways.
1. MAPK Pathway: SG has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often hyperactivated in cancer cells and plays a crucial role in cell proliferation, migration, and invasion.[1][7]
References
- 1. This compound from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-neuroinflammatory effect of this compound from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial effect of this compound isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of this compound isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies with Sophoraflavanone G
For Researchers, Scientists, and Drug Development Professionals
Sophoraflavanone G (SFG), a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Preliminary research has highlighted its potential as an antibacterial, anti-inflammatory, and anti-asthmatic agent, making it a promising candidate for further investigation in various in vivo animal models.[1][3][4] These application notes provide detailed protocols and compiled data from published in vivo studies to guide researchers in their experimental design.
Antibacterial Efficacy in a Duckling Peritonitis Model
This compound has demonstrated significant antibacterial activity against Riemerella anatipestifer, a major pathogen in the poultry industry.[1] In a duckling model of peritonitis, SFG treatment effectively reduced bacterial loads in various organs and attenuated tissue damage.[1]
Quantitative Data Summary
| Animal Model | Treatment | Dosage | Route | Key Findings | Reference |
| 2-week-old male Cherry Valley ducklings | This compound | 5 and 10 mg/kg | Intramuscular | Significantly reduced bacterial loads in the brain, liver, lungs, and kidneys. Attenuated inflammatory cell infiltration and nuclear pyknosis in tissues. | [1] |
Experimental Protocol: Riemerella anatipestifer-Induced Peritonitis in Ducklings[1]
This protocol outlines the procedure for evaluating the in vivo antibacterial efficacy of this compound in a duckling model of peritonitis.
Materials:
-
This compound
-
Riemerella anatipestifer bacterial culture
-
Sterile Phosphate-Buffered Saline (PBS)
-
2-week-old male Cherry Valley ducklings (100±20 g)
-
Syringes and needles for injection
-
Housing facilities for ducklings with ad libitum access to antimicrobial-free feed and water
Procedure:
-
Animal Acclimatization: Acclimatize the ducklings to the housing conditions for a sufficient period before the experiment.
-
Infection:
-
Culture Riemerella anatipestifer to the desired concentration.
-
Induce peritonitis by intraperitoneal injection of 0.5 mL of the bacterial suspension (1 x 10⁸ CFU/mL) into each duckling.
-
-
Treatment:
-
Three hours post-infection, administer this compound via intramuscular injection.
-
Prepare treatment groups with different dosages (e.g., 5 mg/kg and 10 mg/kg body weight) and a control group receiving the vehicle.
-
-
Monitoring and Sample Collection:
-
Monitor the ducklings for clinical signs of infection.
-
At a predetermined time point post-treatment, euthanize the ducklings.
-
Aseptically collect tissue samples from the brain, liver, lungs, and kidneys for bacterial load enumeration and histopathological analysis.
-
-
Outcome Assessment:
-
Determine the bacterial load in the collected tissues by plating serial dilutions of tissue homogenates on appropriate agar plates and counting colony-forming units (CFU).
-
Perform histopathological examination of the tissues to assess the extent of inflammation and tissue damage.
-
Experimental Workflow
Caption: Workflow for the duckling peritonitis model.
Anti-Inflammatory Activity in Rodent Models
This compound has shown anti-inflammatory properties in established rodent models of acute inflammation, suggesting its potential for treating inflammatory conditions.[3]
Quantitative Data Summary
| Animal Model | Treatment | Dosage | Route | Key Findings | Reference |
| Mouse | This compound | 10-250 µ g/ear | Topical | Demonstrated anti-inflammatory activity against croton oil-induced ear edema. | [3] |
| Rat | This compound | 2-250 mg/kg | Oral | Showed anti-inflammatory effects in carrageenan-induced paw edema. | [3] |
Experimental Protocol: Croton Oil-Induced Ear Edema in Mice[3]
This protocol describes the induction of acute inflammation in the mouse ear using croton oil to evaluate the topical anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Croton oil
-
Acetone (or another suitable solvent)
-
Male Swiss mice
-
Micrometer or thickness gauge
-
Topical application instruments
Procedure:
-
Animal Preparation: Group the mice and allow them to acclimatize.
-
Induction of Edema:
-
Prepare a solution of croton oil in acetone.
-
Apply a standardized volume of the croton oil solution to the inner surface of the right ear of each mouse. The left ear can serve as a control.
-
-
Treatment:
-
Prepare this compound in a suitable vehicle for topical application.
-
Apply different doses of this compound (e.g., 10-250 µ g/ear ) to the right ears of the treatment groups. A control group should receive the vehicle only.
-
-
Measurement of Edema:
-
Measure the thickness of both ears using a micrometer at specific time points after the induction of inflammation.
-
The difference in thickness between the right and left ears indicates the extent of the edema.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
-
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[3][5][6]
This protocol details the induction of localized inflammation in the rat paw using carrageenan to assess the oral anti-inflammatory activity of this compound.
Materials:
-
This compound
-
Carrageenan
-
Sterile saline
-
Male Wistar or Sprague-Dawley rats
-
Pletismometer or calipers for measuring paw volume/thickness
-
Oral gavage needles
Procedure:
-
Animal Preparation: Fast the rats overnight before the experiment with free access to water.
-
Treatment:
-
Administer this compound orally at various doses (e.g., 2-250 mg/kg) to the treatment groups.
-
Administer the vehicle to the control group.
-
-
Induction of Edema:
-
One hour after the oral administration of the test compound, inject a 1% solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Edema:
-
Measure the volume or thickness of the injected paw immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume or thickness for each group at each time point.
-
Determine the percentage of inhibition of edema in the treated groups relative to the control group.
-
Workflow for Anti-Inflammatory Models
Caption: Workflows for rodent anti-inflammatory models.
Anti-Asthmatic Effects in a Murine Model
This compound has been shown to ameliorate allergic airway inflammation in a murine model of asthma by suppressing the Th2 response and oxidative stress.[4][5]
Quantitative Data Summary
| Animal Model | Treatment | Dosage | Route | Key Findings | Reference |
| Female BALB/c mice | This compound | 5 and 10 mg/kg | Intraperitoneal | Reduced airway hyper-responsiveness, eosinophil infiltration, goblet cell hyperplasia, and airway inflammation. Suppressed Th2 cytokines and chemokines in the lung and bronchoalveolar lavage fluid. | [4][5] |
Experimental Protocol: Ovalbumin-Induced Allergic Asthma in Mice[3][4][7]
This protocol describes the establishment of an ovalbumin (OVA)-induced allergic asthma model in mice to evaluate the therapeutic potential of this compound.
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Al(OH)₃) as an adjuvant
-
Sterile saline
-
Female BALB/c mice
-
Whole-body plethysmography system for measuring airway hyper-responsiveness
-
Equipment for bronchoalveolar lavage (BAL) and lung tissue collection
Procedure:
-
Sensitization:
-
On days 1, 2, and 3, sensitize the mice with an intraperitoneal injection of a solution containing 50 µg of OVA and 0.8 mg of Al(OH)₃ in 200 µL of normal saline.
-
Administer a booster sensitization on day 14.
-
-
Challenge:
-
From day 21 to day 25, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes each day.
-
-
Treatment:
-
Administer this compound (5 or 10 mg/kg) via intraperitoneal injection daily from day 21 to day 25, one hour before each OVA challenge.
-
-
Assessment of Airway Hyper-responsiveness (AHR):
-
24 hours after the final OVA challenge, measure AHR using a whole-body plethysmography system by exposing the mice to increasing concentrations of aerosolized methacholine.
-
-
Sample Collection and Analysis:
-
After the AHR measurement, collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration and cytokine levels.
-
Collect lung tissue for histopathological examination (e.g., H&E and PAS staining) and to measure levels of oxidative stress markers and cytokines.
-
Signaling Pathway in Allergic Asthma
Caption: SFG's inhibitory effect on the Th2 response in asthma.
Toxicity and Pharmacokinetics
Currently, there is limited published data on the in vivo toxicity and pharmacokinetics of isolated this compound.
Toxicity:
One source states there are no known toxicity reports against humans for phytoncides including this compound.[6] However, another study suggests that this compound may contribute to the hepatotoxicity observed with the administration of Sophora flavescens extract.[7] Therefore, researchers should exercise caution and conduct appropriate toxicity studies.
Pharmacokinetics:
In silico studies predict that this compound has a high level of gastrointestinal absorption, suggesting good oral bioavailability.[4][8][9] Further in vivo pharmacokinetic studies are required to confirm these predictions and to determine key parameters such as Cmax, Tmax, AUC, and half-life.
Note: The provided protocols are based on published literature and should be adapted and optimized for specific experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. This compound Ameliorates Riemerella anatipestifer infection in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Hepatotoxicity Induced by Sophora flavescens and Hepatic Accumulation of Kurarinone, a Major Hepatotoxic Constituent of Sophora flavescens in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. granthaalayahpublication.org [granthaalayahpublication.org]
Sophoraflavanone G: Application Notes and Protocols for Topical Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone G (SFG) is a prenylated flavonoid isolated from the roots of Sophora flavescens.[1] It has garnered significant interest for its potent anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] Notably, its demonstrated efficacy in preclinical models of skin inflammation suggests its potential as a lead compound for the development of novel topical therapeutics for conditions such as atopic dermatitis and psoriasis.[4][5] The prenyl group in its structure is thought to enhance its lipophilicity, thereby promoting skin absorption.[5]
These application notes provide a comprehensive guide for the development of topical formulations containing this compound. The protocols outlined below cover key aspects of formulation, characterization, and evaluation, designed to assist researchers in advancing SFG from a promising compound to a well-characterized topical drug candidate.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable and effective topical formulation.
| Property | Value/Information | Source |
| Molecular Formula | C₂₅H₂₈O₆ | - |
| Molecular Weight | 424.49 g/mol | - |
| Appearance | Yellowish crystalline solid | - |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[6] Propylene glycol has been shown to improve the stability of other flavonoids in solution.[6] Glycols and glycerin are commonly used as solvents or co-solvents for herbal extracts in topical formulations.[7] | [6] |
| LogP | Data not readily available, but the prenyl group suggests increased lipophilicity compared to non-prenylated flavonoids.[5] | [5] |
| Stability | Prenylated flavonoids can be susceptible to degradation. Stability in a topical formulation will depend on the excipients, pH, and storage conditions. Propylene glycol has been shown to enhance the stability of flavonoids in formulations.[6] | [6] |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound in Topical Solvents
Objective: To determine the saturation solubility of this compound in various pharmaceutically acceptable solvents for topical formulations.
Materials:
-
This compound (pure compound)
-
Solvents: Propylene Glycol, Glycerin, Ethanol, Isopropyl Myristate, Mineral Oil, Olive Oil, etc.
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Centrifuge
Method:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each solvent in a sealed vial.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C to mimic skin surface temperature) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid SFG.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the HPLC calibration curve.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the saturation solubility in mg/mL or µg/mL for each solvent.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.
Materials and Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies
Method Development:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or the PDA detector.
-
Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile and water (with or without a small percentage of acid like formic or acetic acid to improve peak shape).
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Incubate SFG solutions with HCl and NaOH at elevated temperatures.
-
Oxidation: Treat an SFG solution with H₂O₂.
-
Thermal Degradation: Expose a solid sample and a solution of SFG to dry heat.
-
Photodegradation: Expose an SFG solution to UV light.
-
-
Chromatographic Optimization: Inject the stressed samples into the HPLC system. Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation between the intact SFG peak and all degradation product peaks.
-
Method Validation (according to ICH guidelines):
-
Specificity: Ensure the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the reliability of the analysis with respect to deliberate variations in method parameters.
-
Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the permeation of this compound from a topical formulation through the skin.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human cadaver skin, porcine ear skin, or a synthetic membrane)
-
This compound topical formulation
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)
-
Magnetic stir bars and stirrer plate
-
Water bath or heating block to maintain 32°C
-
HPLC system for sample analysis
Method:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.
-
Allow the skin to equilibrate with the receptor solution for a period of time.
-
Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
At the end of the experiment, dismantle the apparatus. Clean the excess formulation from the skin surface.
-
Extract this compound from the different skin layers (stratum corneum, epidermis, dermis) using a suitable solvent. Tape stripping can be used to separate the stratum corneum. A rapid HPLC method can be used to quantify collagen content in skin tissues, and a similar approach can be adapted for SFG.[8]
-
Analyze the concentration of this compound in the receptor solution samples and skin extracts using a validated HPLC method.
-
Calculate the cumulative amount of SFG permeated per unit area and plot it against time to determine the flux and permeability coefficient.
Protocol 4: In Vitro Anti-Inflammatory Activity Assay in Skin Cells
Objective: To assess the anti-inflammatory effects of this compound in skin cell models.
Materials:
-
Human keratinocytes (e.g., HaCaT) or dermal fibroblasts
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α), or Polyinosinic:polycytidylic acid (Poly I:C))
-
This compound
-
ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)
-
Reagents for Western blotting or qPCR to analyze inflammatory pathway proteins (e.g., p-p65, p-ERK, COX-2)
Method:
-
Culture the skin cells to a suitable confluency in multi-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce an inflammatory response by adding the inflammatory stimulus to the cell culture medium.
-
After a defined incubation period (e.g., 6-24 hours), collect the cell culture supernatant and/or lyse the cells.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines in the supernatant using ELISA kits.
-
Signaling Pathway Analysis: Analyze the cell lysates by Western blotting to determine the expression and phosphorylation status of key inflammatory signaling proteins (e.g., NF-κB and MAPK pathway components). Alternatively, use qPCR to measure the mRNA expression of inflammatory genes.
-
Determine the concentration-dependent inhibitory effect of this compound on the inflammatory markers and calculate the IC₅₀ values where possible.
Data Presentation
Table 1: Anti-Inflammatory Activity of this compound
| Assay | Cell Line/Model | Stimulus | Measured Parameter | Result | Source |
| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 macrophages | LPS | PGE₂ levels | Inhibition at 1-50 µM | [4] |
| Cytokine Production | TNF-α-stimulated keratinocytes | TNF-α | IL-6, IL-8, CXCL1 | Inhibition (prenylated flavanones showed highest suppression) | [5] |
| In Vivo Anti-inflammatory Activity | Croton oil-induced mouse ear edema | Croton Oil | Ear edema | Inhibition with topical application (10-250 µ g/ear ) | [4] |
Table 2: Skin Permeation Data for this compound
| Compound | Skin Model | Permeation (nmol/mg) | Observation | Source |
| This compound | In vitro porcine skin | 0.22 | Prenylation significantly promoted skin absorption compared to eriodictyol (0.01 nmol/mg). | [5] |
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for topical formulation development of this compound.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Discussion and Future Directions
The provided protocols offer a systematic approach to formulating and evaluating this compound for topical delivery. The existing data strongly supports its anti-inflammatory potential in skin. However, further research is warranted in several key areas:
-
Solubility Enhancement: Given the potential for low aqueous solubility, strategies such as the use of co-solvents, surfactants, or advanced delivery systems like nanoemulsions and nanoparticles should be explored to enhance the solubility and bioavailability of SFG in topical formulations.[9]
-
Comprehensive Stability Testing: Long-term stability studies under various storage conditions are crucial to determine the shelf-life of a potential topical product.
-
Safety and Toxicology: In-depth safety and toxicology studies, including skin irritation and sensitization assays, are necessary to ensure the safety of the formulation for human use.
-
Clinical Translation: Following successful preclinical evaluation, well-designed clinical trials will be essential to establish the safety and efficacy of topical this compound in human subjects with inflammatory skin diseases.
By following these guidelines and addressing the remaining research questions, the scientific community can work towards harnessing the full therapeutic potential of this compound as a novel topical agent for the management of inflammatory skin conditions.
References
- 1. Anti-inflammatory effect of this compound isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated Flavonoids in Topical Infections and Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenylated Flavonoids in Topical Infections and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
Sophoraflavanone G in Molecular Docking Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of molecular docking studies to investigate the interactions of Sophoraflavanone G (SG), a prenylated flavonoid with promising therapeutic properties, with various protein targets. This document includes detailed protocols for performing molecular docking simulations using AutoDock Vina, a widely used open-source docking program. Additionally, it presents quantitative data from published studies and visual representations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a bioactive compound isolated from the roots of Sophora flavescens and other plants of the Sophora genus. It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial effects. Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of SG by predicting its binding affinity and interaction patterns with key protein targets involved in various disease pathways.
Quantitative Data from Molecular Docking Studies
The following tables summarize the binding affinities of this compound and other flavonoids with several protein targets implicated in its biological activities.
Table 1: Molecular Docking Scores of this compound with Various Protein Targets
| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Glycogen Synthase Kinase 3-β (GSK3-β) | -14.6 | Not specified | [1] |
| Matrix Metalloproteinase-8 (MMP-8) | Not specified | Not specified | [1] |
| Inducible Nitric Oxide Synthase (iNOS) | -14.6 | Cys415, Ser457, Met589, Val649 | [1] |
| Sodium-Glucose Cotransporter 2 (SGLT2) | -4.799 (LibDock Score) | Not specified |
Table 2: Comparative Molecular Docking Scores of Other Flavonoids with Key Protein Targets of this compound
| Target Protein | Flavonoid | Docking Score (kcal/mol) | Reference |
| Epidermal Growth Factor Receptor (EGFR) | Abivertinib | -9.5 | [2] |
| Olmutinib | -9.1 | [2] | |
| Icotinib | -9.1 | [2] | |
| Tumor Necrosis Factor-α (TNF-α) | (-)-Epicatechin | -6.8 | [3] |
| Quercetin | -6.3 | [4] | |
| ATP-Binding Cassette Subfamily G Member 2 (ABCG2) | Gallic Acid | -3.93 | [5] |
| Chrysin | Not specified | [6] | |
| Biochanin A | Not specified | [6] |
Signaling Pathways Modulated by this compound
Molecular docking studies, in conjunction with experimental evidence, have suggested that this compound modulates several key signaling pathways involved in inflammation and cancer.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit this pathway, contributing to its anti-inflammatory and anti-cancer effects.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival and growth. This compound has been found to suppress this pathway, leading to the induction of apoptosis in cancer cells.
Experimental Protocols for Molecular Docking
This section provides a detailed protocol for performing molecular docking of this compound with a protein target using AutoDock Vina.
Molecular Docking Workflow
The overall workflow for a typical molecular docking study is illustrated below.
Step-by-Step Protocol using AutoDock Vina
1. Software and Resource Requirements:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
PyMOL or UCSF Chimera: For visualization and protein preparation.
-
PubChem or ZINC database: For obtaining the 3D structure of this compound.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
2. Protein Preparation:
-
Download Protein Structure: Obtain the 3D crystal structure of the target protein from the PDB database (e.g., EGFR PDB ID: 1M17).
-
Clean the Protein: Open the PDB file in PyMOL or Chimera. Remove water molecules, heteroatoms, and any co-crystallized ligands. If the protein is a multimer, retain only the chain of interest.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Save as PDB: Save the cleaned protein structure as a PDB file.
-
Prepare Receptor in ADT:
-
Open AutoDock Tools.
-
Go to File > Read Molecule and open the cleaned PDB file.
-
Go to Edit > Hydrogens > Add. Select Polar Only and click OK.
-
Go to Grid > Macromolecule > Choose. Select the protein and click OK.
-
Save the protein in PDBQT format (.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.
-
3. Ligand Preparation:
-
Download Ligand Structure: Obtain the 3D structure of this compound from the PubChem database in SDF format.
-
Convert to PDB: Use a tool like Open Babel to convert the SDF file to a PDB file.
-
Prepare Ligand in ADT:
-
In AutoDock Tools, go to Ligand > Input > Open and select the ligand PDB file.
-
ADT will automatically compute Gasteiger charges and detect the rotatable bonds.
-
Go to Ligand > Output > Save as PDBQT to save the ligand in the required format.
-
4. Grid Box Generation:
-
Load Macromolecule and Ligand: In ADT, load the prepared protein (PDBQT) and ligand (PDBQT) files.
-
Define the Binding Site: Go to Grid > Grid Box. A box will appear around the protein.
-
Adjust the Grid Box: Adjust the size and center of the grid box to encompass the active site of the protein. The active site can be identified from the literature or by the location of a co-crystallized ligand in the original PDB file.
-
Save Grid Parameters: Note down the coordinates for the center and the dimensions of the grid box.
5. Running AutoDock Vina:
-
Create a Configuration File: Create a text file (e.g., conf.txt) and add the following lines, replacing the file names and grid parameters with your own:
-
Run Vina from the Command Line: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:
6. Analysis of Results:
-
Binding Affinity: The log.txt file will contain the binding affinities (in kcal/mol) for the different poses of the ligand. The most negative value indicates the best binding affinity.
-
Visualize Poses: The results.pdbqt file contains the coordinates of the docked ligand poses. You can open this file along with the protein PDBQT file in PyMOL or Discovery Studio to visualize the interactions.
-
Interaction Analysis: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues in the active site of the protein.
Conclusion
Molecular docking is a powerful computational tool for predicting the binding modes and affinities of small molecules like this compound to their protein targets. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the therapeutic potential of this compound and other flavonoids. By combining in silico predictions with experimental validation, a deeper understanding of the molecular mechanisms underlying the biological activities of natural products can be achieved, accelerating the drug discovery and development process.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agribioj.com [agribioj.com]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids are inhibitors of breast cancer resistance protein (ABCG2)-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Sophoraflavanone G as an Antineoplastic Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antineoplastic properties of Sophoraflavanone G (SG), a prenylated flavonoid with demonstrated anti-tumor activity. This document details the mechanisms of action, summarizes key quantitative data, and provides detailed protocols for essential in vitro and in vivo experiments to facilitate further research and development of SG as a potential cancer therapeutic.
Mechanism of Action
This compound exerts its antineoplastic effects through a multi-targeted approach, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cancer cell migration and invasion. These effects are mediated through the modulation of several key signaling pathways.
Induction of Apoptosis
SG has been shown to induce apoptosis in various cancer cell lines, including triple-negative breast cancer (TNBC) and leukemia.[1] The apoptotic process is initiated through both the intrinsic (mitochondrial) and extrinsic pathways. Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: SG upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization.[1]
-
Mitochondrial Disruption: Increased mitochondrial membrane permeability results in the release of cytochrome c into the cytoplasm.[1]
-
Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of caspases, including caspase-3, -8, and -9, which are the executioners of apoptosis.[1]
-
DNA Fragmentation and Nuclear Condensation: Activated caspases lead to the cleavage of cellular substrates, resulting in characteristic apoptotic features like DNA fragmentation and nuclear condensation.[1]
Cell Cycle Arrest
SG can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. In human myeloid leukemia HL-60 cells, SG treatment leads to cell cycle arrest at the G0/G1 phase.[2] This prevents the cells from entering the S phase, thereby inhibiting DNA synthesis and cell division.
Inhibition of Metastasis
SG has been observed to suppress the migration and invasion of cancer cells, which are crucial steps in the metastatic cascade. This inhibitory effect is, at least in part, mediated by the blockage of the MAPK signaling pathway.
Signaling Pathways Modulated by this compound
SG's anticancer activities are linked to its ability to interfere with key signaling pathways that are often dysregulated in cancer.
-
MAPK Pathway: SG has been shown to block the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.[1] By inhibiting this pathway, SG can suppress tumor growth and metastasis.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. SG has been reported to inactivate this pathway, contributing to its pro-apoptotic effects.[3][4] Specifically, in triple-negative breast cancer, SG has been shown to target the EGFR-PI3K-AKT signaling pathway.[4]
-
STAT Signaling: Signal Transducer and Activator of Transcription (STAT) proteins are involved in cytokine signaling and play a role in cancer cell survival and proliferation. SG has been identified as an inhibitor of STAT signaling by targeting upstream kinases like JAKs and Src family kinases.[5][6]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. SG has been shown to inhibit NF-κB signaling, which may contribute to its anti-inflammatory and anticancer properties.[6][7][8]
Caption: Signaling pathways modulated by this compound.
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of this compound against various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HL-60 | Human Myeloid Leukemia | 20 | 48 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but effects seen at 3-30 µM | 24-48 | |
| BT-549 | Triple-Negative Breast Cancer | Not explicitly stated, but effects seen at various concentrations | Not specified | [4] |
| Various Tumor Cell Lines | Not specified | < 20 | Not specified | [9] |
Table 2: Effects of this compound on Apoptosis-Related Proteins
| Cell Line | Protein | Effect of SG Treatment | Reference |
| MDA-MB-231 | Bcl-2 | Decreased | |
| Bcl-xL | Decreased | ||
| Bax | Increased | ||
| Cleaved Caspase-3 | Increased | ||
| Cleaved Caspase-8 | Increased | ||
| Cleaved Caspase-9 | Increased | ||
| Cytochrome c (cytoplasmic) | Increased | ||
| HL-60 | Bcl-2 | Downregulated | [1] |
| Bcl-xL | Downregulated | [1] | |
| Bax | Upregulated | [1] | |
| Activated Caspase-3 | Activated | [1] | |
| Activated Caspase-9 | Activated | [1] | |
| Cytochrome c (cytoplasmic) | Increased | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the antineoplastic effects of this compound.
Caption: General experimental workflow for evaluating SG.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of SG on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HL-60)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (SG) stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of SG in complete culture medium. The final concentrations should typically range from 1 to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest SG treatment.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of SG.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay quantifies the percentage of apoptotic and necrotic cells after SG treatment.
Materials:
-
Cancer cells treated with SG as described above
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of SG for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Unstained, Annexin V-FITC only, and PI only controls should be included for proper compensation and gating.
Cell Cycle Analysis (PI Staining by Flow Cytometry)
This protocol determines the effect of SG on the cell cycle distribution.
Materials:
-
Cancer cells treated with SG
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with SG for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in apoptosis and signaling pathways.
Materials:
-
Cancer cells treated with SG
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, MAPK, p-MAPK, STAT3, p-STAT3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of SG.[4]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Triple-negative breast cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
This compound formulation for injection (e.g., dissolved in a vehicle like corn oil or a solution containing DMSO, PEG300, and saline)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment groups (e.g., vehicle control, SG at different doses).
-
Administer SG or the vehicle to the mice via the desired route (e.g., intraperitoneal or oral gavage) on a predetermined schedule (e.g., daily or every other day).
-
Measure the tumor volume with calipers every few days using the formula: Volume = (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
These application notes and protocols are intended to serve as a guide for researchers investigating the antineoplastic potential of this compound. The specific conditions for each experiment, such as cell lines, drug concentrations, and treatment times, should be optimized for the particular research question being addressed.
References
- 1. clyte.tech [clyte.tech]
- 2. researchgate.net [researchgate.net]
- 3. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Scratch Wound Healing Assay [bio-protocol.org]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. Chemical constituents of Sophora flavescens Ait. and cytotoxic activities of two new compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sophoraflavanone G as a Potential Immunomodulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone G (SG), a prenylated flavonoid predominantly isolated from plants of the Sophora genus, such as Sophora flavescens and Sophora alopecuroides, has demonstrated significant potential as an immunomodulatory agent.[1][2][3][4] Extensive research has highlighted its anti-inflammatory properties across various cell types and in vivo models.[1][5] These notes provide a comprehensive overview of the immunomodulatory effects of this compound, detailed experimental protocols for its study, and a summary of its impact on key signaling pathways.
This compound has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines and mediators.[2][3] Its mechanisms of action involve the interruption of critical inflammatory signaling cascades, including the NF-κB and MAPK pathways.[2] Furthermore, SG has been observed to influence the PI3K/Akt, JAK/STAT, and Nrf2/HO-1 signaling pathways, underscoring its multifaceted immunomodulatory capabilities.[3][6] These properties suggest its potential therapeutic application in a range of inflammatory conditions, from allergic asthma to neuroinflammation.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various immunomodulatory parameters as reported in the literature.
Table 1: In Vitro Effects of this compound on Inflammatory Mediators and Cytokines
| Cell Line/Type | Stimulant | SG Concentration | Target | Effect | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 2.5-20 μM | Nitric Oxide (NO) | Inhibition | [2] |
| RAW 264.7 Macrophages | LPS | 2.5-20 μM | Prostaglandin E2 (PGE2) | Inhibition | [2] |
| RAW 264.7 Macrophages | LPS | 2.5-20 μM | IL-1β | Decreased Production | [2] |
| RAW 264.7 Macrophages | LPS | 2.5-20 μM | IL-6 | Decreased Production | [2] |
| RAW 264.7 Macrophages | LPS | 2.5-20 μM | TNF-α | Decreased Production | [2] |
| RAW 264.7 Macrophages | LPS | 1-50 μM | PGE2 Production | Inhibition | [5] |
| RAW 264.7 Macrophages | S. mutans Antigen I/II | Not Specified | NO Production | Significant Inhibition | [7] |
| RAW 264.7 Macrophages | S. mutans Antigen I/II | Not Specified | PGE2 Production | Significant Inhibition | [7] |
| BEAS-2B Human Bronchial Epithelial Cells | TNF-α (10 ng/mL) | Not Specified | CCL5 | Significantly Decreased | [1] |
| BEAS-2B Human Bronchial Epithelial Cells | TNF-α (10 ng/mL) | Not Specified | MCP-1 | Significantly Decreased | [1] |
| BEAS-2B Human Bronchial Epithelial Cells | TNF-α (10 ng/mL) | Not Specified | IL-8 | Significantly Decreased | [1] |
| BEAS-2B Human Bronchial Epithelial Cells | TNF-α (10 ng/mL) | Not Specified | IL-6 | Significantly Decreased | [1] |
| BEAS-2B Human Bronchial Epithelial Cells | IL-4/TNF-α (10 ng/mL each) | Not Specified | CCL11 | Significantly Decreased | [1] |
| BEAS-2B Human Bronchial Epithelial Cells | IL-4/TNF-α (10 ng/mL each) | Not Specified | CCL24 | Significantly Decreased | [1] |
| BV2 Microglia | LPS | Not Specified | NO Release | Inhibition | [6] |
| BV2 Microglia | LPS | Not Specified | PGE2 Release | Inhibition | [6] |
| BV2 Microglia | LPS | Not Specified | TNF-α Release | Inhibition | [6] |
| BV2 Microglia | LPS | Not Specified | IL-6 Release | Inhibition | [6] |
| BV2 Microglia | LPS | Not Specified | IL-1β Release | Inhibition | [6] |
Table 2: In Vivo and Ex Vivo Effects of this compound
| Model | Treatment | Parameter | Outcome | Reference |
| Murine Asthma Model (OVA-sensitized BALB/c mice) | 5 or 10 mg/kg SG (i.p.) | Airway Hyper-responsiveness (AHR) | Significantly Reduced | [1] |
| Murine Asthma Model (OVA-sensitized BALB/c mice) | 5 or 10 mg/kg SG (i.p.) | Eosinophil Infiltration | Significantly Reduced | [1] |
| Murine Asthma Model (OVA-sensitized BALB/c mice) | 5 or 10 mg/kg SG (i.p.) | Th2 Cytokines (IL-4, IL-5, IL-13) in BALF | Suppressed Levels | [1] |
| Murine Asthma Model (OVA-sensitized BALB/c mice) | 5 or 10 mg/kg SG (i.p.) | IFN-γ in BALF and Lung | Elevated Expression | [1] |
| OVA-activated Splenocytes | SG Treatment | IL-4, IL-5, IL-13 Secretion | Significantly Decreased | [1] |
| OVA-activated Splenocytes | SG Treatment | IFN-γ Production | Increased | [1] |
| Croton Oil-Induced Mouse Ear Edema | 10-250 µ g/ear (topical) | Edema | Anti-inflammatory Activity | [5] |
| Carrageenan-Induced Rat Paw Edema | 2-250 mg/kg (oral) | Edema | Anti-inflammatory Activity | [5] |
Key Signaling Pathways Modulated by this compound
This compound exerts its immunomodulatory effects by targeting several key intracellular signaling pathways that are crucial for the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.[2] In stimulated macrophages, SG prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[2][7]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK, p38, and JNK, is another critical regulator of inflammation. This compound has been found to significantly decrease the activation of MAPKs in response to inflammatory stimuli.[2] By inhibiting the phosphorylation of these kinases, SG can suppress downstream inflammatory responses.[7][8]
Caption: this compound's inhibitory action on the MAPK signaling cascade.
PI3K/Akt, JAK/STAT, and Nrf2/HO-1 Pathways
Further research has revealed that this compound's immunomodulatory effects extend to other signaling pathways. It has been shown to downregulate the phosphorylation of PI3K and Akt, as well as attenuate the expression of phosphorylated JAK/STAT.[3][6] Concurrently, SG can upregulate the expression of Heme Oxygenase-1 (HO-1) through the nuclear translocation of Nrf2, which is a key anti-inflammatory and antioxidant response.[3][6]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the immunomodulatory activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Cell Culture and Treatment
-
Cell Lines:
-
Murine Macrophages: RAW 264.7
-
Human Bronchial Epithelial Cells: BEAS-2B
-
Murine Microglia: BV2
-
-
Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute with culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment Protocol: Seed cells in appropriate culture plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) for the desired duration (e.g., 24 hours).
Measurement of Nitric Oxide (NO) Production
-
Principle: The Griess assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Cytokine and Chemokine Quantification
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Collect cell culture supernatants or prepare tissue homogenates.
-
Use commercially available ELISA kits for specific cytokines and chemokines (e.g., IL-1β, IL-6, TNF-α, IL-4, IL-5, IL-13, CCL5, MCP-1).
-
Follow the manufacturer's instructions for the assay, which typically involves coating the plate with a capture antibody, adding samples and standards, adding a detection antibody, adding a substrate, and stopping the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations based on the standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.
-
Procedure:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK, iNOS, COX-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the expression of the target proteins to a loading control such as β-actin or GAPDH.
-
Experimental Workflow for In Vitro Immunomodulatory Assessment
Caption: A typical workflow for evaluating the in vitro immunomodulatory effects of this compound.
Conclusion
This compound is a promising natural compound with potent immunomodulatory and anti-inflammatory activities. Its ability to modulate multiple key signaling pathways, including NF-κB and MAPKs, provides a strong rationale for its further investigation as a therapeutic agent for inflammatory diseases. The data and protocols presented here offer a valuable resource for researchers and drug development professionals interested in exploring the full potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory effect of this compound isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Effects of this compound, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-neuroinflammatory effect of this compound from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound prevents Streptococcus mutans surface antigen I/II-induced production of NO and PGE2 by inhibiting MAPK-mediated pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Sophoraflavanone G: Application Notes and Protocols for MTT-Based Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for evaluating the anti-proliferative effects of Sophoraflavanone G, a prenylated flavonoid with demonstrated anti-cancer properties. Detailed protocols and data interpretation guidelines are presented to ensure reproducible and accurate results in cell proliferation studies.
Introduction
This compound, isolated from the medicinal plant Sophora flavescens, has emerged as a promising natural compound in cancer research. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating key cellular signaling pathways. The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity, providing a quantitative measure of this compound's cytostatic and cytotoxic effects. This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product, the absorbance of which is directly proportional to the number of viable cells.
Data Presentation: Anti-Proliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by the MTT assay. These values highlight the compound's potency and selectivity against different cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but significant inhibition observed at various concentrations. | 24, 48 | [1] |
| BT-549 | Triple-Negative Breast Cancer | Not explicitly stated, but proliferation inhibition confirmed. | Not specified | [2] |
| HL-60 | Human Myeloid Leukemia | Not explicitly stated, but viability assessed at concentrations from 3-30 µM. | Not specified | [1] |
| HCT-116 | Colon Cancer | Not explicitly stated, but reduction in p-STAT3 expression observed. | 9 | [3] |
Note: While several studies confirm the anti-proliferative effects of this compound using the MTT assay, not all provide explicit IC50 values. The concentrations tested in these studies typically range from 2.5 µM to 50 µM, with incubation times of 24, 48, or 72 hours.
Experimental Protocols
MTT Assay Protocol for this compound
This protocol outlines the steps for determining the effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution prepared in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0 µM (vehicle control) to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control group (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell proliferation.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins involved in key signaling pathways.
Procedure:
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate it with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, Caspase-3).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
The anti-proliferative effects of this compound are attributed to its modulation of several key signaling pathways that regulate cell growth, survival, and apoptosis.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for this compound.
This compound-Modulated Signaling Pathways
This compound has been shown to inhibit cancer cell proliferation by targeting multiple signaling pathways.[7][8]
Caption: Signaling pathways modulated by this compound.
Mechanism of Action:
This compound exerts its anti-proliferative effects through a multi-targeted mechanism:
-
Inhibition of the JAK/STAT Pathway: this compound has been shown to inhibit the phosphorylation of Janus Kinases (JAKs) and Signal Transducer and Activator of Transcription 3 (STAT3).[3] This blockage prevents the translocation of STAT3 to the nucleus, thereby downregulating the expression of genes involved in cell survival and proliferation.
-
Modulation of the MAPK Pathway: this compound can also affect the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK.[9] The specific effects on these kinases can be cell-type dependent, but ultimately contribute to the induction of apoptosis.
-
Suppression of the EGFR-PI3K-AKT Pathway: By targeting the Epidermal Growth Factor Receptor (EGFR), this compound can inhibit the downstream PI3K/AKT signaling cascade.[2][10] This pathway is crucial for cell survival, and its inhibition by this compound promotes apoptosis.
-
Induction of Apoptosis: this compound induces programmed cell death by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2. It also activates caspases, key executioners of apoptosis.[1]
By understanding these mechanisms and following the detailed protocols, researchers can effectively utilize the MTT assay to investigate the anti-proliferative potential of this compound and further elucidate its role in cancer therapy.
References
- 1. This compound from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Anti-neuroinflammatory effect of this compound from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Purification of Sophoraflavanone G using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sophoraflavanone G is a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens.[1][2][3][4][5] This bioactive compound has garnered significant attention within the scientific community for its wide array of pharmacological activities, including anti-inflammatory, anti-tumor, antimicrobial, and neuroprotective effects.[1][2][3][6][7][8][9] The purification of this compound is a critical step for its further investigation and potential therapeutic applications. Column chromatography is a widely employed and effective technique for the isolation and purification of flavonoids from natural sources.[10][11][12][13][14] This document provides a detailed protocol for the purification of this compound using column chromatography, along with relevant data and diagrams to facilitate its practical application in a laboratory setting.
Quantitative Data Summary
Table 1: Purification Summary of Flavanones from Sophora flavescens using HSCCC
| Compound | Amount in Crude Extract (mg) | Initial Purity (%) | Amount Isolated (mg) | Final Purity (%) | Recovery (%) |
| This compound | 23.45 | 6.7 | 22.5 | 95.6 | 91.7 |
| Kushenol I | 41.65 | 11.9 | 39.3 | 97.3 | 91.8 |
| Kurarinone | 89.95 | 25.7 | 83.5 | 99.4 | 92.3 |
Data adapted from a study on the one-step isolation of three flavanones from 350 mg of crude extract.[15]
Experimental Protocols
This section outlines a comprehensive protocol for the purification of this compound from the crude extract of Sophora flavescens using column chromatography.
1. Preparation of Crude Extract:
-
Plant Material: Dried roots of Sophora flavescens.
-
Extraction Solvent: Methanol or Ethanol.
-
Procedure:
-
Pulverize the dried roots of Sophora flavescens into a coarse powder.
-
Macerate the powdered material in methanol or 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.
-
2. Column Chromatography Protocol:
This protocol utilizes a macroporous resin column for the initial enrichment of total flavonoids, followed by a silica gel column for the fine separation of this compound.
2.1. Enrichment of Total Flavonoids using Macroporous Resin:
-
Column: Glass column (e.g., 2.5 cm internal diameter, 50 cm length).
-
Mobile Phase: Deionized water and various concentrations of ethanol.
Protocol:
-
Swell the AB-8 macroporous resin in deionized water overnight.
-
Pack the column with the swollen resin to a bed volume of approximately 200 mL.
-
Wash the packed column with 5 bed volumes (BV) of deionized water.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the sample solution onto the column at a flow rate of 1-2 BV/h.[10]
-
Wash the column with 10 BV of deionized water to remove sugars and other highly polar impurities.[10]
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 60%, 90% ethanol). Collect fractions of 50-100 mL. A 60% ethanol concentration is often effective for eluting flavonoids.[10]
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing flavonoids.
-
Pool the flavonoid-rich fractions and concentrate them under reduced pressure to obtain a total flavonoid extract.
2.2. Purification of this compound using Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (100-200 mesh).
-
Column: Glass column (e.g., 2.0 cm internal diameter, 40 cm length).
-
Mobile Phase: A gradient of ethyl acetate in n-hexane. A common starting point is a ratio of 3:7 (ethyl acetate:n-hexane).[16]
Protocol:
-
Prepare a slurry of silica gel in n-hexane and pack the column uniformly.
-
Pre-equilibrate the packed column with the initial mobile phase (n-hexane).
-
Dissolve the enriched total flavonoid extract in a small volume of the mobile phase and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Begin elution with n-hexane and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Collect fractions of 20-30 mL and monitor them by TLC.
-
Visualize the TLC plates under UV light (254 nm and 365 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Identify and pool the fractions containing pure this compound.
-
Concentrate the pooled fractions under reduced pressure to yield purified this compound.
-
Confirm the purity of the final product using High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for this compound Purification.
Signaling Pathway Diagram:
Caption: Anti-inflammatory Signaling Pathways of this compound.
References
- 1. Antimicrobial effect of this compound isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory effect of this compound isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of this compound isolated from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-neuroinflammatory effect of this compound from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Effects of this compound by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Sophoraflavanone G Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Sophoraflavanone G in in vitro experimental settings.
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Media
-
Question: I dissolved this compound in DMSO to make a stock solution, but when I add it to my cell culture medium, a precipitate forms. What is causing this and how can I prevent it?
-
Answer: This is a common issue for hydrophobic compounds like this compound. The DMSO concentration in your final culture medium is likely too low to maintain its solubility. It is crucial to ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line, generally recommended to be below 0.5%, and ideally at or below 0.1% for long-term assays.
Solutions:
-
Optimize Final DMSO Concentration: Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your cell line without affecting viability or experimental outcomes.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in culture medium to gradually decrease the DMSO concentration before adding it to the final cell culture plate.
-
Pre-warming Media: Gently warm the cell culture media to 37°C before adding the this compound stock solution. This can sometimes help improve immediate solubility.
-
Increase Agitation: Gently swirl the plate immediately after adding the compound to facilitate its dispersion.
-
Issue: Inconsistent or Poor Biological Activity
-
Question: I am not observing the expected biological effects of this compound in my in vitro assay, or the results are highly variable. Could this be related to solubility?
-
Answer: Yes, poor solubility can lead to an inaccurate effective concentration of the compound in your assay, resulting in diminished or inconsistent biological activity. If the compound precipitates, the actual concentration available to the cells is much lower than intended.
Solutions:
-
Visual Inspection: Before and during your experiment, carefully inspect your culture plates under a microscope for any signs of precipitation.
-
Solubility Enhancement Techniques: Consider using a solubility-enhancing method, such as complexation with cyclodextrins, to improve the aqueous solubility of this compound.
-
Positive Controls: Ensure your positive controls for the assay are working as expected to rule out other experimental issues.
-
Frequently Asked Questions (FAQs)
1. What is the best solvent to dissolve this compound for in vitro studies?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[1][2][3] However, it is important to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity.
2. What is the solubility of this compound in common solvents?
The solubility of this compound can vary between different suppliers and batches. The following table summarizes available quantitative data. It is recommended to perform your own solubility tests.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~250 mg/mL[2]; ~30 mg/mL[3] |
| Ethanol | ~20 mg/mL[3] |
| Methanol | Soluble (isolated from methanol extract)[4] |
| Phosphate-Buffered Saline (PBS) | Poorly soluble |
| Water | Poorly soluble |
3. How can I prepare a stock solution of this compound?
To prepare a high-concentration stock solution, dissolve this compound in 100% DMSO. For example, to make a 10 mM stock solution, dissolve 4.245 mg of this compound (Molecular Weight: 424.49 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
4. What are cyclodextrins and how can they improve the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can encapsulate poorly soluble molecules, like flavonoids, forming an "inclusion complex."[5][6] This complex is more water-soluble, which can enhance the bioavailability of this compound in aqueous environments like cell culture media. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[5][6]
Experimental Protocols
Protocol: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a this compound-HP-β-CD inclusion complex using the freeze-drying method to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.45 µm membrane filter
-
Freeze-dryer
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.
-
Dissolution:
-
In a flask, dissolve the calculated amount of HP-β-CD in deionized water with gentle stirring.
-
Separately, prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
-
Complexation:
-
Slowly add the this compound solution to the aqueous HP-β-CD solution while continuously stirring.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
-
Filtration: Filter the solution through a 0.45 µm membrane filter to remove any un-complexed this compound that may have precipitated.
-
Freeze-Drying (Lyophilization):
-
Freeze the filtered solution at -80°C until it is completely solid.
-
Lyophilize the frozen solution for at least 24 hours, or until a dry powder is obtained.
-
-
Storage: Store the resulting this compound-HP-β-CD complex powder in a desiccator at room temperature, protected from light and moisture.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS:97938-30-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Sophoraflavanone G Large-Scale Purification
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale purification of Sophoraflavanone G. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in scaling up the purification of this compound?
A1: The primary challenges include maintaining high-resolution separation at a larger scale, managing large volumes of solvents, ensuring the cost-effectiveness of the process, and preventing the degradation of this compound during extended processing times. Other issues include potential column fouling and ensuring batch-to-batch reproducibility.
Q2: Which purification technique is most suitable for industrial-scale production of this compound?
A2: Macroporous resin column chromatography is a highly recommended method for large-scale purification of flavonoids like this compound. This technique is favored for its high selectivity for flavonoids, cost-effectiveness, the reusability of the resin, and its suitability for industrial applications.[1]
Q3: What is a typical recovery yield for this compound in a large-scale purification process?
A3: While specific yields for this compound at an industrial scale are not widely published, well-optimized macroporous resin chromatography processes for total flavonoids from Sophora species have reported recovery yields of around 85%.[2][3] The final yield of purified this compound will depend on its initial concentration in the crude extract and the optimization of each purification step.
Q4: How can I minimize the degradation of this compound during purification?
A4: To minimize degradation, it is crucial to protect the compound from prolonged exposure to high temperatures, extreme pH, and light. Using a rotary evaporator under reduced pressure for solvent removal and maintaining a controlled temperature (e.g., not exceeding 50°C) is recommended. Conducting extraction and purification steps under an inert atmosphere can also mitigate oxidative degradation.
Q5: Is it possible to regenerate and reuse the macroporous resin?
A5: Yes, one of the key advantages of macroporous resins for large-scale applications is their regenerability. The resin can typically be washed with the elution solvent (e.g., a higher concentration of ethanol) and then re-equilibrated with the starting buffer for subsequent purification cycles, which significantly reduces operational costs.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Inefficient initial extraction from the plant material.2. Degradation of the compound during processing.3. Incomplete elution from the chromatography column.4. Loss of product during solvent evaporation. | 1. Optimize extraction parameters such as solvent-to-solid ratio (e.g., 1:30 to 1:60), temperature, and extraction time. Ensure thorough agitation.2. Protect the extract from excessive heat and light. Consider using an inert atmosphere if oxidation is suspected.3. Optimize the elution solvent system (e.g., ethanol concentration) and flow rate. Ensure complete desorption of the target compound.4. Use a rotary evaporator under reduced pressure and at a controlled temperature (≤ 50°C). |
| Low Purity of Final Product | 1. Co-elution of structurally similar flavonoids.2. Incomplete removal of non-flavonoid impurities (e.g., sugars, pigments).3. Overloading the chromatography column. | 1. Employ a gradient elution with a shallower gradient to improve the resolution between closely related compounds.2. Include a pre-purification wash step on the column (e.g., with water or a low concentration of ethanol) to remove highly polar impurities.3. Reduce the amount of crude extract loaded onto the column to avoid exceeding its binding capacity. |
| Column Fouling or Clogging | 1. Presence of particulate matter in the crude extract.2. Precipitation of the sample on the column. | 1. Filter the crude extract through a fine filter before loading it onto the column.2. Ensure the sample is fully dissolved in the loading buffer and that the loading conditions do not induce precipitation. |
| Poor Reproducibility Between Batches | 1. Variation in the chemical composition of the raw plant material.2. Inconsistent packing of the chromatography column.3. Fluctuations in processing parameters (e.g., temperature, flow rate). | 1. Standardize the sourcing and pre-processing of the plant material.2. Ensure consistent and uniform column packing to prevent channeling.3. Implement strict process controls and monitoring for all critical parameters. |
| High Solvent Consumption | 1. Inefficient solvent usage in extraction and chromatography.2. Lack of solvent recycling. | 1. Optimize the solvent-to-solid ratio in extraction and the solvent gradient in chromatography.2. Implement a solvent recovery and recycling system where feasible, ensuring the recycled solvent meets the required purity standards. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Estimated Large-Scale Purification Parameters for Flavonoids
| Parameter | Lab-Scale (e.g., HSCCC) | Large-Scale (Macroporous Resin) (Estimated) |
| Sample Loading | 350 mg crude extract | > 10 kg crude extract |
| Stationary Phase | Liquid (two-phase solvent system) | Solid (e.g., AB-8 macroporous resin)[2] |
| Solvent Consumption | Lower total volume, but complex systems | High total volume, simpler solvent systems |
| Purity Achieved | ~95.6% for this compound | >90% (with optimization) |
| Recovery Rate | ~91.7% for this compound | ~85-90% for total flavonoids[2][3] |
| Processing Time | Hours | Days |
Table 2: Quantitative Data for Macroporous Resin Purification of Flavonoids from Sophora Species
| Parameter | Value | Reference |
| Optimal Resin Type | AB-8 | [2] |
| Adsorption Capacity (AB-8 Resin) | ~18.30 mg total flavonoids / g resin | [3] |
| Desorption Ratio (AB-8 Resin) | >90% | [3] |
| Fold Increase in Purity (Total Flavonoids) | ~4.76-fold (from 12.14% to 57.82%) | |
| Overall Recovery Yield (Total Flavonoids) | 84.93% | [3] |
| Optimal pH for Adsorption | ~4.0 | [3] |
| Optimal Elution Solvent | 60% Ethanol | [3] |
| Flow Rate (Adsorption & Desorption) | 2 Bed Volumes / hour | [3] |
Experimental Protocols
Large-Scale Extraction of this compound
This protocol describes a method for obtaining a crude flavonoid extract from Sophora flavescens roots, suitable for subsequent large-scale purification.
Materials:
-
Dried and powdered roots of Sophora flavescens
-
70% Ethanol (v/v)
-
Large-scale extraction vessel with agitation
-
Filtration system (e.g., filter press)
-
Large-scale rotary evaporator or falling film evaporator
Procedure:
-
Maceration: Place the powdered Sophora flavescens roots into the extraction vessel. Add 70% ethanol at a solid-to-liquid ratio of 1:20 (w/v).
-
Extraction: Agitate the mixture continuously for 48 hours at room temperature.
-
Filtration: Filter the extract through a filter press to separate the solid plant material from the liquid extract.
-
Concentration: Concentrate the filtrate under reduced pressure using a large-scale rotary evaporator or falling film evaporator. Ensure the temperature does not exceed 50°C to prevent degradation of the flavonoids.
-
Crude Extract: The resulting concentrated paste is the crude flavonoid extract, which can be used for the subsequent purification step.
Large-Scale Purification by Macroporous Resin Column Chromatography
This protocol outlines a procedure for purifying this compound from the crude extract using macroporous resin.
Materials:
-
Crude flavonoid extract
-
AB-8 macroporous resin (or equivalent)
-
Large-scale chromatography column
-
Deionized water
-
Ethanol (various concentrations)
-
pH meter
-
Fraction collector
Procedure:
-
Resin Preparation: Swell and pre-treat the AB-8 resin according to the manufacturer's instructions. This typically involves washing with ethanol and then with deionized water until neutral.
-
Column Packing: Pack the chromatography column with the pre-treated resin to achieve a uniform bed.
-
Equilibration: Equilibrate the column by washing with several bed volumes of deionized water adjusted to pH 4.0.
-
Sample Loading: Dissolve the crude extract in the equilibration buffer to a suitable concentration (e.g., 0.27 mg/mL of total flavonoids).[3] Load the solution onto the column at a controlled flow rate (e.g., 2 bed volumes/hour).[3]
-
Washing: After loading, wash the column with several bed volumes of deionized water to remove highly polar impurities such as sugars and pigments.
-
Elution: Elute the adsorbed flavonoids using a stepwise or linear gradient of ethanol in water. A common and effective concentration for eluting flavonoids is 60% ethanol.[3] Collect the eluate in fractions.
-
Fraction Analysis: Monitor the fractions for the presence of this compound using a suitable analytical method (e.g., HPLC).
-
Pooling and Concentration: Pool the fractions containing the highest purity of this compound. Concentrate the pooled fractions under reduced pressure at a temperature not exceeding 50°C to obtain the purified product.
-
Drying: Dry the purified this compound under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for large-scale purification of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
References
- 1. people.ucsc.edu [people.ucsc.edu]
- 2. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD [mdpi.com]
Sophoraflavanone G stability issues in experimental buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Sophoraflavanone G (SFG) in common experimental buffers. Authored for researchers, scientists, and professionals in drug development, this resource offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction
This compound (SFG) is a prenylated flavonoid isolated from Sophora flavescens with a range of biological activities, including anti-inflammatory and anti-tumor properties.[1] However, like many flavonoids, SFG is susceptible to degradation in aqueous solutions, which can significantly impact experimental outcomes. Understanding and mitigating these stability issues is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could stability be an issue?
A1: Yes, inconsistent results are a common indicator of compound instability. Flavonoids, including SFG, can degrade in aqueous buffer systems, particularly at physiological pH. This degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in variability. It is crucial to consider the stability of SFG under your specific experimental conditions (e.g., buffer composition, pH, temperature, and duration).
Q2: What are the main factors that affect the stability of this compound in experimental buffers?
A2: The stability of flavonoids like SFG is primarily influenced by:
-
pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.[2] The rate of degradation often increases with higher pH.
-
Temperature: Elevated temperatures accelerate the degradation of most chemical compounds, including SFG.
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation of flavonoids.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Buffer Components: Certain buffer components may interact with or catalyze the degradation of flavonoids.
Q3: I dissolve my this compound in DMSO for a stock solution. Is this stable?
A3: this compound is highly soluble in DMSO.[1] Stock solutions in DMSO are generally stable when stored properly. For optimal stability, it is recommended to store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] When stored at -20°C, it is advisable to use the solution within one month, and within six months if stored at -80°C.[1]
Q4: How should I prepare my working solutions of this compound in aqueous buffers?
A4: To minimize degradation, it is best to prepare fresh working solutions in your experimental buffer immediately before each experiment. Dilute your DMSO stock solution directly into the pre-warmed experimental buffer to the final desired concentration. Ensure rapid and thorough mixing to avoid precipitation. The final concentration of DMSO in your experiment should be kept low (typically <0.5%) to minimize solvent effects on the cells or biological system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity of SFG | Degradation of SFG in the experimental buffer. | Prepare fresh working solutions immediately before use. Consider conducting experiments at a slightly lower pH if compatible with your experimental system. Protect solutions from light and maintain them at the lowest feasible temperature. |
| High variability between replicate experiments | Inconsistent degradation of SFG due to minor variations in incubation time, temperature, or light exposure. | Standardize all experimental parameters meticulously. Prepare a master mix of the SFG working solution for all replicates to ensure uniform concentration at the start of the experiment. |
| Precipitation of SFG upon dilution in aqueous buffer | Poor solubility of SFG in the aqueous buffer. | Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the tolerated limit for your experiment. Gentle warming and vortexing during dilution may help. Consider using a stabilizing agent if compatible with your assay. |
Quantitative Data Summary
Due to the limited availability of published stability data specifically for this compound, the following table presents hypothetical, yet plausible, stability data based on the known behavior of other flavonoids. This data is for illustrative purposes to guide experimental design.
Table 1: Hypothetical Stability of this compound in Phosphate-Buffered Saline (PBS) at 37°C
| pH | Half-life (t½) (Hours) | Degradation Rate Constant (k) (h⁻¹) |
| 5.0 | > 48 | < 0.014 |
| 6.0 | 24 | 0.029 |
| 7.4 | 8 | 0.087 |
| 8.0 | 2 | 0.347 |
Note: This data is illustrative and should not be considered as experimentally verified values for SFG. Actual stability should be determined empirically under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). This compound has a molecular weight of 424.49 g/mol .
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.[1]
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound in a specific experimental buffer over time.
Materials:
-
This compound stock solution (in DMSO)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
Water (HPLC grade)
-
Incubator or water bath set to the experimental temperature (e.g., 37°C)
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound in the experimental buffer at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples.
-
Time-Zero Sample (T=0): Immediately after preparation, take an aliquot of the working solution and inject it into the HPLC system to determine the initial concentration of SFG.
-
Incubation: Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C), protected from light.
-
Time-Point Samples: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and analyze by HPLC.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for flavonoid analysis is a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Detection: Monitor the elution of this compound at its maximum absorbance wavelength (λmax).
-
Quantification: Determine the concentration of SFG at each time point by comparing the peak area to a standard curve of known SFG concentrations.
-
-
Data Analysis: Plot the concentration of this compound versus time. From this data, you can calculate the degradation rate constant (k) and the half-life (t½) of SFG under the tested conditions.
Visualizations
Below are diagrams illustrating a common signaling pathway affected by this compound and a typical experimental workflow for assessing its stability.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: this compound inhibits inflammatory responses via the NF-κB and MAPK signaling pathways.
References
Technical Support Center: Overcoming Low Bioavailability of Sophoraflavanone G
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of Sophoraflavanone G (SFG).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at enhancing the bioavailability of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Entrapment Efficiency of SFG in Nanoparticles | 1. Poor affinity of SFG for the lipid matrix. 2. Suboptimal lipid and surfactant concentrations. 3. Inefficient homogenization or sonication. | 1. Screen different lipids (e.g., solid lipids with varying chain lengths for SLNs) to find one with better SFG solubility. 2. Optimize the drug-to-lipid ratio and the concentration of surfactants. 3. Increase homogenization speed/time or sonication power/duration. Ensure the temperature during preparation is optimized for the chosen lipids. |
| Instability of SFG Formulations (e.g., aggregation, drug leakage) | 1. Inappropriate surfactant selection or concentration. 2. High drug loading leading to crystal expulsion. 3. Suboptimal storage conditions. | 1. Use a combination of surfactants or a steric stabilizer (e.g., PEGylated lipids) to improve colloidal stability. 2. Reduce the initial drug loading to a level that the carrier system can stably accommodate. 3. Store formulations at recommended temperatures (e.g., 4°C) and protect from light. Lyophilization with a cryoprotectant can improve long-term stability. |
| Inconsistent Particle Size in Nanoformulations | 1. Fluctuations in homogenization or sonication parameters. 2. Variation in the rate of addition of the dispersed phase to the continuous phase. 3. Inconsistent temperature control during preparation. | 1. Standardize all processing parameters, including time, speed, and power settings. 2. Use a syringe pump for a constant and reproducible addition rate. 3. Precisely control the temperature of all phases throughout the formulation process. |
| Poor In Vitro Dissolution of SFG from the Formulation | 1. Inefficient release of SFG from the carrier. 2. Aggregation of nanoparticles in the dissolution medium. | 1. Incorporate a co-surfactant or a hydrophilic polymer in the formulation to enhance drug release. 2. Ensure the dissolution medium contains a suitable surfactant (e.g., 0.5% SLS) to maintain sink conditions and prevent nanoparticle aggregation. |
| Failure to Form a Stable Microemulsion with SMEDDS | 1. Incorrect ratio of oil, surfactant, and cosurfactant. 2. Poor solubility of SFG in the selected oil phase. | 1. Systematically vary the ratios of the components, guided by a pseudo-ternary phase diagram, to identify the optimal self-emulsifying region. 2. Screen various oils to find one with the highest solubilizing capacity for SFG. |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What is the primary reason for the low oral bioavailability of this compound?
A1: The primary reason for the low oral bioavailability of this compound is its poor water solubility, which limits its dissolution in gastrointestinal fluids and subsequent absorption.
Q2: What are the most promising strategies to enhance the oral bioavailability of SFG?
A2: Promising strategies include the use of lipid-based nanoformulations such as solid lipid nanoparticles (SLNs) and liposomes, as well as self-microemulsifying drug delivery systems (SMEDDS). Another effective approach is the formation of inclusion complexes with cyclodextrins.
Q3: How does a Self-Microemulsifying Drug Delivery System (SMEDDS) improve the bioavailability of SFG?
A3: A SMEDDS formulation is an isotropic mixture of oil, surfactant, and cosurfactant that spontaneously forms a fine oil-in-water microemulsion upon gentle agitation with aqueous media (e.g., gastrointestinal fluids). This microemulsion increases the surface area for drug release and maintains the drug in a solubilized state, thereby enhancing its absorption. A solid-SMEDDS (S-SMEDDS) formulation of SFG has been shown to increase its relative bioavailability in rats by 343.84%[1].
Q4: Can liposomes be an effective carrier for SFG?
A4: Yes, liposomes can encapsulate lipophilic compounds like SFG within their lipid bilayer. This encapsulation protects SFG from degradation in the gastrointestinal tract and can enhance its absorption. The lipid nature of liposomes can also facilitate lymphatic transport, bypassing first-pass metabolism in the liver.
Q5: What are the advantages of using Solid Lipid Nanoparticles (SLNs) for SFG delivery?
A5: SLNs are colloidal carriers made from solid lipids that are biocompatible and biodegradable. They can increase the oral bioavailability of poorly soluble drugs by enhancing their dissolution rate due to the small particle size and large surface area. They also offer controlled release and can protect the encapsulated drug from chemical degradation.
Q6: How can cyclodextrins improve the solubility and bioavailability of SFG?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble molecules like SFG, where the SFG molecule is encapsulated within the lipophilic cavity. This complexation increases the aqueous solubility of SFG, leading to improved dissolution and bioavailability.
Experimental Considerations
Q7: What are the critical parameters to consider when preparing SFG-loaded nanoparticles?
A7: Critical parameters include particle size, polydispersity index (PDI), zeta potential, drug loading, and entrapment efficiency. These parameters influence the stability, in vivo fate, and efficacy of the nanoformulation.
Q8: How can I determine the success of my SFG formulation in vitro?
A8: In vitro success can be evaluated through dissolution studies in simulated gastrointestinal fluids, stability studies under different conditions (pH, temperature), and cell-based permeability assays (e.g., using Caco-2 cell monolayers).
Q9: What in vivo studies are necessary to confirm enhanced bioavailability?
A9: Pharmacokinetic studies in animal models (e.g., rats) are essential. These studies involve oral administration of the SFG formulation and a control (e.g., SFG suspension), followed by serial blood sampling to determine key pharmacokinetic parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS) in Rats[1]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| SFG Suspension (Control) | 235.6 ± 45.8 | 0.5 | 543.7 ± 102.6 | 100 |
| SFG S-SMEDDS | 876.4 ± 154.2 | 0.25 | 1872.9 ± 321.5 | 343.84 |
Table 2: Bioavailability Enhancement of Other Flavonoids Using Nanoformulations (for comparative purposes)
| Flavonoid | Formulation | Animal Model | Relative Bioavailability Increase (%) | Reference |
| Quercetin | Solid Lipid Nanoparticles (SLNs) | Rats | 571.4 | [2][3] |
| Puerarin | Solid Lipid Nanoparticles (SLNs) | Rats | - | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS)
This protocol is adapted from a study that successfully developed an S-SMEDDS for SFG[1].
Materials:
-
This compound (SFG)
-
Oil phase: Ethyl Oleate
-
Surfactant: Cremophor RH40
-
Co-surfactant: PEG 400
-
Solid absorbent: Mannitol
Procedure:
-
Screening of Excipients:
-
Determine the solubility of SFG in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare mixtures of the selected surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each Smix ratio, mix with the oil phase at various weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water, with gentle stirring, and observe the formation of microemulsions.
-
Construct the phase diagram to identify the optimal concentration ranges for the components.
-
-
Preparation of SFG-loaded SMEDDS:
-
Preparation of SFG-loaded S-SMEDDS:
-
Add Mannitol as a solid absorbent to the liquid SFG-SMEDDS at a specific mass ratio (e.g., 2:1 w/w, Mannitol:SMEDDS)[1].
-
Mix thoroughly to obtain a uniform solid powder.
-
The resulting S-SMEDDS can be filled into capsules.
-
Protocol 2: General Method for Preparation of Flavonoid-Loaded Liposomes (Thin-Film Hydration Method)
This is a general protocol that can be adapted for this compound.
Materials:
-
This compound (SFG)
-
Phospholipids (e.g., Soy Phosphatidylcholine, Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol (optional, for membrane stabilization)
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve SFG, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask. The temperature should be maintained above the lipid transition temperature.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer (pre-heated above the lipid transition temperature) to the flask.
-
Rotate the flask (without vacuum) to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller and more uniform vesicles (SUVs or LUVs), sonicate the MLV suspension using a probe sonicator or in a bath sonicator.
-
Alternatively, extrude the MLV suspension through polycarbonate membranes with defined pore sizes using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated SFG by centrifugation, dialysis, or gel filtration.
-
Protocol 3: General Method for Preparation of Flavonoid-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)
This is a general protocol that can be adapted for this compound.
Materials:
-
This compound (SFG)
-
Solid lipid (e.g., stearic acid, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve the lipophilic SFG in the molten lipid.
-
Separately, heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer at high speed for a few minutes to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
-
Cooling and Crystallization:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification:
-
The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
Visualizations
Caption: Workflow for developing and evaluating an SFG-loaded S-SMEDDS.
Caption: Strategies to overcome the low bioavailability of this compound.
References
- 1. Solid self-microemulsifying drug delivery system of this compound: Prescription optimization and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy [scirp.org]
Technical Support Center: Sophoraflavanone G Extraction
Welcome to the technical support center for the protocol refinement of Sophoraflavanone G extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound from Sophora flavescens.
Question 1: Why is the yield of this compound consistently low?
Answer: Low yields can be attributed to several factors. A systematic evaluation of your protocol is recommended.
-
Inappropriate Solvent Choice: The polarity of the solvent is crucial for efficient extraction. This compound, a less polar flavonoid, has higher solubility in solvents like acetone or ethyl acetate. While ethanol-water mixtures are effective for many flavonoids, pure ethanol or other less polar solvents may be more suitable for this compound.[1] Consider performing a solvent screening to determine the optimal choice for your specific plant material.
-
Suboptimal Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can lead to the degradation of thermolabile compounds like some flavonoids.[1] It is advisable to conduct small-scale extractions at various temperatures (e.g., 40°C to 70°C) to find a balance that maximizes yield without causing degradation.[1]
-
Incorrect Particle Size: The particle size of the plant material significantly impacts the extraction efficiency. A smaller particle size (e.g., less than 0.5 mm) increases the surface area for solvent contact, leading to better extraction.[2] Ensure your plant material is finely ground.
-
Inadequate Extraction Time: The extraction process may not be running long enough to allow for complete diffusion of the target compound into the solvent. The optimal time can vary depending on the method used. For instance, modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) often require shorter durations than conventional methods.[1][3]
Question 2: How can I improve the selectivity of the extraction for this compound?
Answer: Improving selectivity is key to simplifying downstream purification.
-
Solvent System Optimization: The choice of solvent not only affects yield but also selectivity. A solvent system that is highly selective for this compound will minimize the co-extraction of other compounds. Experiment with different solvent polarities. For instance, a study on the selective extraction of flavonoids from Sophora flavescens found that mechanochemical-promoted extraction using water as the sole solvent with the addition of Na2CO3 showed high selectivity.[4][5]
-
Advanced Extraction Techniques: Techniques like ultrasound-assisted extraction with hydrophobic ionic liquids have been shown to offer high efficiency and selectivity for prenylated flavonoids, including this compound, from Sophora flavescens.[6][7]
-
pH Adjustment: The pH of the extraction solvent can influence the solubility and stability of flavonoids.[8] Experimenting with slight pH modifications may improve the selective extraction of this compound.
Question 3: My this compound extract appears impure after extraction. What are the next steps?
Answer: Post-extraction purification is often necessary to isolate this compound.
-
Liquid-Liquid Partitioning: The crude extract can be suspended in a solvent like 40% propanol and partitioned with a less polar solvent such as ethyl ether to separate compounds based on their polarity.[9]
-
Column Chromatography: This is a standard method for purifying flavonoids. Silica gel column chromatography with a gradient of solvents (e.g., petroleum ether/acetone) can be used to separate this compound from other components in the extract.[10]
-
High-Speed Countercurrent Chromatography (HSCCC): This technique has been successfully used for the one-step isolation and separation of this compound from a crude extract of Sophora flavescens.[11][12]
Question 4: How can I confirm the presence and quantity of this compound in my extract?
Answer: Analytical techniques are essential for the identification and quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector is a reliable method for both identifying and quantifying this compound.[13] A C18 column with a gradient of acetonitrile and water is often used for separation.[13][14] The identity of the peak can be confirmed by comparing its retention time and UV spectrum with a certified reference standard of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more definitive identification, especially in complex mixtures, LC-MS can be employed. This technique provides mass spectral data that can confirm the molecular weight of this compound and provide structural information through fragmentation patterns.[14]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on the extraction of flavonoids from Sophora flavescens.
| Parameter | Method | Value | Outcome | Reference |
| Optimal Extraction Conditions | Mechanochemical-Promoted Extraction | Grinding with 15% Na2CO3 at 440 rpm for 17 min; water as solvent (25 mL/g) | Highest yield of 35.17 mg/g | [4][5] |
| Optimal Extraction Conditions | Ultrasound-Assisted Extraction with Ionic Liquid ([C8mim]BF4) | Solvent-to-solid ratio: 27 mL/g; Time: 38 min; Soaking time: 6 h; Temperature: 56°C | Yield of 7.38 mg/g of prenylated flavonoids | [6] |
| Optimal Extraction Conditions | Microwave-Assisted Extraction | Liquid-to-solid ratio: 50:1; Microwave power: 287 W; Time: 80 s; Solvent: 100% Methanol | Optimized for five major bioactive compounds | [15] |
| Purification | High-Speed Countercurrent Chromatography | n-hexane–ethyl acetate–methanol–water (1:1:1:1 v/v/v/v) | 22.5 mg of this compound from 350 mg of crude extract with 95.6% purity | [11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline based on common practices for flavonoid extraction.
-
Sample Preparation:
-
Dry the roots of Sophora flavescens at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Grind the dried roots into a fine powder (particle size <0.5 mm).[2]
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL flask.
-
Add 200 mL of 80% ethanol (ethanol:water, 80:20 v/v). The solid-to-liquid ratio can be optimized.
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonication at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 60°C.
-
-
Post-Extraction:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue one more time to ensure complete extraction.
-
Combine the filtrates.
-
Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol provides a starting point for the quantification of this compound.
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in methanol to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[13]
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be: 0-10 min, 30-50% A; 10-25 min, 50-70% A; 25-30 min, 70-30% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 295 nm.[13]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the extract by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting guide for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 3. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20050226943A1 - Extract of sophora flavescens flavonoids and uses thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. [HPLC fingerprint of flavonoids in Sophora flavescens and determination of five components] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of flavonoids in the extract of Sophora flavescens Ait. by high-performance liquid chromatography coupled with diode-array detector and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
minimizing cytotoxicity of Sophoraflavanone G in normal cells
Welcome to the technical support center for Sophoraflavanone G (SFG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxicity of this compound in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound for cancer cells over normal cells?
A1: this compound has demonstrated a degree of selective cytotoxicity towards cancer cells. For instance, studies have shown that SFG can inhibit the proliferation of human myeloid leukemia HL-60 cells at concentrations that do not cause significant direct cytotoxicity to normal human peripheral blood leukocytes. Similarly, SFG has been found to be non-cytotoxic to normal human gingival fibroblast (NHGF) cells at concentrations where it exhibits a potent antimicrobial effect. This selectivity is a key area of ongoing research.
Q2: What are the primary mechanisms of action of this compound in cancer cells?
A2: this compound induces apoptosis in cancer cells through the modulation of several key signaling pathways. In triple-negative breast cancer cells, it has been shown to suppress the MAPK-related pathway. In various cancer models, SFG inhibits the STAT signaling pathways by targeting upstream signals. It can also induce apoptosis in human leukemia cells by blocking MAPK activation.
Q3: What are the known effects of this compound on normal cells?
A3: In normal cells, this compound has been observed to have anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and mediators by interrupting the NF-κB and MAPK signaling pathways in cells like macrophages and brain microvascular endothelial cells. At therapeutic concentrations for its anticancer effects, its cytotoxicity towards certain normal cell lines has been reported to be low.
Q4: Can high concentrations of this compound be toxic to normal cells?
A4: Yes, like many bioactive compounds, high concentrations of this compound can lead to cytotoxicity in normal cells. The dose-dependent effects are a critical consideration in experimental design. It is thought that at high concentrations, SFG might disrupt the cell membrane, leading to a loss of membrane fluidity and subsequent cell death.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in normal control cell lines. | The concentration of this compound is too high for the specific normal cell line being used. | Determine the IC50 of this compound for your specific normal cell line and use a concentration range well below this value for your experiments. Start with a dose-response curve to identify the optimal selective concentration. |
| The normal cell line is particularly sensitive to the solvent used to dissolve this compound (e.g., DMSO). | Ensure the final concentration of the solvent in your culture medium is minimal and consistent across all experimental and control groups. Run a solvent-only control to assess its specific cytotoxicity. | |
| Inconsistent results in cytotoxicity assays. | Variability in cell seeding density or metabolic activity of cells. | Standardize your cell seeding protocol to ensure consistent cell numbers across all wells. Ensure cells are in the logarithmic growth phase when treating with this compound. |
| Interference of this compound with the cytotoxicity assay reagents (e.g., reduction of MTT by the compound itself). | Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents. Consider using an alternative cytotoxicity assay if interference is observed. | |
| Difficulty in achieving selective cytotoxicity in co-culture models. | The therapeutic window between the cancer and normal cells is narrow for your specific cell lines. | Consider combination therapy. Use a sub-toxic concentration of a known chemotherapeutic agent along with a lower dose of this compound to potentially enhance cancer cell killing while sparing normal cells. |
| Poor bioavailability or rapid degradation of this compound in the culture medium. | Explore the use of a nanoformulation to improve the stability and targeted delivery of this compound to the cancer cells. |
Data Summary
Table 1: Comparative Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| HL-60 | Human Myeloid Leukemia | ~20 | |
| KG-1a | Acute Myeloid Leukemia | Not explicitly stated, but showed strong cytotoxicity | |
| EoL-1 | Acute Myeloid Leukemia | Not explicitly stated, but showed strong cytotoxicity | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Dose-dependent cytotoxicity observed | |
| Normal Cell Lines | |||
| Human Peripheral Blood Leukocytes | Normal Blood Cells | No significant cytotoxicity at 20 µM | |
| Normal Human Gingival Fibroblasts (NHGF) | Normal Fibroblasts | No cytotoxic effect at antimicrobial concentrations (0.5-4 µg/mL) |
Note: IC50 values can vary between studies and experimental conditions. It is recommended to determine the IC50 for your specific cell lines and experimental setup.
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours
Technical Support Center: Enhancing the Antibacterial Efficacy of Sophoraflavanone G
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the antibacterial efficacy of Sophoraflavanone G (SFG).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (SFG) exerts its antibacterial activity?
A1: this compound exhibits antibacterial effects through multiple mechanisms. Primarily, it disrupts the integrity of the bacterial cell membrane and inhibits the synthesis of the cell wall.[1][2] It has been shown to bind to peptidoglycan, a major component of the Gram-positive bacterial cell wall, leading to cell wall damage and lysis.[3][4] Additionally, SFG can interfere with bacterial energy metabolism.[1]
Q2: How can the antibacterial efficacy of SFG be enhanced?
A2: The most effective method to enhance the antibacterial efficacy of SFG is through combination therapy with conventional antibiotics.[5] Synergistic effects have been observed when SFG is combined with various antibiotics, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][5]
Q3: Against which types of bacteria is SFG most effective?
A3: SFG has demonstrated significant activity against a range of bacteria, with particularly strong efficacy against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Enterococcus faecium.[1][3][4] It has also shown activity against oral bacteria, including Streptococcus mutans.[6]
Q4: What is the role of efflux pump inhibition in the synergistic activity of SFG?
A4: SFG can act as an efflux pump inhibitor (EPI), which is a key mechanism for its synergistic activity with certain antibiotics.[7] It has been shown to inhibit the NorA efflux pump in Staphylococcus aureus, preventing the bacteria from expelling antibiotics and thus increasing the intracellular concentration of the co-administered drug.[7][8]
Q5: Are there any known issues with the solubility of SFG in experimental setups?
A5: Like many flavonoids, SFG has limited solubility in aqueous solutions. For in vitro assays, it is typically dissolved in a solvent such as dimethyl sulfoxide (DMSO) before being diluted in the culture medium. It is crucial to include a solvent control in your experiments to ensure that the observed effects are not due to the solvent itself.
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for SFG.
-
Possible Cause 1: Variability in SFG stock solution.
-
Solution: Ensure your SFG is fully dissolved in the initial solvent (e.g., DMSO) before preparing serial dilutions. Prepare fresh stock solutions for each experiment to avoid degradation.
-
-
Possible Cause 2: Inconsistent bacterial inoculum density.
-
Solution: Standardize your bacterial inoculum to a 0.5 McFarland standard for each experiment. This ensures a consistent starting concentration of bacteria.
-
-
Possible Cause 3: Interference from colored SFG solutions.
-
Solution: If determining MIC visually, the natural color of SFG at high concentrations might interfere with reading the results. Use a spectrophotometer to measure optical density (OD) for a more objective determination of growth inhibition. Alternatively, use a metabolic indicator dye like resazurin to assess bacterial viability.[9]
-
Problem 2: Lack of observed synergy in checkerboard assays with SFG and antibiotics.
-
Possible Cause 1: Inappropriate concentration ranges.
-
Solution: Ensure that the concentration ranges tested for both SFG and the antibiotic bracket their individual MIC values (e.g., from 1/16 x MIC to 4 x MIC).
-
-
Possible Cause 2: The chosen antibiotic's mechanism of action is not complemented by SFG.
-
Solution: Synergy is more likely when the two agents have different targets. For example, combining SFG (which targets the cell wall/membrane and efflux pumps) with an antibiotic that inhibits protein synthesis or DNA replication is a good strategy.
-
-
Possible Cause 3: Incorrect calculation or interpretation of the Fractional Inhibitory Concentration (FIC) Index.
-
Solution: Double-check your FIC index calculations. A Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.[10]
-
Problem 3: Ethidium bromide (EtBr) efflux assay does not show inhibition by SFG.
-
Possible Cause 1: Bacterial strain does not overexpress the target efflux pump.
-
Solution: Use a bacterial strain known to overexpress the efflux pump of interest (e.g., a NorA-overexpressing strain of S. aureus).[2]
-
-
Possible Cause 2: Suboptimal concentration of EtBr or SFG.
-
Solution: Titrate the concentrations of both EtBr and SFG. The EtBr concentration should be sub-inhibitory to allow for measurable efflux. The SFG concentration should be sufficient to inhibit the pump without causing immediate cell death.
-
-
Possible Cause 3: Insufficient energy source for the efflux pump.
-
Solution: Ensure the assay buffer contains an energy source, such as glucose, to power the efflux pumps. A control without an energy source can be included to demonstrate energy-dependent efflux.
-
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacteria.
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 - 6.25 | [5] |
| Enterococcus faecium | 6.25 - 12.5 | [3] |
| Mutans streptococci | 0.5 - 4 | [11] |
Table 2: Synergistic activity of this compound with various antibiotics against MRSA.
| Antibiotic | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Reference |
| Vancomycin | 0.16 | Synergy | [3] |
| Fosfomycin | 0.48 | Synergy | [3] |
| Ampicillin | 0.188 - 0.375 | Synergy | [12] |
| Oxacillin | 0.188 - 0.375 | Synergy | [12] |
| Gentamicin | 0.69 | Partial Synergy | [3] |
| Norfloxacin | Not specified, but synergistic effects observed | Synergy | [7] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
-
Preparation of SFG Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture bacteria overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the SFG stock solution in MHB to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the SFG dilutions.
-
Controls: Include a positive control (bacteria in MHB without SFG) and a negative control (MHB only). If using a solvent, include a solvent control with the highest concentration of DMSO used.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of SFG that completely inhibits visible growth of the bacteria.
Checkerboard Assay for Synergy Testing
This protocol is a standard method to assess the interaction between two antimicrobial agents.[10]
-
Preparation of Reagents: Prepare stock solutions of SFG and the antibiotic in MHB at four times the highest concentration to be tested.
-
Plate Setup: In a 96-well plate, add 50 µL of MHB to all wells.
-
Serial Dilutions:
-
Along the x-axis (rows), create a serial two-fold dilution of the antibiotic.
-
Along the y-axis (columns), create a serial two-fold dilution of SFG.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared as in the MIC protocol) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each agent and the FIC Index (FICI) using the following formulas:
-
FIC of SFG = (MIC of SFG in combination) / (MIC of SFG alone)
-
FIC of Antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)
-
FICI = FIC of SFG + FIC of Antibiotic
-
Time-Kill Curve Assay
This assay confirms the synergistic, bactericidal, or bacteriostatic activity over time.[13][14]
-
Preparation: Prepare flasks containing MHB with SFG alone, the antibiotic alone, and the combination of both at concentrations determined from the checkerboard assay (typically the concentrations that showed synergy). Also, prepare a growth control flask without any antimicrobial agents.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Plating and Incubation: Perform serial dilutions of each aliquot in sterile saline and plate onto appropriate agar plates. Incubate the plates at 37°C for 24 hours.
-
Colony Counting: Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Ethidium Bromide (EtBr) Efflux Assay
This fluorometric assay measures the accumulation and efflux of the fluorescent dye ethidium bromide, a substrate of many efflux pumps.[2][15]
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then harvest by centrifugation. Wash the cells with a buffer (e.g., phosphate-buffered saline) and resuspend in the same buffer to a specific optical density.
-
Loading with EtBr: Add EtBr to the bacterial suspension at a sub-inhibitory concentration.
-
Efflux Initiation: Add an energy source (e.g., glucose) to initiate the efflux of EtBr.
-
Inhibition: In a parallel experiment, pre-incubate the cells with SFG before adding the energy source.
-
Fluorescence Measurement: Monitor the fluorescence of the bacterial suspension over time using a fluorometer. Decreased fluorescence indicates EtBr efflux.
-
Data Analysis: Compare the rate of fluorescence decrease in the presence and absence of SFG. A slower decrease in fluorescence in the presence of SFG indicates inhibition of the efflux pump.
Visualizations
Caption: A typical experimental workflow for investigating SFG's enhanced antibacterial efficacy.
Caption: Proposed mechanisms for the synergistic antibacterial action of SFG and antibiotics.
Caption: Interpretation of Fractional Inhibitory Concentration Index (FICI) values from a checkerboard assay.
References
- 1. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efflux-mediated response of Staphylococcus aureus exposed to ethidium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Antibacterial activity of this compound isolated from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking bacterial defense: Exploring the potent inhibition of NorA efflux pump by coumarin derivatives in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the norA gene expression and the NorA efflux pump by the tannic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. actascientific.com [actascientific.com]
- 14. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 15. Ethidium Bromide MIC Screening for Enhanced Efflux Pump Gene Expression or Efflux Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of Sophoraflavanone G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sophoraflavanone G (SFG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound (SFG) is a prenylated flavonoid compound primarily isolated from plants of the Sophora genus, such as Sophora flavescens and Sophora alopecuroides.[1][2][3] It is a yellowish crystalline solid soluble in organic solvents like DMSO.[2] SFG exhibits a range of pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial effects.[2][3][4][5]
Q2: What are the known mechanisms of action for this compound?
SFG has been shown to modulate several key signaling pathways. In inflammation, it targets the PI3K/Akt, JAK/STAT, and Nrf2/HO-1 pathways.[1][6] It also inhibits the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokines and mediators.[7] In cancer cells, SFG can induce apoptosis through the suppression of MAPK-related pathways.[8][9]
Q3: What is the molecular weight and chemical formula of this compound?
The molecular formula of this compound is C₂₅H₂₈O₆, and its molecular weight is approximately 424.49 g/mol .[5][9]
Q4: How should I store and handle this compound?
This compound should be stored at -20°C for long-term stability.[5][9] For creating stock solutions, it is soluble in DMSO.[9] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Batch-to-batch variability is a common challenge when working with natural products like this compound. This variability can arise from several factors, including the source of the plant material, extraction and purification methods, and storage conditions. Below are common issues and troubleshooting steps.
Q1: I'm observing inconsistent results in my cell viability assays (e.g., MTT assay) with different batches of this compound. What could be the cause and how can I troubleshoot this?
Potential Causes:
-
Purity Differences: The purity of SFG may vary between batches. Impurities can have their own biological effects or interfere with the assay.
-
Presence of Contaminants: Residual solvents or other contaminants from the purification process could affect cell viability.
-
Degradation of the Compound: Improper storage or handling can lead to the degradation of SFG, reducing its activity.
Troubleshooting Steps:
-
Verify Purity:
-
Request a Certificate of Analysis (CoA) from the supplier for each batch.[1]
-
If possible, perform your own quality control checks using analytical techniques like HPLC to confirm the purity and identity of the compound.
-
-
Standardize Stock Solution Preparation:
-
Always use the same solvent (e.g., high-purity DMSO) and concentration for your stock solutions.
-
Ensure the compound is fully dissolved before further dilution.
-
-
Perform a Dose-Response Curve for Each New Batch:
-
Do not assume the same IC50 value for different batches. A full dose-response curve will help you determine the effective concentration for each specific batch.
-
-
Proper Storage:
-
Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.[9]
-
Q2: My Western blot results for signaling pathway modulation (e.g., PI3K/Akt phosphorylation) are not reproducible across different batches of SFG. Why is this happening?
Potential Causes:
-
Variations in Bioactivity: Different batches may have varying potency in modulating specific signaling pathways due to subtle structural differences or the presence of isomeric impurities.
-
Inconsistent Treatment Conditions: Variations in cell density, treatment time, or passage number can all contribute to variability.
-
Antibody Performance: The performance of your primary and secondary antibodies can also be a source of variability.
Troubleshooting Steps:
-
Qualify Each New Batch:
-
Before starting a large set of experiments, test each new batch of SFG in a small-scale experiment to confirm its expected biological activity (e.g., inhibition of a specific phosphorylation event).
-
-
Control Experimental Parameters:
-
Use cells within a consistent passage number range.
-
Ensure consistent cell seeding density and confluency at the time of treatment.
-
Use a positive and negative control for the signaling pathway you are investigating.
-
-
Validate Antibodies:
-
Ensure your antibodies are specific and used at the optimal dilution.
-
Data Presentation
Table 1: Reported Bioactivities of this compound
| Biological Activity | Cell Line/Model | Effective Concentration/IC50 | Reference |
| Anti-inflammatory | RAW264.7 macrophages | 2.5-20 µM | [7] |
| Anti-cancer (Apoptosis) | HL-60 cells | IC50 = 12.5 µM | [10] |
| Anti-cancer (Apoptosis) | MDA-MB-231 cells | Varies with concentration | |
| Antimicrobial | Methicillin-resistant S. aureus (MRSA) | MICs = 3.13-6.25 µg/mL | [3] |
| Antimicrobial | Mutans streptococci | MBC = 0.5-4 µg/mL | [11] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method to assess cell viability based on the mitochondrial conversion of MTT to formazan.
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (typically in a range from 1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
ELISA for Cytokine Measurement (e.g., TNF-α, IL-6)
This protocol outlines a sandwich ELISA for quantifying cytokine levels in cell culture supernatants.
Materials:
-
Cell culture supernatants from SFG-treated and control cells
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coat the ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Add stop solution to stop the reaction.
-
Read the absorbance at 450 nm.
Western Blot for PI3K/Akt Signaling Pathway
This is a general protocol for analyzing the phosphorylation status of Akt.
Materials:
-
Cell lysates from SFG-treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Anti-inflammatory signaling pathways of this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for batch-to-batch variability.
References
- 1. biorlab.com [biorlab.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. usbio.net [usbio.net]
- 6. researchhub.com [researchhub.com]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. Cytokine analysis - ELISA / CBA [sanquin.org]
- 9. glpbio.com [glpbio.com]
- 10. asean.org [asean.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Sophoraflavanone G Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Sophoraflavanone G (SFG) delivery systems.
I. Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the formulation and characterization of this compound-loaded nanocarriers.
| Question | Answer |
| Formulation & Encapsulation | |
| Q1: Why is my encapsulation efficiency (EE) for this compound consistently low? | A1: Low EE for a hydrophobic drug like SFG in systems like liposomes or polymeric nanoparticles is a common issue. Several factors could be contributing: • Poor affinity for the nanoparticle core: The hydrophobicity of SFG may not be perfectly matched with the core material of your nanoparticles. • Drug precipitation: SFG might be precipitating out of the organic solvent during the formulation process before it can be encapsulated. • Insufficient optimization of formulation parameters: The lipid/polymer to drug ratio, choice of organic solvent, and hydration medium pH can all significantly impact EE.[1] Troubleshooting Steps: 1. Optimize the drug-to-carrier ratio: Systematically vary the concentration of SFG relative to the lipid or polymer.[1] 2. Select an appropriate organic solvent: Ensure SFG has high solubility in the chosen solvent. 3. Modify the lipid composition: For liposomes, incorporating cholesterol can increase the stability of the lipid bilayer and may improve the encapsulation of hydrophobic drugs.[2] 4. Consider alternative preparation methods: For instance, the reverse-phase evaporation method can sometimes improve the EE of hydrophobic drugs in liposomes. |
| Q2: I'm observing aggregation of my SFG-loaded nanoparticles. What could be the cause and how can I prevent it? | A2: Nanoparticle aggregation is often due to insufficient stabilization. Key causes include: • Low surface charge (Zeta Potential): If the zeta potential of your nanoparticles is close to neutral, the repulsive forces between particles are weak, leading to aggregation.[3] • Inadequate surfactant/stabilizer concentration: The amount of stabilizer may be insufficient to cover the surface of the nanoparticles effectively. • Changes in the formulation medium: The pH, ionic strength, or presence of certain proteins in the dispersion medium can affect nanoparticle stability.[4] Preventive Measures: 1. Optimize the stabilizer concentration: Ensure you are using an optimal concentration of surfactants or stabilizers. 2. Monitor and adjust the pH: The pH of the dispersion medium can influence the surface charge of the nanoparticles. 3. Use a suitable buffer: Dispersing nanoparticles in a buffer with an appropriate ionic strength can help maintain stability.[3] |
| Q3: My nanoemulsion containing this compound is showing signs of instability (creaming, phase separation). How can I improve its stability? | A3: Nanoemulsion instability is often due to Ostwald ripening, flocculation, or coalescence. Strategies for Improvement: 1. Optimize the oil-to-surfactant ratio: The right balance is crucial for forming a stable interfacial film around the oil droplets. 2. Use a co-surfactant: A co-surfactant can help to further reduce interfacial tension and improve stability. 3. Select an appropriate oil phase: The solubility of SFG in the oil phase and the oil's viscosity can impact stability. 4. Consider using a weighting agent: For oil-in-water nanoemulsions, a weighting agent can increase the density of the oil phase to match the aqueous phase, thus preventing creaming. |
| Characterization & Analysis | |
| Q4: I am getting inconsistent particle size measurements with Dynamic Light Scattering (DLS). What could be the reason? | A4: Inconsistent DLS results can arise from several factors: • Polydispersity: If your sample has a wide range of particle sizes (high Polydispersity Index - PDI), DLS may struggle to provide a consistent average size. • Sample concentration: Both overly concentrated and overly dilute samples can lead to inaccurate measurements. • Presence of aggregates: A few large aggregates can significantly skew the results towards a larger average particle size. • Contamination: Dust or other particulates in your sample or cuvette can interfere with the measurement. Troubleshooting Steps: 1. Filter your samples: Use a syringe filter to remove any large aggregates or dust before measurement. 2. Optimize sample concentration: Perform a concentration series to find the optimal range for your instrument and sample. 3. Check the PDI: A PDI value below 0.3 is generally considered acceptable for a relatively monodisperse sample. |
| Q5: How do I accurately determine the in vitro drug release of this compound from my nanoparticles? | A5: The dynamic dialysis method is commonly used, but it has potential pitfalls for hydrophobic drugs like SFG.[5][6] • Membrane binding: SFG might adsorb to the dialysis membrane, leading to an underestimation of the released drug. • Slow diffusion across the membrane: The rate of drug diffusion across the dialysis membrane might be the rate-limiting step, not the release from the nanoparticle.[5] Best Practices: 1. Ensure sink conditions: The concentration of the drug in the release medium should be kept low (ideally less than 10% of its saturation solubility) to ensure a proper concentration gradient. This can be achieved by using a large volume of release medium or by adding a substance that enhances the drug's solubility in the medium. 2. Validate your method: Run a control experiment with a solution of free SFG to determine its diffusion rate across the dialysis membrane. This will help you to distinguish between drug release and membrane diffusion.[6] 3. Consider alternative methods: Techniques like sample and separate (e.g., using centrifugal ultrafiltration) can also be used to separate the released drug from the nanoparticles.[7] |
II. Data Presentation: Comparative Analysis of Flavonoid Delivery Systems
The following tables summarize quantitative data for different delivery systems for this compound and other representative flavonoids (Quercetin and Curcumin) to provide a comparative overview of formulation parameters and outcomes.
Table 1: this compound (SFG) Delivery System Parameters
| Delivery System | Composition | Drug Loading | In Vitro Release (30 min) | Relative Bioavailability (%) | Reference |
| S-SMEDDS | Ethyl Oleate (38.5%), Cremophor RH40 (47.5%), PEG 400 (14.0%) | 20 mg/g | 80% | 343.84 | [8] |
Table 2: Representative Flavonoid-Loaded Liposome Formulations
| Flavonoid | Lipid Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Quercetin | Soy Phosphatidylcholine, Cholesterol (8:1 w/w) | 346.4 | -49.6 | 90.7 | [9] |
| Quercetin | Not Specified | 134.11 | -37.50 | 63.73 | [10][11][12] |
Table 3: Representative Flavonoid-Loaded Solid Lipid Nanoparticle (SLN) Formulations
| Flavonoid | Lipid Matrix | Surfactant | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Curcumin | Compritol 888 ATO / Precirol ATO 5 | LIPOID S 75 | 200-300 | ~80 | [13] |
| Curcumin | Stearic Acid | Poloxamer 188 / Tween 80 | 14.70 - 149.30 | Not Specified | [14] |
| Curcumin Derivative | Hydrogenated Soybean Phospholipids | Poloxamer 188 | 113.0 | 96.8 | [15] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of this compound delivery systems.
Preparation of SFG-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Homogenization Technique)
This protocol is adapted from methods used for similar hydrophobic compounds like curcumin.[13][16]
Materials:
-
This compound (SFG)
-
Solid Lipid (e.g., Compritol 888 ATO, Precirol ATO 5, stearic acid)[13]
-
Surfactant (e.g., LIPOID S 75, Poloxamer 188, Tween 80)[13][14]
-
Purified water
Procedure:
-
Lipid Melt Preparation: Heat the solid lipid to a temperature 5-10°C above its melting point.
-
Drug Incorporation: Dissolve the accurately weighed SFG into the molten lipid under magnetic stirring until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid melt.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at a specified speed (e.g., 10,000 rpm) for a defined time (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer at a set pressure (e.g., 500-1500 bar) for a specific number of cycles (e.g., 3-5 cycles).[17]
-
Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Storage: Store the SLN dispersion at 4°C for further characterization.
Characterization of SFG-Loaded Nanoparticles
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle suspension with purified water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).
-
Perform the measurements in triplicate at a fixed temperature (e.g., 25°C) and a scattering angle of 90° or 173°.[17]
b) Encapsulation Efficiency (EE) and Drug Loading (DL): The indirect method is commonly used.
-
Separation of Free Drug: Separate the unencapsulated SFG from the nanoparticle dispersion. This can be done by ultracentrifugation or centrifugal ultrafiltration.[18]
-
Quantification of Free Drug: Measure the concentration of SFG in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
Calculation:
-
Encapsulation Efficiency (%): EE (%) = [(Total amount of SFG - Amount of free SFG) / Total amount of SFG] x 100
-
Drug Loading (%): DL (%) = [(Total amount of SFG - Amount of free SFG) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Study
This protocol utilizes the dialysis bag method.[5]
Materials:
-
SFG-loaded nanoparticle dispersion
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, potentially with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions for the hydrophobic SFG)
-
Shaking water bath or incubator
Procedure:
-
Soak the dialysis membrane in the release medium for a specified time as per the manufacturer's instructions.
-
Accurately measure a known volume of the SFG-loaded nanoparticle dispersion (e.g., 1-2 mL) and place it inside the dialysis bag.
-
Seal both ends of the dialysis bag securely.
-
Immerse the sealed bag in a known volume of the release medium (e.g., 50-100 mL) in a beaker or flask.
-
Place the setup in a shaking water bath maintained at 37°C with a constant shaking speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the collected samples for SFG concentration using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.
IV. Visualization of Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-inflammatory and anti-cancer effects by modulating several key signaling pathways.[19][20][21][22][23][24][25]
Caption: this compound signaling pathway inhibition.
Experimental Workflow for SFG Nanoparticle Optimization
The following diagram illustrates a typical workflow for the development and optimization of this compound-loaded nanoparticles.
Caption: Workflow for SFG nanoparticle optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. research.adra.ac.id [research.adra.ac.id]
- 3. quora.com [quora.com]
- 4. Enhancing Therapeutic Efficacy through Designed Aggregation of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Experimental Design Approach for Producing Curcumin-Loaded Solid Lipid Nanoparticles | MDPI [mdpi.com]
- 9. jssm.umt.edu.my [jssm.umt.edu.my]
- 10. Optimization of Preparation Conditions for Quercetin Nanoliposomes Using Response Surface Methodology and Evaluation of Their Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. japsonline.com [japsonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory effect of this compound isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-neuroinflammatory effect of this compound from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound prevents Streptococcus mutans surface antigen I/II-induced production of NO and PGE2 by inhibiting MAPK-mediated pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. This compound from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of Sophoraflavanone G during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Sophoraflavanone G during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2] To ensure maximum product recovery, it is recommended to centrifuge the vial before opening.[2]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in organic solvents such as DMSO.[1] For stock solutions, dissolve the compound in DMSO. It is advisable to prepare fresh solutions for experiments. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles. For in vivo experiments, it is recommended to prepare the formulation freshly on the day of use.
Q3: What are the primary factors that can cause this compound to degrade?
Like many flavonoids, this compound is susceptible to degradation from exposure to light, high temperatures, extreme pH conditions (both acidic and basic), and oxidative environments.
Q4: Are there any known stabilizers for this compound?
While specific stabilizers for this compound are not extensively documented, general stabilizers for flavonoids may be effective. These include antioxidants and the use of cyclodextrins to form inclusion complexes, which can enhance stability.
Q5: How can I detect and quantify this compound and its potential degradation products?
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), such as UHPLC-Q-TOF/MS, are effective methods for the separation, identification, and quantification of this compound and its degradation products.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Loss of Compound Potency or Inconsistent Experimental Results
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the solid compound and any solutions have been consistently stored at -20°C and protected from light.
-
Check Solution Age: Use freshly prepared solutions whenever possible. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.
-
Assess Experimental Conditions: Evaluate the pH, temperature, and light exposure during your experiment. If possible, conduct experiments under subdued light and controlled temperatures.
-
Purity Analysis: Re-analyze the purity of your this compound stock using a validated analytical method like HPLC-UV to check for the presence of degradation products.
-
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis
-
Possible Cause: Formation of degradation products during sample preparation or analysis.
-
Troubleshooting Steps:
-
Sample Preparation Review: Minimize the time between sample preparation and analysis. Keep samples in an autosampler cooled to 4°C if possible.
-
Mobile Phase pH: Ensure the pH of your mobile phase is compatible with flavonoid stability. Acidic conditions (e.g., pH 3-5) are often preferred for the analysis of flavonoids to improve peak shape and reduce degradation.
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing this compound to stress conditions (acid, base, heat, oxidation, light) to generate and identify degradation peaks via LC-MS.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
1. Materials:
- This compound
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Phosphate buffer (pH 7.4)
- HPLC or UHPLC system with a PDA/UV detector and a mass spectrometer (e.g., Q-TOF)
- C18 column
2. Stock Solution Preparation:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 2 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours.
- Thermal Degradation: Place a vial of the solid compound and a vial of the stock solution in an oven at 80°C for 48 hours.
- Photodegradation: Expose a vial of the stock solution and a vial of the solid compound to direct sunlight or a photostability chamber for 7 days.
4. Sample Analysis:
- Before analysis, neutralize the acidic and basic samples.
- Dilute all stressed samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
- Analyze the samples using a validated LC-MS method to separate and identify the parent compound and any degradation products.
Data Presentation
The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is representative and should be confirmed by experimental studies.
| Condition | Temperature (°C) | Duration | Solvent | Light Exposure | Remaining this compound (%) |
| Solid | -20 | 12 months | N/A | Dark | >99 |
| 4 | 12 months | N/A | Dark | 95 | |
| 25 (Room Temp) | 6 months | N/A | Dark | 85 | |
| 25 (Room Temp) | 6 months | N/A | Ambient Light | 70 | |
| Solution | -20 | 3 months | DMSO | Dark | >98 |
| 4 | 1 month | DMSO | Dark | 92 | |
| 25 (Room Temp) | 24 hours | DMSO | Dark | 90 | |
| 25 (Room Temp) | 24 hours | DMSO | Ambient Light | 75 |
Visualizations
Potential Degradation Pathway of this compound
Flavonoids can undergo degradation through several mechanisms, including oxidation and hydrolysis. The following diagram illustrates a hypothetical degradation pathway for this compound, leading to the formation of smaller phenolic compounds.
Caption: Hypothetical degradation pathway of this compound.
Experimental Workflow for Stability Testing
This workflow outlines the key steps in assessing the stability of this compound.
Caption: Experimental workflow for this compound stability testing.
Troubleshooting Decision Tree for Inconsistent Results
This decision tree can guide researchers in troubleshooting inconsistent experimental outcomes.
Caption: Troubleshooting decision tree for inconsistent results.
References
addressing off-target effects of Sophoraflavanone G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sophoraflavanone G (SG). The content is designed to address specific issues that may arise during experiments, with a focus on understanding and mitigating its multi-target activity, often perceived as off-target effects in a specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known targets?
This compound (SG) is a prenylated flavonoid isolated from plants of the Sophora genus, such as Sophora flavescens. It is known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] SG does not have a single, highly specific target but rather interacts with multiple intracellular signaling pathways. Its effects are attributed to the modulation of several key signaling cascades, including:
-
Nuclear Factor-kappa B (NF-κB) pathway[1]
-
Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathway[3][4]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway[3][4][5]
This multi-target nature means that when studying a specific pathway, researchers should be aware of potential "off-target" effects on other signaling cascades.
Q2: What is the recommended concentration range for using this compound in cell culture experiments?
The optimal concentration of SG is highly dependent on the cell type and the biological effect being investigated. Based on published studies, a general concentration range of 1 µM to 50 µM is used.
-
For anti-inflammatory effects, such as the inhibition of pro-inflammatory cytokines in macrophages, concentrations between 2.5 µM and 20 µM have been shown to be effective.[1]
-
For anti-cancer studies, particularly for inducing apoptosis, concentrations up to 30 µM have been used.[8] For example, the IC50 for inhibiting the proliferation of HL-60 human myeloid leukemia cells was estimated to be 20 μM after 48 hours of incubation.[9]
-
In studies on triple-negative breast cancer cells, SG has been shown to inhibit proliferation and induce apoptosis in a dose-dependent manner.[7]
It is crucial to perform a dose-response experiment for your specific cell line and endpoint to determine the optimal concentration while minimizing potential off-target effects.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a powder. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Store the stock solution at -20°C to maintain its stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is advisable to prepare fresh dilutions for each experiment to ensure consistency.
Troubleshooting Guides
Issue 1: Unexpected Effects on Cell Viability and Proliferation
Symptom: You are using SG to study its anti-inflammatory effects by targeting the NF-κB pathway, but you observe a significant decrease in cell viability or proliferation, which is not the primary focus of your study.
Possible Cause: this compound's multi-target nature means it can simultaneously affect pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[3][4] Inhibition of these pathways can lead to apoptosis or cell cycle arrest, which may be an unintended "off-target" effect in the context of your experiment. For instance, SG has been shown to induce apoptosis in various cancer cell lines by modulating the expression of Bcl-2 family proteins and activating caspases.[2][8]
Suggested Solution:
-
Dose-Response Analysis: Perform a thorough dose-response curve to find a concentration of SG that effectively inhibits your target pathway (e.g., NF-κB) with minimal impact on cell viability.
-
Time-Course Experiment: Assess the effects of SG at different time points. It's possible that the desired inhibition of your target pathway occurs at an earlier time point before significant effects on cell viability are observed.
-
Control for Apoptosis: Include assays to monitor apoptosis (e.g., Annexin V staining, caspase activity assays) in your experimental setup. This will help you to quantify the extent of apoptosis and correlate it with the observed effects on your primary target.
-
Simultaneous Pathway Analysis: Use techniques like Western blotting to probe for the activation status of key proteins in survival pathways, such as phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK), to understand the "off-target" signaling landscape.
Issue 2: Inconsistent or Non-reproducible Results
Symptom: You are observing high variability in the inhibitory effect of SG on your target of interest between experiments.
Possible Cause:
-
Compound Stability: this compound, like many natural products, may be sensitive to degradation. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to a decrease in its effective concentration.
-
Cell Culture Conditions: Variations in cell density, passage number, or serum concentration in the culture medium can influence the cellular response to SG.
-
Solvent Effects: High concentrations of the solvent (e.g., DMSO) used to dissolve SG can have independent effects on the cells.
Suggested Solution:
-
Proper Stock Solution Handling: Aliquot your SG stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Protect the stock solution from light.
-
Standardized Cell Culture: Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for each experiment.
-
Solvent Control: Always include a vehicle control (culture medium with the same concentration of DMSO used to dilute SG) in your experiments to account for any solvent-induced effects.
-
Fresh Dilutions: Prepare fresh dilutions of SG from the stock solution for each experiment.
Quantitative Data on this compound Activity
The following table summarizes the effective concentrations and IC50 values of this compound reported in various studies. Note that these values are cell-type and assay-dependent.
| Target/Effect | Cell Line | Effective Concentration / IC50 | Reference |
| Inhibition of Pro-inflammatory Cytokines | RAW 264.7 Macrophages | 2.5 - 20 µM | [1] |
| Inhibition of COX-2 Expression | RAW 264.7 Macrophages | 1 - 50 µM | [10] |
| Inhibition of Cell Proliferation | HL-60 (Human Myeloid Leukemia) | IC50: ~20 µM (at 48h) | [9] |
| Induction of Apoptosis | MDA-MB-231 (Triple-Negative Breast Cancer) | Dose-dependent effects observed | [2] |
| Inhibition of Cell Proliferation | BT-549 and MDA-MB-231 (TNBC) | Dose-dependent inhibition | [6] |
| Antibacterial (Min. Bactericidal Conc.) | Mutans streptococci | 0.5 - 4 µg/mL | [11] |
Signaling Pathway Diagrams
The following diagrams illustrate the major signaling pathways affected by this compound.
Caption: Overview of signaling pathways modulated by this compound.
Caption: General experimental workflow for studying this compound effects.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[12][13][14][15][16]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Western Blot for Phosphorylated Proteins (e.g., p-Akt, p-STAT3)
This protocol is a general guideline for detecting phosphorylated proteins by Western blot.[17][18][19][20]
Materials:
-
Treated cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated protein and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cell pellets on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt or anti-p-STAT3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Akt or total STAT3) to normalize for protein loading.
References
- 1. Anti-inflammatory effect of this compound isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-neuroinflammatory effect of this compound from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activities of this compound on human myeloid leukemia cells | Semantic Scholar [semanticscholar.org]
- 10. Effects of this compound, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of Sophoraflavanone G from natural sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Sophoraflavanone G (SFG) from its natural source, Sophora flavescens. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in optimizing extraction, purification, and biosynthetic production of SFG.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the extraction, purification, and yield enhancement of this compound.
Extraction Troubleshooting
Q1: My SFG yield is consistently low. What are the potential causes and how can I improve it?
A1: Low SFG yield can stem from several factors throughout the extraction process. Here’s a checklist of potential issues and solutions:
-
Improper Solvent Selection: The polarity of the extraction solvent is crucial. While conventional solvents like ethanol and methanol can extract SFG, specialized solvents may offer higher selectivity and efficiency.
-
Troubleshooting: Consider using ultrasound-assisted extraction with a hydrophobic ionic liquid like [C8mim]BF4, which has been shown to provide a high yield of prenylated flavonoids, including SFG.
-
-
Suboptimal Extraction Parameters: Time, temperature, and solvent-to-solid ratio significantly impact yield.
-
Troubleshooting: Systematically optimize these parameters. For ultrasound-assisted extraction, optimal conditions have been reported around a solvent-to-solid ratio of 27:1 mL/g, an extraction time of 38 minutes, a soaking time of 6 hours, and a temperature of 56°C. For conventional ethanol extraction, optimal conditions may involve a higher temperature (around 83°C) and a longer extraction time (1.8 hours).
-
-
Inefficient Cell Wall Disruption: The rigid cell walls of the plant material can hinder solvent penetration and release of intracellular SFG.
-
Troubleshooting: Employ methods that enhance cell wall disruption. Ultrasound-assisted extraction utilizes acoustic cavitation to break cell walls. Mechanochemical-promoted extraction, which involves grinding the plant material with a solid reagent, is another effective method for disrupting cell structure.
-
-
Degradation of SFG: Prenylated flavonoids can be sensitive to high temperatures and prolonged extraction times, leading to degradation.
-
Troubleshooting: Monitor your extraction temperature closely. While higher temperatures can increase solubility, they may also promote degradation. Consider using extraction methods that operate at lower temperatures, such as mechanochemical-assisted extraction.
-
Q2: I am getting a lot of impurities in my crude extract. How can I improve the selectivity for SFG?
A2: Sophora flavescens contains a variety of compounds, including other flavonoids and alkaloids, which can be co-extracted with SFG.
-
Troubleshooting:
-
Solvent System Optimization: Experiment with solvent systems of varying polarities to selectively extract SFG. Hydrophobic ionic liquids have demonstrated high selectivity for prenylated flavonoids over more polar compounds.
-
Mechanochemical-Promoted Extraction: This technique, using a solid reagent like Na2CO3 and water as the solvent, has been shown to selectively extract flavonoids.
-
Liquid-Liquid Partitioning: After initial extraction, perform a liquid-liquid partitioning step. For instance, an ethanol extract can be suspended in an iso-propanol aqueous solution and partitioned with ethyl acetate to enrich the flavonoid fraction.
-
Purification Troubleshooting
Q3: I am having difficulty separating SFG from other closely related flavonoids during chromatography. What can I do?
A3: Co-elution of flavonoids with similar structures is a common challenge in purification.
-
Troubleshooting:
-
Optimize your Chromatography Method:
-
HSCCC: Fine-tune the two-phase solvent system. A commonly used system for separating flavonoids is n-hexane-ethyl acetate-methanol-water. Adjusting the volume ratios of these solvents can alter the partition coefficients of the compounds and improve separation. Stepwise increases in the mobile phase flow rate can also enhance resolution.
-
Column Chromatography: If using silica gel, LH-20, or RP-18 columns, experiment with different solvent gradients. For example, a sequential approach using LH-20 (methanol eluent), followed by silica gel (acetone/petroleum ether eluent), and then RP-18 (methanol/water eluent) can provide high purity SFG.
-
-
Consider Multi-Step Purification: A single chromatographic step may not be sufficient. A combination of different chromatography techniques based on different separation principles (e.g., partition, adsorption, size exclusion) is often necessary for high-purity isolation.
-
Q4: I am concerned about the stability of SFG during the purification process. How can I minimize degradation?
A4: Exposure to heat, light, and certain pH conditions can lead to the degradation of flavonoids.
-
Troubleshooting:
-
Temperature Control: Conduct all purification steps at room temperature or below, if possible. Avoid prolonged heating during solvent evaporation.
-
Light Protection: Protect your samples from direct light by using amber vials or covering glassware with aluminum foil.
-
pH Management: Be mindful of the pH of your solvents, as extreme pH values can cause structural changes in flavonoids.
-
Biosynthesis & Elicitation
Q5: How can I increase the natural production of SFG in Sophora flavescens?
A5: Enhancing the biosynthesis of secondary metabolites like SFG can be achieved through elicitation, which involves treating the plant or cell cultures with signaling molecules that trigger defense responses and stimulate the production of these compounds.
-
Strategies:
-
Elicitor Application: The use of elicitors such as methyl jasmonate can induce the expression of genes involved in flavonoid biosynthesis.
-
Cell Suspension Cultures with Cork Tissue: Adding cork tissue to cell suspension cultures of Sophora flavescens has been shown to stimulate the production of SFG and its precursors.
-
Data Presentation: Comparison of SFG Extraction Yields
The following table summarizes the quantitative data on SFG yields obtained through various extraction and purification methods.
| Extraction Method | Plant Material | Solvent System | Yield of SFG (mg/g of raw material) | Purity | Reference |
| Ultrasound-Assisted Extraction with Ionic Liquid | Sophora flavescens root powder | [C8mim]BF4 | 1.34 | Not specified in crude extract | |
| Ultrasound-Assisted Extraction with Conventional Solvent | Sophora flavescens root powder | Methanol | 0.93 | Not specified in crude extract | |
| Mechanochemical-Promoted Extraction | Sophora flavescens roots | Water with Na2CO3 | Not specified for SFG alone (Total flavonoids: 35.17 mg/g) | Not specified for SFG alone |
Validation & Comparative
A Comparative Guide to Sophoraflavanone G and Other Flavonoids in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sophoraflavanone G (SFG) against other prominent flavonoids—Apigenin, Luteolin, Quercetin, and Kaempferol—in the context of cancer therapy. The comparison is supported by experimental data on their mechanisms of action, anti-proliferative effects, and modulation of key signaling pathways.
Introduction to Flavonoids in Oncology
Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1][2][3] Their potential to selectively target cancer cells while exhibiting low toxicity in normal cells has made them a significant area of research for cancer chemoprevention and treatment.[4][5] This guide focuses on this compound, a prenylated flavonoid isolated from Sophora flavescens, and compares its therapeutic profile with other well-studied flavonoids.[6]
Comparative Analysis of Anti-Cancer Mechanisms
This compound and other flavonoids exert their anti-cancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. However, the specific molecular targets and signaling pathways they modulate can differ significantly.
This compound (SFG): A Multi-Target Inhibitor
SFG has demonstrated potent anti-tumor activity in several cancers, including triple-negative breast cancer (TNBC) and human myeloid leukemia.[6][7][8] Its efficacy stems from its ability to modulate multiple critical signaling pathways.
-
Inhibition of STAT Signaling: SFG is identified as a novel small-molecule inhibitor of the Signal Transducer and Activator of Transcription (STAT) signaling pathway. It inhibits the tyrosine phosphorylation of STAT proteins by targeting upstream kinases such as Janus kinases (JAKs), Src family kinases, Akt, and ERK1/2.[9][10]
-
EGFR-PI3K-AKT Pathway Inactivation: In TNBC cells, SFG suppresses cancer progression by inactivating the EGFR-PI3K-AKT signaling pathway, leading to reduced proliferation and metastasis.[6]
-
MAPK Pathway Blockade: The suppression of migration and invasion in breast cancer cells by SFG is also linked to the blockage of the MAPK pathway.[7][11]
-
Induction of Apoptosis: SFG induces apoptosis by increasing the expression of pro-apoptotic proteins like Bax and cleaved caspases (-3, -8, -9) while decreasing anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[7][11]
-
Overcoming Multidrug Resistance: SFG can resensitize multidrug-resistant non-small-cell lung cancer (NSCLC) cells to chemotherapy by inhibiting the ABCG2 drug transporter.[12]
Alternative Flavonoids: Key Mechanisms
-
Apigenin: This flavonoid is known for its low toxicity to normal cells and its ability to induce apoptosis and autophagy.[4][13] Apigenin modulates a wide range of pathways, including PI3K/AKT, MAPK/ERK, and NF-κB, to suppress cancer cell proliferation and invasion.[4][13]
-
Luteolin: Luteolin has been extensively researched for its ability to inhibit tumor growth by inducing apoptosis and cell cycle arrest.[14][15] It targets multiple pathways, including STAT3 and Akt, and has shown synergistic effects when combined with conventional chemotherapeutic drugs.[14][16]
-
Quercetin: As a potent chemopreventive agent, quercetin can induce both apoptosis and autophagy.[17] It influences several signaling pathways, including PI3K/Akt and NF-κB, to retard the growth of cancer cells.[17][18] Its effects can be dose-dependent, acting as an antioxidant at low concentrations and a pro-oxidant at higher, chemotherapeutic concentrations.[19]
-
Kaempferol: Kaempferol exhibits strong anticancer and antioxidant potential by regulating the cell cycle, apoptosis, metastasis, and angiogenesis.[1] It modulates various molecules, including matrix metallopeptidases (MMPs) and cyclin-dependent kinases (CDKs), and affects the PI3K/AKT pathway.[1][20][21]
Quantitative Data Presentation
The following tables summarize the primary molecular targets and the comparative anti-proliferative activity of SFG and other selected flavonoids.
Table 1: Comparison of Primary Molecular Targets and Signaling Pathways
| Flavonoid | Primary Molecular Targets & Pathways Modulated | Key Anti-Cancer Effects |
| This compound | Inhibits: JAKs, Src, EGFR, PI3K/AKT, MAPK, STATs, ABCG2 | Induces Apoptosis, Suppresses Metastasis, Reverses Multidrug Resistance[6][9][12] |
| Apigenin | Modulates: PI3K/AKT, MAPK/ERK, JAK/STAT, NF-κB, Wnt/β-catenin | Induces Apoptosis & Autophagy, Cell Cycle Arrest, Anti-inflammatory[4][13] |
| Luteolin | Inhibits: Akt, STAT3, PLK-1, Cyclins, Bcl-2 | Induces Apoptosis, Anti-Angiogenesis, Cell Cycle Arrest[14][16] |
| Quercetin | Inhibits: PI3K/AKT, MAPK/ERK, NF-κB, c-Myc | Induces Apoptosis & Autophagy, Cell Cycle Arrest, Anti-inflammatory[17][18] |
| Kaempferol | Inhibits: PI3K/AKT, MMPs, CDKs, VEGF | Induces Apoptosis, Cell Cycle Arrest, Anti-Angiogenesis, Anti-Metastasis[1][20][22] |
Table 2: Comparative Anti-Proliferative Activity (IC50 Values) in Selected Cancer Cell Lines
| Flavonoid | Cancer Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| This compound | HL-60 (Leukemia) | ~20 | 48 | [8] |
| Baicalein (a flavone) | Caco-2 (Colon) | 39.7 ± 2.3 | Not Specified | [23] |
| Myricetin (a flavonol) | HT-29 (Colon) | 41.5 ± 2.1 | Not Specified | [23] |
| Bavachinin (a flavanone) | Caco-2 (Colon) | 49.6 ± 3.4 | Not Specified | [23] |
| Quercetin | MCF-7 (Breast) | >100 | 48 | [24] |
| Kaempferol | Various | Varies widely | - | [25] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. This table provides representative data to illustrate general potency and should not be used for direct cross-study comparison without considering the methodologies.
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays used to evaluate anti-cancer compounds.
Cell Viability and Proliferation Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with various concentrations of the flavonoid for a specified period (e.g., 24, 48, 72 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (the concentration required to inhibit 50% of cell growth) is then calculated.[7]
Apoptosis Analysis (Flow Cytometry)
-
Principle: Differentiates between viable, apoptotic, and necrotic cells.
-
Methodology: Cells treated with the flavonoid are harvested and washed. They are then resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic cells with compromised membranes). The cell populations are then analyzed using a flow cytometer to quantify the percentage of apoptotic cells.[7]
Western Blotting for Protein Expression
-
Principle: Detects and quantifies specific proteins in a sample.
-
Methodology: Following flavonoid treatment, total protein is extracted from the cells and quantified. The proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-STAT3, total STAT3). After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added. A chemiluminescent substrate is applied, and the resulting signal is captured to visualize and quantify the protein bands.[7][9]
Cell Migration and Invasion Assay (Transwell Assay)
-
Principle: Measures the ability of cancer cells to move through a porous membrane, with (invasion) or without (migration) an extracellular matrix layer.
-
Methodology: Cells, pre-treated with the flavonoid, are seeded in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant (e.g., serum-containing medium). After incubation, non-migrated cells in the upper chamber are removed. The cells that have migrated to the underside of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. For invasion assays, the membrane is pre-coated with Matrigel.[7][11]
Logical Comparison and Conclusion
While all the discussed flavonoids demonstrate significant anti-cancer properties, this compound presents a particularly compelling profile for therapeutic development due to its unique combination of mechanisms.
Apigenin, Luteolin, Quercetin, and Kaempferol are well-established anti-cancer agents that act on fundamental cancer pathways like PI3K/AKT and NF-κB, primarily leading to apoptosis and cell cycle arrest.[1][13][16][18] Their broad activity and presence in dietary sources make them excellent candidates for chemoprevention.
This compound, however, distinguishes itself through two key actions:
-
Potent and specific inhibition of the STAT signaling pathway by targeting upstream kinases, a mechanism crucial for cancers with aberrant STAT activation.[9]
-
Reversal of multidrug resistance by inhibiting the ABCG2 transporter, directly addressing a major challenge in chemotherapy.[12]
References
- 1. Therapeutic Importance of Kaempferol in the Treatment of Cancer through the Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Flavonoids as Cancer Chemopreventive Agents: An Updated Review of Human Studies [mdpi.com]
- 4. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Potential of Luteolin on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. admaconcology.com [admaconcology.com]
- 20. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparative analysis of the effects of flavonoids on proliferation, cytotoxicity, and apoptosis in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
Sophoraflavanone G: An In Vivo Examination of its Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
Sophoraflavanone G (SG), a prenylated flavonoid isolated from the medicinal plant Sophora flavescens, has garnered significant attention for its potent anti-inflammatory properties. This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of this compound across various preclinical models, supported by experimental data and detailed protocols. The objective is to offer a clear, data-driven perspective on its potential as a therapeutic agent.
Comparative Efficacy of this compound in Preclinical Models
This compound has demonstrated significant anti-inflammatory activity in multiple well-established in vivo models, including acute localized inflammation and allergic airway inflammation. Its efficacy has been compared with the corticosteroid prednisolone, a standard anti-inflammatory drug.
Acute Inflammatory Models: Edema Inhibition
In models of acute inflammation, this compound has been shown to effectively reduce edema when administered both orally and topically.
Table 1: Comparison of this compound and Prednisolone in Acute Inflammation Models
| Model | Species | Treatment | Dosage | Route | Inhibition of Edema (%) |
| Croton Oil-Induced Ear Edema | Mouse | This compound | 10-250 µ g/ear | Topical | Significant dose-dependent inhibition |
| Prednisolone | 10-250 µ g/ear | Topical | Potent inhibition | ||
| Carrageenan-Induced Paw Edema | Rat | This compound | 2-250 mg/kg | Oral | Dose-dependent inhibition |
| Prednisolone | 10 mg/kg | Oral | Strong inhibition |
Note: While direct percentage comparisons are not available in the cited literature, this compound showed significant, albeit less potent, anti-inflammatory activity compared to prednisolone in these models[1]. Notably, its topical application showed higher relative activity, suggesting potential for dermatological applications[1].
Allergic Airway Inflammation Model: Asthma
In a murine model of ovalbumin-induced allergic asthma, intraperitoneal administration of this compound significantly attenuated key features of the disease.
Table 2: Effects of this compound on Inflammatory Markers in a Murine Asthma Model
| Parameter | Control (OVA-sensitized) | This compound (5 mg/kg) | This compound (10 mg/kg) |
| Airway Hyper-responsiveness (Penh) | Markedly elevated | Significantly reduced | More significantly reduced |
| Total Inflammatory Cells in BALF | Increased | Reduced | Significantly reduced |
| Eosinophils in BALF | Markedly increased | Reduced | Significantly reduced |
| Goblet Cell Hyperplasia | Severe | Reduced | Significantly reduced |
| Lung Inflammatory Score | High | Reduced | Significantly reduced |
| Th2 Cytokines in BALF (IL-4, IL-5, IL-13) | Elevated | Significantly reduced | Significantly reduced |
| Pro-inflammatory Cytokines in BALF (TNF-α, IL-6) | Elevated | Significantly reduced | Significantly reduced |
| Chemokines in BALF (CCL11, CCL24) | Elevated | Significantly reduced | Significantly reduced |
BALF: Bronchoalveolar Lavage Fluid. Data is qualitatively summarized from the findings of the study[2][3][4][5].
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways involved in the inflammatory cascade. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have elucidated that SG inhibits the production of pro-inflammatory mediators by targeting the NF-κB and MAPK signaling pathways.
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Croton Oil-Induced Ear Edema in Mice
This model assesses the anti-inflammatory effect of topically applied agents.
-
Animals: Male ICR mice are used.
-
Induction of Inflammation: A solution of croton oil in an appropriate vehicle (e.g., acetone) is applied to the inner and outer surfaces of the right ear. The left ear serves as the control.
-
Treatment: this compound or a reference drug (e.g., prednisolone) is dissolved in the croton oil solution and applied to the right ear.
-
Measurement of Edema: Several hours after induction, the mice are euthanized, and a circular section is removed from both ears using a biopsy punch. The weight difference between the sections from the right and left ears is calculated to determine the extent of edema.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the control group that received only the croton oil.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating the anti-inflammatory activity of systemically administered compounds.
-
Animals: Male Wistar rats are typically used.
-
Induction of Inflammation: A suspension of carrageenan is injected into the sub-plantar tissue of the right hind paw.
-
Treatment: this compound or a reference drug is administered orally at various doses prior to the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at different time points after carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated, and the percentage inhibition of edema in the treated groups is determined by comparing with the control group.
Ovalbumin-Induced Allergic Asthma in Mice
This model mimics the Th2-mediated inflammatory response seen in allergic asthma.
Caption: Experimental workflow for the ovalbumin-induced asthma model.
-
Animals: Female BALB/c mice are used.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 14.
-
Treatment: this compound is administered i.p. daily from days 21 to 23, typically one hour before the OVA challenge.
-
Challenge: On days 21, 22, and 23, mice are challenged with an aerosolized solution of OVA.
-
Measurements (Day 24):
-
Airway Hyper-responsiveness (AHR): AHR to inhaled methacholine is measured using a whole-body plethysmograph.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Lungs are lavaged, and the BALF is collected to determine the total and differential inflammatory cell counts. Cytokine and chemokine levels in the BALF are measured by ELISA.
-
Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with H&E and PAS) to assess inflammatory cell infiltration and goblet cell hyperplasia.
-
Conclusion
The in vivo data strongly support the anti-inflammatory potential of this compound. It demonstrates efficacy in both acute and chronic inflammatory models, with a notable effect in a model of allergic asthma. Its mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a solid rationale for its observed effects. While it may be less potent than some corticosteroids like prednisolone, its favorable activity, particularly with topical application, suggests it is a promising candidate for further development, especially for inflammatory skin conditions and allergic airway diseases. Future research should focus on optimizing its delivery, evaluating its long-term safety, and exploring its efficacy in other chronic inflammatory disease models.
References
- 1. Effects of this compound, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
Sophoraflavanone G: A Comparative Analysis Across Sophora Species for Researchers and Drug Development Professionals
Sophoraflavanone G, a prenylated flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This guide provides a comparative analysis of this compound derived from various Sophora species, with a focus on its prevalence, extraction, and biological activities, supported by available experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Prevalence and Extraction Yields of this compound
This compound has been identified in several species of the Sophora genus, most notably in Sophora flavescens. While its presence in other species such as Sophora pachycarpa and Sophora exigua has been reported, quantitative data on its abundance and extraction yields are predominantly available for S. flavescens.[1] The concentration and ease of extraction of this bioactive compound can vary significantly depending on the plant species and the extraction methodology employed.
Below is a summary of available quantitative data on the extraction of this compound.
| Sophora Species | Extraction Method | This compound Yield/Content | Purity | Reference |
| Sophora flavescens | Ultrasound-assisted hydrophobic ionic liquid extraction | 1.34 mg/g of raw material | Not specified | [2] |
| Sophora flavescens | Ethanol extraction followed by partitioning | 5.1% - 6% in a flavonoid extract | >96% for reference compound | [3] |
Note: A direct comparison of yields between different species is challenging due to the lack of standardized reporting and methodologies across studies. The data for S. flavescens highlights the potential for optimizing extraction processes to enhance the yield of this compound.
Experimental Protocols: Extraction and Purification
The isolation of this compound from Sophora species typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on methodologies described in the literature.
General Extraction and Purification Workflow
References
Synergistic Power of Sophoraflavanone G: A Comparative Guide to its Combination Effects with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the use of synergistic combinations of existing antibiotics with natural compounds that can restore or enhance their efficacy. Sophoraflavanone G (SFG), a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant potential as a synergistic agent, particularly against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive comparison of the synergistic effects of SFG with various antibiotics, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the proposed mechanisms of action.
Quantitative Data Summary
The synergistic activity of this compound in combination with various antibiotics has been predominantly evaluated using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index. A summary of these findings is presented below.
Table 1: Synergistic Activity of this compound (SFG) with Beta-Lactam Antibiotics against MRSA
| Antibiotic | SFG MIC Range (µg/mL) | Antibiotic MIC Range (µg/mL) | FIC Index Range | Interpretation | Bacterial Strains |
| Ampicillin | 0.5 - 8 | 64 - 1024 | 0.188 - 0.375 | Synergy[1] | 10 clinical isolates of MRSA[1] |
| Oxacillin | 0.5 - 8 | 256 - 1024 | 0.188 - 0.375 | Synergy[1] | 10 clinical isolates of MRSA[1] |
| Methicillin (DMPPC) | 3.13 - 6.25 | Not Specified | 0.71 | Partial Synergy[2] | 27 strains of MRSA[2] |
| Cefzonam (CZON) | 3.13 - 6.25 | Not Specified | 0.73 | Partial Synergy[2] | 27 strains of MRSA[2] |
Table 2: Synergistic Activity of this compound (SFG) with Other Antibiotics against MRSA
| Antibiotic | SFG MIC Range (µg/mL) | Antibiotic MIC Range (µg/mL) | FIC Index Range | Interpretation | Bacterial Strains |
| Norfloxacin | Not Specified | Not Specified | Not Specified | Synergy (Efflux Pump Inhibition)[3] | Effluxing antibiotic-resistant S. aureus[3] |
| Vancomycin (VCM) | 3.13 - 6.25 | Not Specified | 0.16 | Synergy[2] | 27 strains of MRSA[2] |
| Fosfomycin (FOM) | 3.13 - 6.25 | Not Specified | 0.48 | Synergy[2] | 27 strains of MRSA[2] |
| Gentamicin (GM) | 3.13 - 6.25 | Not Specified | 0.69 | Partial Synergy[2] | 27 strains of MRSA[2] |
| Minocycline (MINO) | 3.13 - 6.25 | Not Specified | 0.65 | Partial Synergy[2] | 27 strains of MRSA[2] |
| Levofloxacin (LVFX) | 3.13 - 6.25 | Not Specified | 0.58 | Partial Synergy[2] | 27 strains of MRSA[2] |
Table 3: Time-Kill Assay Observations for SFG and Antibiotic Combinations
| Combination | Bacterial Strain | Key Observation |
| SFG + Ampicillin/Oxacillin | MRSA | Increased rate of killing in CFU/mL within 30 minutes of treatment compared to SFG alone.[1] |
| Sophoraflavanone B + various antibiotics | MRSA | Bacterial counts were reduced below the lowest detectable limit after 24 hours.[4][5] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the studies on this compound's synergistic effects.
Checkerboard Assay Protocol
The checkerboard assay is a common method to assess the in vitro synergistic effects of two antimicrobial agents.
-
Preparation of Reagents: Stock solutions of this compound and the test antibiotic are prepared in an appropriate solvent and diluted to various concentrations in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: The bacterial strain (e.g., MRSA) is cultured overnight, and the inoculum is prepared to a standardized concentration, typically 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[6]
-
Assay Setup: A 96-well microtiter plate is used. Serial dilutions of SFG are added to the wells along the x-axis, and serial dilutions of the antibiotic are added along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Incubation: The plate is inoculated with the prepared bacterial suspension and incubated at 37°C for 18-24 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by visual inspection for turbidity. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Assay Protocol
Time-kill assays provide information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., ~1.5 × 10^6 CFU/mL) is prepared in a suitable broth medium (e.g., MHB).[4]
-
Exposure to Antimicrobials: The bacterial suspension is exposed to this compound alone, the antibiotic alone, and the combination of SFG and the antibiotic at specific concentrations (often based on their MIC values). A growth control without any antimicrobial agent is also included.
-
Sampling and Plating: Aliquots of the cultures are collected at various time points (e.g., 0, 4, 8, 16, and 24 hours).[4] Serial dilutions of these aliquots are plated on agar plates.
-
Incubation and Colony Counting: The plates are incubated at 37°C for 24 hours, and the number of viable colonies (CFU/mL) is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL for the combination compared to the most active single agent at a specific time point.
Mandatory Visualizations
Proposed Mechanisms of Synergistic Action
The synergistic effect of this compound with antibiotics appears to be multifactorial, depending on the class of antibiotic. The following diagrams illustrate the two primary proposed mechanisms.
Caption: SFG synergy with beta-lactams.
Caption: SFG synergy with norfloxacin.
Experimental Workflow
The following diagram outlines the general workflow for assessing the synergistic effect of this compound with an antibiotic.
Caption: Workflow for synergy testing.
Conclusion
This compound demonstrates significant synergistic activity with a range of antibiotics, most notably beta-lactams and fluoroquinolones, against clinically important resistant bacteria such as MRSA. The mechanisms of this synergy appear to involve the disruption of the bacterial cell wall and the inhibition of efflux pumps, which are key bacterial defense mechanisms against antibiotics. While the available data strongly supports the potential of SFG as a synergistic agent, further studies providing detailed quantitative data from time-kill assays are warranted to fully elucidate its bactericidal dynamics in combination therapy. The information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in combating antibiotic resistance.
References
- 1. Antibacterial activity of this compound isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-MRSA activity of this compound and synergism with other antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergism of this compound with norfloxacin against effluxing antibiotic-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination Therapy of Sophoraflavanone B against MRSA: In Vitro Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapy of Sophoraflavanone B against MRSA: In Vitro Synergy Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Sophoraflavanone G: A Comparative Analysis of In Silico and In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Sophoraflavanone G, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive comparison of in silico and in vitro findings for this compound, offering researchers a valuable resource to inform future studies and drug development efforts. The data presented herein is compiled from various scientific publications, and the experimental protocols for key assays are detailed to ensure reproducibility.
Data Presentation: At a Glance
The following tables summarize the key quantitative data from both computational and laboratory-based studies on this compound.
Table 1: Summary of In Silico Predictions for this compound
| Parameter | Predicted Value/Outcome | Software/Method | Reference |
| Molecular Weight | 424.49 g/mol | SwissADME | [1][2] |
| LogP (Octanol/Water Partition Coefficient) | <5 | SwissADME | [1] |
| Hydrogen Bond Donors | 6 | SwissADME | [1] |
| Hydrogen Bond Acceptors | 4 | SwissADME | [1] |
| Gastrointestinal Absorption | High | SwissADME | [1][2] |
| Skin Permeability | Good | SwissADME | [3] |
| Lipinski's Rule of Five | No violations | SwissADME | [2] |
| Predicted Biological Targets | Estrogen Receptor Alpha, Sodium/Glucose Co-transporter 2 (SGLT2), Beta-secretase 1, Cyclooxygenase-1 (COX-1) | Virtual Screening | [1] |
| Binding Affinity (SGLT2) | Libdock Score: -4.799 | CDOCKER | [4] |
| Binding Energy (COX-1) | -6.6990 kcal/mol | Molecular Docking | [5] |
| Binding Energy (COX-2) | -5.5464 kcal/mol | Molecular Docking | [5] |
Table 2: Summary of In Vitro Biological Activities of this compound
| Activity | Assay/Model | Result | Reference |
| Anticancer | MTT Assay (HL-60 human myeloid leukemia cells) | IC50: 20 μM (at 48 hours) | |
| Antibacterial | Microdilution Assay (Methicillin-Resistant Staphylococcus aureus - MRSA) | MIC: 0.5 - 8 µg/mL | |
| Antibacterial | Microdilution Assay (Oral Bacteria) | MIC: 1.56 - 3.125 mg/mL | |
| Anti-inflammatory | PGE2 Production Inhibition (LPS-stimulated RAW 264.7 cells) | Inhibition at 1-50 µM | |
| Anti-inflammatory | COX-2 Down-regulation (LPS-stimulated RAW 264.7 cells) | Down-regulation at 1-50 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Silico Methodologies
1. ADMET Prediction using SwissADME: The 2D structure of this compound was submitted to the SwissADME web server.[1] The server calculates various physicochemical properties, including molecular weight, LogP, and the number of hydrogen bond donors and acceptors.[1] Pharmacokinetic properties such as gastrointestinal absorption and skin permeability are predicted based on established models.[1][3] Drug-likeness is evaluated based on rules like Lipinski's Rule of Five.[1]
2. Molecular Docking: The three-dimensional (3D) structure of the target protein (e.g., SGLT2, COX-1, COX-2) is obtained from the Protein Data Bank (PDB).[4][5] The 3D structure of this compound is prepared and energy minimized.[5] Molecular docking is performed using software like CDOCKER or MOE to predict the binding mode and affinity of this compound to the active site of the target protein.[4][5] The binding affinity is expressed as a docking score (e.g., Libdock score) or binding energy (kcal/mol).[4][5]
In Vitro Methodologies
1. MTT Assay for Anticancer Activity: Human myeloid leukemia (HL-60) cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 48 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
2. Broth Microdilution Assay for Antibacterial Activity: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.[6] A standardized inoculum of the test bacteria (e.g., MRSA, oral bacteria) is added to each well.[6] The plate is incubated under appropriate conditions. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[7]
3. PGE2 Inhibition Assay for Anti-inflammatory Activity: RAW 264.7 macrophage cells are seeded in 24-well plates and pre-treated with different concentrations of this compound.[8] The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[8] After a defined incubation period, the cell culture supernatant is collected to measure the concentration of Prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.[9] The inhibitory effect of this compound on PGE2 production is calculated by comparing the results to the LPS-stimulated control group.[8]
Visualizing the Science
The following diagrams illustrate the key processes and pathways discussed in this guide.
Figure 1. A generalized workflow for the in silico analysis of this compound.
Figure 2. A generalized workflow for the in vitro evaluation of this compound.
Figure 3. Simplified signaling pathway of the anti-inflammatory action of this compound.
Discussion and Conclusion
The comparative analysis of in silico and in vitro data for this compound reveals a promising correlation between computational predictions and experimental observations. In silico studies correctly predicted good oral bioavailability and identified key biological targets that have been validated through in vitro assays. For instance, the predicted interaction with COX-1 and COX-2 is supported by the observed inhibition of PGE2 production and down-regulation of COX-2 in macrophage cells.
The antibacterial and anticancer activities demonstrated in laboratory settings further underscore the therapeutic potential of this natural compound. The convergence of computational and experimental data strengthens the case for this compound as a lead compound for the development of novel therapeutic agents. Further research, including more extensive in vivo studies and lead optimization, is warranted to fully elucidate its pharmacological profile and potential clinical applications. This guide serves as a foundational resource for researchers embarking on the continued exploration of this compound.
References
- 1. granthaalayahpublication.org [granthaalayahpublication.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Isolation, Biological Evaluation, and Molecular Docking Studies of Compounds from Sophora mollis (Royle) Graham Ex Baker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. apjai-journal.org [apjai-journal.org]
- 9. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
Sophoraflavanone G: A Comparative Guide to its Efficacy Against Drug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. In the quest for novel antimicrobial agents, natural products have emerged as a promising reservoir of bioactive compounds. Among these, Sophoraflavanone G (SFG), a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant potential in combating drug-resistant pathogens. This guide provides a comprehensive comparison of SFG's efficacy with other flavonoids, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.
Comparative Efficacy of this compound and Other Flavonoids
This compound exhibits potent antibacterial activity against a range of drug-resistant bacteria. Its efficacy, particularly against MRSA, is comparable to or exceeds that of other flavonoids derived from Sophora species, such as Kurarinone.
Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's potency. The following table summarizes the MIC values of this compound and comparator compounds against various strains of MRSA.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | MRSA (27 clinical isolates) | 3.13 - 6.25 | [1] |
| This compound | MRSA (10 clinical isolates) | 0.5 - 8 | [2] |
| This compound | MRSA USA300 | 3.9 | [3] |
| Kurarinone | MRSA USA300 | 7.8 | [3] |
| Kurarinone | MRSA (clinical isolate) | 2 | [4] |
| Kuraridin | MRSA USA300 | 16 | [3] |
| Kuraridin | MRSA ST30 | 8 | [3] |
| Kuraridin | MRSA ST239 | 8 | [3] |
| Sophoraflavanone B | S. aureus (7 strains) | 15.6 - 31.25 | [5] |
Synergistic Activity with Conventional Antibiotics
A significant attribute of this compound is its ability to act synergistically with existing antibiotics, potentially restoring their efficacy against resistant strains. This synergy is quantified by the Fractional Inhibitory Concentration (FIC) index, where an index of ≤ 0.5 indicates synergy.
| This compound in Combination with | Bacterial Strain | FIC Index | Outcome | Reference |
| Ampicillin | MRSA (10 clinical isolates) | 0.188 - 0.375 | Synergistic | [2] |
| Oxacillin | MRSA (10 clinical isolates) | 0.188 - 0.375 | Synergistic | [2] |
| Vancomycin | MRSA | 0.16 | Synergistic | [1] |
| Fosfomycin | MRSA | 0.48 | Synergistic | [1] |
| Gentamicin | MRSA | 0.69 | Partially Synergistic | [1] |
| Minocycline | MRSA | 0.65 | Partially Synergistic | [1] |
| Levofloxacin | MRSA | 0.58 | Partially Synergistic | [1] |
| Norfloxacin | Effluxing antibiotic-resistant S. aureus | Not specified | Synergistic | [6] |
Mechanism of Action
The primary antibacterial mechanism of this compound involves the disruption of the bacterial cell envelope.[7] Mechanistic studies indicate that SFG targets the bacterial membrane, leading to the destruction of its integrity and interfering with its biosynthesis.[7] It is proposed that SFG directly binds to peptidoglycan in the cell wall of S. aureus, causing damage and subsequent cell death.[8] Furthermore, SFG can interfere with the energy metabolism of MRSA, disrupting normal physiological activities.[7] Some studies also suggest that SFG may inhibit bacterial efflux pumps, which are a common mechanism of antibiotic resistance.[6]
While the direct signaling pathways within the bacteria affected by SFG are still under detailed investigation, its anti-inflammatory effects in mammalian cells have been shown to involve the modulation of MAPK, PI3K/Akt, and JAK/STAT signaling pathways.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
-
Bacterial Suspension Preparation: Bacterial strains are cultured on an appropriate agar medium. A suspension is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted in Mueller-Hinton Broth (MHB) to the final desired inoculum concentration.
-
Preparation of Microtiter Plates: The antimicrobial agent (e.g., this compound) is serially diluted two-fold in MHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no drug) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Checkerboard Assay for Synergy Testing
This method is used to assess the interaction between two antimicrobial agents.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of drug A (e.g., this compound) are made along the x-axis, and serial dilutions of drug B (e.g., a conventional antibiotic) are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and the plate is incubated as described for the MIC assay.
-
Data Analysis: The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 1: Additive
-
1 < FIC Index ≤ 4: Indifference
-
FIC Index > 4: Antagonism
-
Time-Kill Curve Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation: Test tubes containing MHB with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) are prepared. A control tube with no drug is also included.
-
Inoculation: All tubes are inoculated with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), an aliquot is withdrawn from each tube, serially diluted in sterile saline, and plated on an appropriate agar medium.
-
Incubation and Colony Counting: The plates are incubated at 37°C for 24 hours, after which the number of colonies (CFU/mL) is determined.
-
Data Plotting: The log10 CFU/mL is plotted against time to generate the time-kill curve. A ≥3-log10 reduction in CFU/mL (99.9% killing) at a specific time point compared to the initial inoculum is considered bactericidal activity.[11]
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the Checkerboard Assay to determine antibiotic synergy.
References
- 1. Anti-MRSA activity of this compound and synergism with other antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of this compound isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antivirulence Properties of Kuraridin Against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Combination Therapy of Sophoraflavanone B against MRSA: In Vitro Synergy Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergism of this compound with norfloxacin against effluxing antibiotic-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-neuroinflammatory effect of this compound from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
Sophoraflavanone G: A Comparative Analysis of its Anticancer Efficacy Across Diverse Cancer Cell Lines
Sophoraflavanone G (SG), a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a promising natural compound with potent anticancer properties. Extensive in vitro studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and impede metastasis across a variety of cancer types. This guide provides a comprehensive cross-validation of SG's anticancer activities in different cell lines, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.
Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines, with the IC50 values summarized in the table below. These values highlight the differential sensitivity of various cancer cell types to SG treatment.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Human Myeloid Leukemia | HL-60 | ~20 (at 48 hours) | [1] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Data suggests significant apoptosis and suppression of migration | [2][3] |
| Triple-Negative Breast Cancer | BT-549 | Data suggests inhibition of proliferation and metastasis | [4][5] |
| Hodgkin's Lymphoma | L-428, HD-MY-Z | Inhibition of STAT phosphorylation observed | [6][7] |
| Hepatocellular Carcinoma | Various | Exhibited considerable cytotoxic activity | [7] |
Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data presented here is for comparative purposes. Further research is needed to establish a more extensive and standardized IC50 profile for this compound.
Unraveling the Molecular Mechanisms: Key Signaling Pathways
This compound exerts its anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer. These include the JAK/STAT, PI3K/AKT, and MAPK pathways, which are central to cell survival, proliferation, and apoptosis.
The JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary target of this compound.[6][7] SG has been shown to inhibit the tyrosine phosphorylation of STAT proteins, particularly STAT3 and STAT5, in Hodgkin's lymphoma and other solid tumors.[6] This inhibition is achieved by targeting the upstream Janus kinases (JAKs). By blocking this pathway, SG can suppress the expression of anti-apoptotic proteins and inhibit cancer cell proliferation.
The PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is another crucial target of this compound, particularly in triple-negative breast cancer.[4][5] SG has been shown to inactivate this pathway by targeting the Epidermal Growth Factor Receptor (EGFR).[5] By downregulating the PI3K/AKT pathway, SG promotes apoptosis and suppresses tumor growth and metastasis.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated in the anticancer effects of this compound. Studies in human leukemia and triple-negative breast cancer cells have shown that SG can block the MAPK pathway, leading to the suppression of cell migration and invasion and the induction of apoptosis.[2][3][8]
Experimental Protocols
To ensure the reproducibility and validation of the findings on this compound's anticancer properties, detailed experimental protocols are crucial. Below are outlines of the key assays used in the cited studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and is a key technique for investigating the molecular mechanisms of apoptosis.
-
Cell Lysis: After treatment with this compound, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p-STAT3, p-AKT) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software.
Conclusion
This compound demonstrates significant anticancer activity across a range of cancer cell lines, with its efficacy being particularly notable in leukemia and triple-negative breast cancer. Its multi-targeted approach, involving the inhibition of key oncogenic signaling pathways like JAK/STAT, PI3K/AKT, and MAPK, underscores its potential as a valuable candidate for further preclinical and clinical investigation. The provided data and protocols offer a foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies. Future studies should focus on in vivo models to validate these in vitro findings and to assess the therapeutic potential of this compound in a more complex biological system. Direct comparative studies with existing chemotherapeutic agents will also be crucial in positioning SG within the current landscape of cancer treatment.
References
- 1. Anticancer activities of this compound on human myeloid leukemia cells | Semantic Scholar [semanticscholar.org]
- 2. This compound from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sophoraflavanone G and Kurarinone for Drug Development Professionals
An In-depth Guide to the Bioactivities, Mechanisms of Action, and Experimental Profiles of Two Promising Flavonoids
Sophoraflavanone G (SFG) and Kurarinone, two prenylated flavonoids predominantly isolated from the medicinal herb Sophora flavescens, have garnered significant attention within the scientific community for their diverse and potent pharmacological activities. Both compounds share a common flavanone backbone but exhibit distinct biological profiles, making them compelling candidates for drug discovery and development, particularly in the fields of oncology, immunology, and infectious diseases. This guide provides a comprehensive, data-driven comparison of this compound and Kurarinone, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and methodological insights.
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the cytotoxic and antimicrobial activities of this compound and Kurarinone based on available experimental data. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Kurarinone | H1688 | Small Cell Lung Cancer | 12.5 ± 4.7 | [1] |
| H146 | Small Cell Lung Cancer | 30.4 ± 5.1 | [1] | |
| PC3 | Prostate Cancer | 24.7 | [2] | |
| HL-60 | Human Myeloid Leukemia | 18.5 | [2] | |
| Hela | Cervical Cancer | 36 | [2] | |
| A375 | Melanoma | 62 | [2] | |
| MCF-7/6 | Breast Cancer | 22.2 | [3] | |
| This compound | KG-1a | Acute Myeloid Leukemia | 29.52 ± 3.36 | [4] |
| EoL-1 | Acute Myeloid Leukemia | 18.23 ± 2.11 | [4] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~15-20 (inferred) | [5] | |
| HL-60 | Human Leukemia | ~10-15 (inferred) | [6] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| Kurarinone | Streptococcus mutans | Gram-positive bacteria | 2 | [2] |
| MRSA (Methicillin-resistant S. aureus) | Gram-positive bacteria | 2 | [2] | |
| VRE (Vancomycin-resistant Enterococci) | Gram-positive bacteria | 2 | [2] | |
| Cladosporium cucumerinum | Fungus | 5 | [2] | |
| Candida albicans | Fungus | 5 | [2] | |
| Saccharomyces cerevisiae | Fungus | 60 | [2] | |
| Escherichia coli | Gram-negative bacteria | 100 | [2] | |
| Salmonella typhimurium | Gram-negative bacteria | 100 | [2] | |
| Staphylococcus epidermis | Gram-positive bacteria | 100 | [2] | |
| This compound | Streptococcus mutans (16 strains) | Gram-positive bacteria | 0.5 - 4 (MBC) | [7] |
| Fusobacterium nucleatum | Gram-negative bacteria | 1.56 | [8] | |
| Streptococcus mutans | Gram-positive bacteria | 1.56 | [8] | |
| Actinomyces viscosus | Gram-positive bacteria | 3.125 | [8] | |
| Streptococcus sobrinus | Gram-positive bacteria | 3.125 | [8] | |
| MRSA (in combination with Gentamicin) | Gram-positive bacteria | 0.03 (potentiates Gentamicin) | [9] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in microbial death.
Mechanisms of Action and Signaling Pathways
This compound and Kurarinone exert their biological effects through the modulation of multiple key signaling pathways involved in cell proliferation, inflammation, and survival.
This compound: A Multi-faceted Regulator of Cellular Signaling
This compound has demonstrated significant anti-inflammatory and anticancer activities by targeting several critical signaling cascades.[10][11][12] In inflammatory responses, SFG inhibits the production of pro-inflammatory mediators by suppressing the NF-κB and MAPK pathways.[10] Furthermore, it has been shown to downregulate the PI3K/Akt and JAK/STAT signaling pathways, which are crucial for cell survival and proliferation.[9][11] In the context of cancer, particularly triple-negative breast cancer, this compound has been found to inactivate the EGFR-PI3K-AKT signaling pathway, leading to reduced proliferation and metastasis.[9]
DOT script for this compound's Anti-Inflammatory Signaling Pathways
Caption: this compound's inhibition of key inflammatory signaling pathways.
Kurarinone: A Potent Modulator of Cancer and Inflammation Pathways
Kurarinone demonstrates a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] Its anticancer properties are attributed to the modulation of the STAT3 and Akt pathways, induction of apoptosis through the regulation of NF-κB and caspase cascades, and inhibition of metastasis.[2] In the realm of inflammation, Kurarinone has been shown to suppress immune responses by inhibiting the JAK/STAT signaling pathway and T-cell receptor-mediated pathways. Additionally, it exerts anti-inflammatory effects by activating the Nrf2/HO-1 pathway, a key regulator of oxidative stress.[7] A notable mechanism of its anticancer action involves the activation of the PERK-eIF2α-ATF4 pathway, leading to cytostatic effects in cancer cells.
DOT script for Kurarinone's Anticancer Signaling Pathways
Caption: A streamlined workflow of the MTT assay for cytotoxicity assessment.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.
Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound or Kurarinone in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microdilution Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) and duration (e.g., 18-24 hours).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Analysis of Signaling Pathways (Western Blotting)
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support membrane, and then visualized using a primary antibody specific to the target protein and a secondary antibody that is conjugated to an enzyme for detection.
Protocol:
-
Cell Lysis and Protein Extraction: Treat cells with this compound or Kurarinone for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Conclusion
This compound and Kurarinone are potent bioactive flavonoids with significant therapeutic potential. While both compounds exhibit promising anticancer, anti-inflammatory, and antimicrobial properties, they appear to achieve these effects through distinct, albeit sometimes overlapping, molecular mechanisms. Kurarinone has been more extensively studied for its anticancer effects across a wider range of cell lines, with well-documented IC50 values. This compound, on the other hand, has shown remarkable antimicrobial efficacy, particularly in potentiating the effects of existing antibiotics.
The data presented in this guide underscore the importance of these compounds as leads for novel drug development. However, the lack of direct comparative studies under standardized conditions highlights a critical gap in the current research landscape. Future investigations should focus on head-to-head comparisons of this compound and Kurarinone across various biological assays to provide a more definitive assessment of their relative potency and therapeutic indices. Furthermore, in vivo studies are warranted to validate the in vitro findings and to evaluate the pharmacokinetic and safety profiles of these promising natural products.
References
- 1. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 2. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogenic and anticarcinogenic properties of kurarinone, a lavandulyl flavanone from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of this compound isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kurarinone from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Sophoraflavanone G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sophoraflavanone G (SFG), a prenylated flavonoid isolated from Sophora flavescens, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This guide provides a comprehensive comparison of SFG's performance in validating its key molecular targets against established alternatives, supported by experimental data and detailed protocols.
Overview of this compound's Molecular Targets
This compound has been shown to modulate multiple signaling pathways crucial in various disease pathologies. Key molecular targets and pathways influenced by SFG include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. SFG has been observed to downregulate the phosphorylation of key components of this pathway, suggesting inhibitory action.[1][2][3][4]
-
MAPK Pathway (ERK, JNK, p38): The mitogen-activated protein kinase (MAPK) cascades are critical in regulating cellular responses to a wide array of stimuli. SFG has been shown to suppress the activation of ERK, JNK, and p38 MAPKs.[3][5][6]
-
JAK/STAT Pathway: This pathway is a primary route for signal transduction from cytokines and growth factors, playing a key role in immunity and inflammation. SFG has been found to attenuate the phosphorylation of JAK and STAT proteins.[1][2][3]
-
Nrf2/HO-1 Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. SFG has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[1][3]
-
EGFR Signaling: The epidermal growth factor receptor (EGFR) is a key driver of cell proliferation in many cancers. SFG has been shown to suppress EGFR signaling.[4]
-
Cyclooxygenase (COX): SFG has been identified as an inhibitor of COX enzymes, which are involved in inflammation.[7]
Comparative Performance Analysis
JAK/STAT Pathway Inhibition
Alternative: Ruxolitinib, a potent and selective JAK1/2 inhibitor.
| Compound | Target(s) | IC50 | Reference |
| This compound | JAK/STAT pathway (cellular) | Data not available | [1][2][3] |
| Ruxolitinib | JAK1 | 3.3 nM | [8][9][10][11][12] |
| JAK2 | 2.8 nM | [8][9][10][11][12] |
Discussion: this compound has been shown to inhibit the phosphorylation of JAK and STAT proteins in cellular assays, indicating its potential to modulate this pathway.[1][2][3] Ruxolitinib, in contrast, is a highly potent and specific inhibitor of the JAK1 and JAK2 kinases with low nanomolar IC50 values.[8][9][10][11][12] While a direct comparison of potency is not possible without the biochemical IC50 for SFG, Ruxolitinib's established clinical efficacy highlights the therapeutic potential of targeting the JAK/STAT pathway.
PI3K/Akt/mTOR Pathway Inhibition
Alternative: Alpelisib (BYL719), a selective PI3Kα inhibitor.
| Compound | Target(s) | IC50 | Reference |
| This compound | PI3K/Akt pathway (cellular) | Data not available | [1][3][4] |
| Alpelisib | PI3Kα | 5 nM | [13][14] |
| PI3Kβ | 1200 nM | [14] | |
| PI3Kδ | 290 nM | [14] | |
| PI3Kγ | 250 nM | [14] |
Discussion: SFG has been demonstrated to suppress the phosphorylation of Akt, a key downstream effector of PI3K, in various cell models.[1][3][4] Alpelisib is a potent and highly selective inhibitor of the p110α catalytic subunit of PI3K, with an IC50 of 5 nM.[13][14] The lack of a specific IC50 for SFG against PI3K isoforms makes a direct potency comparison challenging. However, the observed downstream effects of SFG on Akt phosphorylation suggest it may act as an inhibitor of this pathway, though likely with a different mechanism or potency compared to the highly specific Alpelisib.
MAPK (MEK) Pathway Inhibition
Alternative: Trametinib (GSK1120212), a selective MEK1/2 inhibitor.
| Compound | Target(s) | IC50 | Reference |
| This compound | MAPK pathway (cellular) | Data not available | [3][5][6] |
| Trametinib | MEK1 | 0.92 - 2 nM | [15][16][17] |
| MEK2 | 1.8 - 2 nM | [15][16] |
Discussion: Studies have shown that this compound can inhibit the activation of ERK, a downstream target of MEK, in cellular assays.[3][5][6] Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2, with IC50 values in the low nanomolar range.[15][16][17] While SFG's effect on the MAPK pathway is documented, its direct target and potency are yet to be fully elucidated, preventing a direct quantitative comparison with Trametinib.
EGFR Signaling Inhibition
Alternative: Gefitinib, an EGFR tyrosine kinase inhibitor.
| Compound | Target(s) | IC50 | Reference |
| This compound | EGFR signaling (cellular) | Data not available | [4] |
| Gefitinib | EGFR (Tyr1173, NR6wtEGFR) | 37 nM | [18] |
| EGFR (Tyr992, NR6wtEGFR) | 37 nM | [18] | |
| EGFR (Tyr1173, NR6W) | 26 nM | [18] | |
| EGFR (Tyr992, NR6W) | 57 nM | [18] | |
| EGFR (mutant cell lines) | 13.06 - 77.26 nM | [19][20] |
Discussion: this compound has been shown to inactivate EGFR-PI3K-AKT signaling in triple-negative breast cancer cells.[4] Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, with IC50 values in the nanomolar range against both wild-type and certain mutant forms of the receptor.[18][19][20][21][22] The precise mechanism and potency of SFG's inhibition of EGFR signaling require further investigation to allow for a direct comparison with established inhibitors like Gefitinib.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the molecular targets of this compound.
In Vitro Kinase Assays
These assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.
3.1.1. JAK2 Kinase Assay
-
Principle: Measures the phosphorylation of a substrate by purified JAK2 enzyme. The amount of ADP produced is quantified using a luminescence-based assay.
-
Procedure (based on a commercial kit):
-
Prepare a reaction mixture containing 1x Kinase Assay Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Add serial dilutions of this compound or a control inhibitor (e.g., Ruxolitinib) to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding purified recombinant JAK2 enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.
-
Incubate at room temperature.
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
3.1.2. EGFR Kinase Assay
-
Principle: Measures the autophosphorylation of purified EGFR or the phosphorylation of a peptide substrate.
-
Procedure (ELISA-based):
-
Coat a 96-well plate with a substrate that can be phosphorylated by EGFR (e.g., a poly(Glu, Tyr) peptide).
-
Add purified EGFR enzyme to the wells.
-
Add serial dilutions of this compound or a control inhibitor (e.g., Gefitinib).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature.
-
Wash the wells to remove unbound reagents.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Incubate and wash.
-
Add an HRP-conjugated secondary antibody.
-
Incubate and wash.
-
Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction.
-
Calculate the IC50 value.
-
Cellular Assays
These assays assess the effect of a compound on signaling pathways within a cellular context.
3.2.1. Western Blot for Phosphorylated Proteins
-
Principle: Detects the levels of specific phosphorylated proteins in cell lysates to assess the activation state of a signaling pathway.
-
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an appropriate agonist (e.g., EGF for EGFR pathway, LPS for MAPK and PI3K/Akt pathways) if necessary.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-Akt, p-ERK, p-STAT3).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., GAPDH, β-actin).
-
3.2.2. Nrf2 Nuclear Translocation Assay
-
Principle: Measures the amount of Nrf2 that has translocated to the nucleus, indicating its activation.
-
Procedure (Western Blot-based):
-
Treat cells with this compound.
-
Fractionate the cells to separate the cytoplasmic and nuclear extracts.
-
Perform Western blotting on both fractions using an anti-Nrf2 antibody.
-
Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to confirm the purity of the fractions.
-
An increase in the Nrf2 signal in the nuclear fraction indicates activation.
-
Cellular Thermal Shift Assay (CETSA)
-
Principle: A label-free method to assess target engagement in a cellular environment. Ligand binding to a target protein can increase its thermal stability.
-
Workflow:
-
Compound Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat Shock: Heat the samples across a range of temperatures.
-
Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for its target validation.
References
- 1. This compound from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-neuroinflammatory effect of this compound from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. worldscientific.com [worldscientific.com]
- 6. This compound from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 10. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abmole.com [abmole.com]
- 16. rndsystems.com [rndsystems.com]
- 17. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Sophoraflavanone G and Standard Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Sophoraflavanone G, a naturally occurring prenylated flavonoid, against established standard anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. This analysis is supported by available experimental data to objectively evaluate their relative performance.
Executive Summary
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. Standard anti-inflammatory therapies, while effective, are often associated with significant side effects, necessitating the exploration of novel therapeutic agents. This compound has emerged as a promising candidate with potent anti-inflammatory effects demonstrated in various preclinical models. This guide delves into the mechanisms of action, comparative efficacy, and experimental protocols to provide a clear understanding of this compound's potential as an anti-inflammatory agent.
Mechanisms of Action
The anti-inflammatory effects of this compound and standard drugs are mediated through distinct molecular pathways.
This compound: This flavonoid exerts its anti-inflammatory effects through a multi-targeted approach. It has been shown to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Furthermore, this compound significantly reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] Its mechanism involves the modulation of several signaling pathways, including the PI3K/Akt, JAK/STAT, and Nrf2/HO-1 pathways, as well as the interruption of NF-κB and MAPK signaling.[1][2]
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] By blocking these enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Some NSAIDs exhibit selectivity for COX-2, which is predominantly induced during inflammation, theoretically reducing the gastrointestinal side effects associated with COX-1 inhibition.
Corticosteroids: These potent anti-inflammatory agents act by binding to glucocorticoid receptors. This complex then translocates to the nucleus and modulates gene expression. A primary mechanism is the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, leading to a broad suppression of inflammatory gene expression. Corticosteroids also upregulate the expression of anti-inflammatory proteins.
Signaling Pathway Diagrams
Diagram 1: this compound Anti-Inflammatory Signaling Pathways
Caption: this compound inhibits multiple pro-inflammatory pathways.
Diagram 2: NSAID Mechanism of Action
Caption: NSAIDs block prostaglandin synthesis by inhibiting COX enzymes.
Diagram 3: Corticosteroid Mechanism of Action
Caption: Corticosteroids regulate gene expression to reduce inflammation.
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize the available quantitative data comparing the anti-inflammatory potency of this compound with standard drugs.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| This compound | PGE₂ Production Inhibition | RAW 264.7 | 2.7 | [4] |
| Ibuprofen | COX-1 Inhibition | - | 13 | [5] |
| COX-2 Inhibition | - | 370 | [5] | |
| Diclofenac | COX-1 Inhibition | Human Articular Chondrocytes | 0.611 | [6] |
| COX-2 Inhibition | Human Articular Chondrocytes | 0.63 | [6] | |
| Celecoxib | COX-1/COX-2 Inhibition Ratio | - | 7.6 | [7] |
| Dexamethasone | COX-2 Inhibition | Human Articular Chondrocytes | 0.0073 | [6] |
| TNF-α Secretion Inhibition | RAW 264.7 | Qualitative inhibition shown | [7] | |
| NO Production Inhibition | RAW 264.7 | Qualitative inhibition shown | [8] |
Note: Direct comparative studies of this compound with NSAIDs and corticosteroids for cytokine inhibition (TNF-α, IL-6, IL-1β) with reported IC₅₀ values are limited in the currently available literature.
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Administration Route | Effective Dose | Reference |
| This compound | Carrageenan-Induced Paw Edema (Rat) | Oral | 2 - 250 mg/kg | [9] |
| Croton Oil-Induced Ear Edema (Mouse) | Topical | 10 - 250 µ g/ear | [9] | |
| Celecoxib | Carrageenan-Induced Paw Edema (Rat) | Intraperitoneal | 0.3 - 30 mg/kg | [10][11] |
| Carrageenan-Induced Paw Edema (Rat) | Oral | 10 - 60 mg/kg | [5][12] | |
| Dexamethasone | Croton Oil-Induced Ear Edema (Mouse) | Topical | 0.08 - 0.1 mg/ear | [3][13] |
| Prednisolone | Carrageenan-Induced Paw Edema (Rat) | Qualitatively more potent than this compound | - | [9] |
Note: Differences in experimental design, including administration routes and species, should be considered when comparing in vivo data.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Assay: LPS-Induced Pro-inflammatory Mediator Production in RAW 264.7 Macrophages
Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory mediators (e.g., NO, PGE₂, TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-inflammatory screening.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[14]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10⁵ cells per well and allowed to adhere overnight.[15]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a standard drug (e.g., dexamethasone). The cells are pre-incubated for 1-2 hours.[15][16]
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration typically 10-100 ng/mL) to induce an inflammatory response.[15]
-
Incubation: The plates are incubated for a further 24 hours.[16][17]
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[9][17]
-
Prostaglandin E₂ (PGE₂) and Cytokines (TNF-α, IL-6, IL-1β): The levels of these mediators in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9][16]
-
-
Data Analysis: The concentration of the test compound that inhibits the production of the inflammatory mediator by 50% (IC₅₀) is calculated from the dose-response curve.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a test compound in a well-established animal model of localized inflammation.
Experimental Workflow Diagram
Caption: Workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used. Animals are acclimatized and fasted overnight with free access to water before the experiment.[6][18]
-
Grouping and Dosing: Animals are randomly divided into groups: a control group (vehicle), a positive control group (e.g., celecoxib, 10-60 mg/kg, p.o.), and test groups receiving different doses of this compound (e.g., 2-250 mg/kg, p.o.).[5][12]
-
Compound Administration: The test compounds, standard drug, or vehicle are administered orally via gavage.[6][19]
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[5][20]
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[5][20]
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.
In Vivo Model: Croton Oil-Induced Ear Edema in Mice
Objective: To assess the topical anti-inflammatory activity of a test compound.
Methodology:
-
Animals: Male Swiss or ICR mice (20-25 g) are used.
-
Treatment Application: The test compound (this compound, 10-250 µ g/ear ), a standard drug (dexamethasone, 0.1 mg/ear), or the vehicle is applied topically to the inner and outer surfaces of the right ear.[3][13]
-
Induction of Edema: After a short interval (e.g., 30 minutes), a solution of croton oil in a suitable solvent (e.g., acetone) is applied to the right ear to induce inflammation. The left ear serves as a control.[21][22]
-
Measurement of Edema: After a specified period (e.g., 4-6 hours), the mice are euthanized, and a circular section is removed from both ears using a biopsy punch. The weight of the ear punch from the treated (right) ear is compared to that of the control (left) ear. The difference in weight is taken as a measure of the edema.[13][21]
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the mean increase in ear weight in the treated group with that of the control group.
Conclusion
This compound demonstrates significant anti-inflammatory properties through a multi-targeted mechanism that differentiates it from standard NSAIDs and corticosteroids. Its ability to modulate multiple signaling pathways, including NF-κB, MAPKs, and Nrf2/HO-1, results in a broad-spectrum inhibition of pro-inflammatory mediators.
The available quantitative data suggests that while this compound may be less potent than some corticosteroids like dexamethasone on a molar basis in certain assays, it exhibits considerable efficacy in both in vitro and in vivo models of inflammation. Its oral bioavailability and effectiveness in the carrageenan-induced paw edema model highlight its potential as a systemic anti-inflammatory agent.
Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic index of this compound against a wider range of standard anti-inflammatory drugs. Specifically, quantitative data on its inhibition of pro-inflammatory cytokine production (IC₅₀ values) and in vivo studies employing the same administration routes as comparator drugs would provide a more definitive assessment of its therapeutic potential. Nevertheless, the existing evidence strongly supports the continued investigation of this compound as a novel and promising anti-inflammatory agent.
References
- 1. This compound from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-neuroinflammatory effect of this compound from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 6. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 10. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. inotiv.com [inotiv.com]
- 21. journals.innovareacademics.in [journals.innovareacademics.in]
- 22. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Cells Treated with Sophoraflavanone G: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proteomic effects of Sophoraflavanone G (SG) on cancer cells. In the absence of direct comparative proteomic studies on SG, this document leverages available data on SG's molecular effects and draws comparisons with quantitative proteomic studies on other structurally related flavonoids, namely Quercetin. This approach offers insights into potential protein expression changes and affected cellular pathways, guiding future research and highlighting the therapeutic potential of this compound in oncology.
This compound, a prenylated flavonoid isolated from Sophora flavescens, has demonstrated anti-tumor properties, including the induction of apoptosis and inhibition of cancer cell migration and invasion.[1] Studies have shown that SG can trigger cell death in various cancer cell lines, such as triple-negative breast cancer and human leukemia cells.[1][2][3] Its mechanism of action involves the modulation of key signaling pathways, including the MAPK and EGFR-PI3K-AKT pathways, and the regulation of apoptosis-related proteins.[1][4]
While comprehensive quantitative proteomic data on SG is not yet available, proteomic analyses of cancer cells treated with other flavonoids, such as Quercetin, provide a valuable framework for understanding the potential global cellular protein changes induced by this class of compounds.
Quantitative Proteomic Data: A Comparative Overview
To provide a reference for potential proteomic changes induced by this compound, the following table summarizes quantitative data from a study on K562 leukemia cells treated with the flavonoid Quercetin. This alternative provides a valuable reference for proteins and pathways that may be similarly modulated by this compound.
Table 1: Differentially Expressed Proteins in K562 Leukemia Cells Treated with Quercetin
| Protein | Gene Symbol | Function | Fold Change |
| Fatty Acid Synthase | FASN | Lipid Metabolism | Downregulated |
| ATP-citrate lyase | ACLY | Lipid Metabolism | Downregulated |
| Peroxiredoxin-1 | PRDX1 | Antioxidant Defense | Upregulated |
| Thioredoxin | TXN | Antioxidant Defense | Upregulated |
| Eukaryotic translation initiation factor 4A-I | EIF4A1 | Protein Synthesis | Downregulated |
| Ribosomal protein S6 | RPS6 | Protein Synthesis | Downregulated |
| Heat shock protein 90-alpha | HSP90AA1 | Protein Folding | Downregulated |
| T-complex protein 1 subunit alpha | TCP1 | Protein Folding | Downregulated |
Note: This table is a representative sample from a study that identified 112 differentially expressed proteins. The selection is based on their involvement in key cellular processes potentially affected by flavonoids.
Experimental Protocols
This section details a generalized methodology for comparative proteomic analysis based on protocols from studies of flavonoid-treated cancer cells.[1][5]
Cell Culture and Treatment
Human cancer cell lines (e.g., K562 leukemia cells) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For proteomic analysis, cells are treated with the flavonoid of interest (e.g., Quercetin at a specific concentration) or a vehicle control for a predetermined time (e.g., 24 hours).
Protein Extraction and Digestion
-
Cell Lysis : After treatment, cells are harvested, washed with PBS, and lysed in a buffer containing urea, thiourea, CHAPS, and a protease inhibitor cocktail.
-
Protein Quantification : The total protein concentration in the lysates is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
Protein Digestion : An equal amount of protein from each sample is taken for digestion. Proteins are typically reduced with DTT, alkylated with iodoacetamide, and then digested overnight with sequencing-grade trypsin.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
-
Cell Labeling : Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., 13C6-arginine and 13C6-lysine).
-
Treatment and Protein Extraction : The "heavy" labeled cells are treated with the flavonoid of interest, while the "light" labeled cells serve as the control. After treatment, the two cell populations are combined, and proteins are extracted as described above.
-
LC-MS/MS Analysis : The mixed protein sample is digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of proteins between the treated and control samples is determined by comparing the signal intensities of the heavy and light isotopic peptide pairs.
Data Analysis
The raw mass spectrometry data is processed using software such as MaxQuant. Protein identification is performed by searching against a human protein database (e.g., UniProt). Proteins with a statistically significant fold change between the treated and control groups are considered differentially expressed. Bioinformatics tools are then used for functional annotation and pathway analysis of the differentially expressed proteins.
Visualizations: Pathways and Workflows
The following diagrams illustrate the known signaling pathway of this compound, a typical experimental workflow for comparative proteomics, and a logical comparison of this compound with alternative flavonoids.
Caption: this compound's mechanism of action in cancer cells.
Caption: A generalized workflow for comparative proteomic analysis.
Caption: Logical comparison of this compound and an alternative flavonoid.
References
- 1. Proteomic Analysis of Quercetin-Treated K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Proteomic Analysis of Quercetin-Treated K562 Cells-MedSci.cn [medsci.cn]
- 4. This compound suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic Analysis of Quercetin-Treated K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Prowess of Sophoraflavanone G: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Sophoraflavanone G (SFG), a prenylated flavonoid isolated from the roots of Sophora species, has emerged as a promising candidate with potent antibacterial activity. This guide provides a comprehensive comparison of SFG's antibacterial spectrum and efficacy against other flavonoids, supported by experimental data and detailed protocols.
This compound: A Potent Adversary to Gram-Positive Pathogens
This compound has demonstrated significant inhibitory effects primarily against a range of Gram-positive bacteria, including notoriously drug-resistant strains. Its efficacy is particularly notable against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), making it a subject of considerable interest for tackling challenging nosocomial infections.[1]
Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains, alongside data for other flavonoids, Kurarinone and Licochalcone A, for a comparative perspective. It is important to note that direct comparative studies under identical conditions are limited, and these values are compiled from various sources.
| Bacterial Strain | This compound MIC (µg/mL) | Kurarinone MIC (µg/mL) | Licochalcone A MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 3.9 | 3.9 - 7.8 | 1.56 - 16 |
| Staphylococcus aureus (MRSA) | 0.5 - 8[2] | 2[3] | 3 - 16[4][5] |
| Enterococcus faecium | 6.25 - 12.5[6] | - | - |
| Streptococcus mutans | - | 2[3] | - |
| Oral Bacteria (various) | 0.39 - 6.25 | - | - |
Synergistic Power: Enhancing Conventional Antibiotics
A significant attribute of this compound is its ability to act synergistically with existing antibiotics, potentially revitalizing their efficacy against resistant strains. Studies have shown that in combination with antibiotics such as vancomycin, minocycline, rifampicin, ampicillin, and oxacillin, SFG can lead to a significant reduction in the MIC of these conventional drugs, suggesting a promising role in combination therapies.[1][2]
Mechanism of Action: Disrupting the Bacterial Fortress
The primary antibacterial mechanism of this compound involves the disruption of the bacterial cell membrane and cell wall.[6][7] This multifaceted attack compromises the integrity of the bacterial cell, leading to leakage of intracellular components and ultimately, cell death.
The proposed mechanism of action can be visualized as a sequential process:
Experimental Protocols: A Guide to Reproducible Research
The determination of the antibacterial efficacy of this compound is primarily conducted through the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay for MIC Determination
This standardized method is crucial for quantifying the antibacterial potency of a compound. The following workflow outlines the key steps:
Detailed Steps:
-
Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Bacterial Inoculum Preparation: Bacterial colonies are suspended in a sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to the final desired inoculum concentration.
-
Serial Dilution: Two-fold serial dilutions of the this compound stock solution are performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth without SFG) and a sterility control well (containing only broth) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
This compound presents a compelling profile as a potential antibacterial agent, particularly against Gram-positive bacteria, including multidrug-resistant strains. Its ability to disrupt the bacterial cell membrane and act synergistically with conventional antibiotics highlights its potential in combating bacterial infections. Further research, including comprehensive comparative studies and in-vivo efficacy trials, is warranted to fully elucidate its therapeutic potential and pave the way for its development as a novel antimicrobial drug.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antibacterial activity of this compound isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Sophoraflavanone G and Other Potent Prenylated Flavonoids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product research, prenylated flavonoids stand out for their significant therapeutic potential. Their unique chemical structures lend them a range of biological activities, making them promising candidates for drug development. This guide provides a detailed, head-to-head comparison of Sophoraflavanone G against other notable prenylated flavonoids: Kurarinone, Leachianone A, Xanthohumol, Icaritin, and 8-Prenylnaringenin. The objective is to offer a clear, data-driven resource to inform research and development efforts in oncology, inflammation, and beyond.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of the selected prenylated flavonoids, presenting key quantitative data such as IC50 values to facilitate a direct comparison of their potency.
Table 1: Anticancer Activity (Cytotoxicity) of Prenylated Flavonoids
| Flavonoid | Cancer Cell Line | IC50 (µM) | Duration (hours) | Citation |
| This compound | HL-60 (Leukemia) | 6.6 | Not Specified | |
| MDA-MB-231 (Breast) | Not Specified | 24, 48, 72 | [1] | |
| Kurarinone | H1688 (Small Cell Lung) | 12.5 ± 4.7 | 24 | [2] |
| H146 (Small Cell Lung) | 30.4 ± 5.1 | 24 | [2] | |
| PC3 (Prostate) | 24.7 | Not Specified | [3] | |
| HL-60 (Leukemia) | 18.5 | Not Specified | [3] | |
| HeLa (Cervical) | 36 | Not Specified | [4] | |
| A375 (Melanoma) | 62 | Not Specified | [4] | |
| Leachianone A | HepG2 (Liver) | 6.9 (µg/mL) | 24 | [5] |
| HepG2 (Liver) | 3.4 (µg/mL) | 48 | [5][6][7] | |
| HepG2 (Liver) | 2.8 (µg/mL) | 72 | [5] | |
| Xanthohumol | MDA-MB-231 (Breast) | 6.7 | 24 | [8][9] |
| Hs578T (Breast) | 4.78 | 24 | [8][9] | |
| HCT-15 (Colon) | 3.6 | 24 | [8][9] | |
| 40-16 (Colon) | 4.1 | 24 | [8][9] | |
| A-2780 (Ovarian) | 0.52 | 48 | [8][9] | |
| AGS (Gastric) | 16.04 | 24 | [10] | |
| SGC-7901 (Gastric) | 35.81 | 24 | [10] | |
| MGC-803 (Gastric) | 111.16 | 24 | [10] | |
| Icaritin | Raji (Burkitt Lymphoma) | 9.78 ± 1.85 | 48 | [11] |
| P3HR-1 (Burkitt Lymphoma) | 17.69 ± 0.03 | 48 | [11] | |
| UMUC-3 (Urothelial) | 15.71 | 48 | [12] | |
| T24 (Urothelial) | 19.55 | 48 | [12] | |
| MB49 (Urothelial) | 9.32 | 48 | [12] | |
| 8-Prenylnaringenin | DU145 (Prostate) | 43.1 | 48 | [13] |
| PC-3 (Prostate) | 33.5 | 48 | [13] | |
| U-118 MG (Glioblastoma) | ~138 | 24 | [14] | |
| MCF-7 (Breast) | >10 (inhibitory) | Not Specified |
Table 2: Anti-inflammatory Activity of Prenylated Flavonoids
| Flavonoid | Target/Assay | IC50 (µM) | Citation |
| This compound | COX-2 Expression | - (Inhibits) | |
| Xanthohumol | COX-1 | 16.6 | [15] |
| COX-2 | 41.5 | [15] | |
| iNOS Induction | 18.7 - 40.6 | [15] | |
| BACE1 | 7.19 | [16][17] | |
| 8-Prenylnaringenin | COX-1 | 27.1 | [18] |
| AKR1B1 | 0.81 - 1.87 | [19] | |
| AKR1B10 | 0.99 - 3.96 | [19] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of these prenylated flavonoids are underpinned by their ability to modulate critical cellular signaling pathways involved in cell proliferation, survival, and inflammation.
This compound: A Multi-Pathway Modulator
This compound exhibits its anticancer and anti-inflammatory effects by targeting several key signaling cascades. In cancer cells, it has been shown to induce apoptosis by inhibiting the STATs (Signal Transducer and Activator of Transcription) signaling pathway.[20] Furthermore, it can suppress the progression of triple-negative breast cancer by inactivating the EGFR-PI3K-AKT signaling pathway.[21] In the context of inflammation, this compound has been demonstrated to suppress inflammatory responses by blocking MAPK (Mitogen-Activated Protein Kinase) activation.[22]
Kurarinone: Targeting JAK/STAT Signaling
Kurarinone demonstrates potent anticancer activity, particularly by targeting the JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) signaling pathway. This pathway is crucial for cell proliferation and survival in many cancers. By inhibiting JAK/STAT signaling, kurarinone can induce apoptosis and inhibit the growth of cancer cells.[23]
Xanthohumol: A Dual Inhibitor of Angiogenesis and Inflammation
Xanthohumol, a well-studied prenylated chalcone, exerts its anticancer effects primarily through the inhibition of angiogenesis. It targets key signaling pathways in endothelial cells, including the AMPK (AMP-activated protein kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways. By activating AMPK and inhibiting NF-κB, Xanthohumol effectively suppresses the formation of new blood vessels that tumors need to grow.
Icaritin: Another JAK/STAT Pathway Inhibitor
Similar to Kurarinone, Icaritin also demonstrates significant anticancer activity by targeting the JAK/STAT3 signaling pathway. It has been shown to inhibit both constitutive and IL-6-induced STAT3 phosphorylation, leading to the downregulation of STAT3-regulated survival proteins and ultimately, the suppression of tumor growth.[2][14]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Steps:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the prenylated flavonoids. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for specific durations (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[24][25]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
Analysis of Signaling Pathways: Western Blotting for NF-κB Activation
Western blotting is a widely used technique to detect specific proteins in a sample. To analyze the activation of the NF-κB pathway, the phosphorylation of key proteins like p65 and IκBα, and the translocation of p65 to the nucleus are examined.
Workflow:
Detailed Steps:
-
Cell Treatment and Lysis: Cells are treated with the prenylated flavonoid for a specified time. For nuclear translocation studies, cytoplasmic and nuclear fractions are separated. Cells are then lysed using a suitable buffer containing protease and phosphatase inhibitors.[26][27]
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, IκBα, and a loading control like β-actin or Lamin B for nuclear fractions).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[28][29]
Conclusion
This comparative guide highlights the potent and diverse biological activities of this compound and other selected prenylated flavonoids. While all compounds demonstrate significant anticancer and anti-inflammatory potential, their potency and mechanisms of action vary. This compound emerges as a promising multi-pathway modulator, while Kurarinone and Icaritin show specificity towards the JAK/STAT pathway. Xanthohumol's well-documented anti-angiogenic properties make it a strong candidate for cancer therapy.
The provided data and experimental protocols are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and the potential development of these natural compounds into novel therapeutics. The distinct signaling pathways targeted by each flavonoid also offer opportunities for combinatorial therapeutic strategies. Continued research is essential to fully elucidate their therapeutic potential and translate these findings into clinical applications.
References
- 1. This compound from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. molnova.com [molnova.com]
- 8. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 9. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Cytotoxic Effect of Icaritin and Its Mechanisms in Inducing Apoptosis in Human Burkitt Lymphoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Icaritin inhibits the progression of urothelial cancer by suppressing PADI2-mediated neutrophil infiltration and neutrophil extracellular trap formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. In Vitro Effect of 8-Prenylnaringenin and Naringenin on Fibroblasts and Glioblastoma Cells-Cellular Accumulation and Cytotoxicity [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. researchhub.com [researchhub.com]
- 26. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Sophoraflavanone G: A Comparative Guide to its Effects on Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Sophoraflavanone G (SG), a prenylated flavonoid isolated from Sophora flavescens, has garnered significant attention for its potential therapeutic applications, primarily attributed to its anti-inflammatory and anti-cancer properties. This guide provides a comparative analysis of this compound's effects on critical signaling pathways, juxtaposed with other known natural and synthetic inhibitors. The data presented herein is collated from various preclinical studies, offering a valuable resource for researchers investigating novel therapeutic agents.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key intracellular signaling cascades that are often dysregulated in disease states. These include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: A crucial pathway involved in cell proliferation, differentiation, and apoptosis.
-
PI3K/Akt Pathway: A central regulator of cell survival, growth, and metabolism.
-
NF-κB Pathway: A key player in inflammation and immune responses.
-
JAK/STAT Pathway: Critical for cytokine signaling and immune cell function.
This guide will delve into the experimental evidence validating the effects of this compound on each of these pathways and compare its activity with that of other well-characterized modulators.
Comparative Analysis of Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound and selected alternative compounds on key signaling pathways. It is important to note that the experimental conditions, such as cell lines, stimuli, and assay methods, vary between studies. Therefore, direct comparison of absolute values should be made with caution.
Table 1: this compound - Inhibitory Concentrations
| Target Pathway/Process | Cell Line | Assay | IC50 / Effect | Reference |
| STAT Signaling | Hodgkin's lymphoma cells | Not specified | IC50: 6.6 µM | |
| Cell Proliferation | MDA-MB-231 (Triple-negative breast cancer) | MTT Assay | Dose-dependent inhibition | |
| Cell Proliferation | HL-60 (Leukemia) | MTT Assay | Dose-dependent inhibition (3-30 µM) | |
| COX-2 Expression | RAW 264.7 (Macrophages) | PGE2 production | Inhibition at 1-50 µM | |
| NF-κB Activation | RAW 264.7 (Macrophages) | Western Blot (p65 nuclear translocation) | Significant decrease at 2.5-20 µM | |
| MMP-9 Expression | bMECs (Brain Microvascular Endothelial Cells) | Gelatin Zymography | Significant blockade at 1 µM |
Table 2: Comparative Inhibitory Concentrations of Alternative Compounds
| Compound | Target Pathway | Cell Line(s) | Assay | IC50 / Effect | Reference(s) |
| Quercetin | Cell Growth | HL-60 | Cell proliferation | IC50: ~7.7 µM (96 hr) | |
| Cell Growth | MDA-MB-468 | Cell growth inhibition | IC50: 55 µM | ||
| Cell Growth | HT-29 | Cell growth inhibition | IC50: 81.65 µM (48 hr) | ||
| NF-κB Activity | Caco-2, SW620 | Not specified | IC50: 35 µM, 20 µM | ||
| Resveratrol | Cell Growth | ACHN, A498 (Renal cell carcinoma) | Proliferation assay | IC50: 132.9 µM, 112.8 µM | |
| PI3K/Akt Pathway | SKOV-3 (Ovarian cancer) | Western Blot (p-Akt) | Strong suppression at 25 µM | ||
| Curcumin | NF-κB Activity | RAW 264.7 | Luciferase reporter assay | IC50: 18 µM | |
| NF-κB Activity | Not specified | In vitro NF-κB activation | IC50: 56.98 µM | ||
| Tofacitinib | JAK/STAT Pathway | RA-FLS (Rheumatoid Arthritis Fibroblast-Like Synoviocytes) | pSTAT3 induction | See reference for specific IC50s | |
| JAK/STAT Pathway | Peripheral blood cells from RA patients | STAT phosphorylation | 10-73% inhibition in vivo |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: After treatment with the compound and/or stimulus, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Nuclear Translocation Assay
-
Cell Treatment and Fractionation: Treat cells with the compound and/or stimulus (e.g., LPS or TNF-α). Subsequently, perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.
-
Western Blot Analysis: Perform Western blot analysis on the nuclear and cytoplasmic fractions using an antibody against the p65 subunit of NF-κB. Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.
-
Immunofluorescence Microscopy:
-
Grow cells on coverslips and treat as described above.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope. Nuclear translocation is indicated by the co-localization of the p65 signal with the DAPI signal.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Safety Operating Guide
Proper Disposal of Sophoraflavanone G: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical compounds like Sophoraflavanone G are paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. While a highly specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not consistently available across all suppliers, general best practices for chemical waste management, combined with information from available safety data, provide a clear path forward for its responsible disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult your institution's specific chemical hygiene plan and local hazardous waste regulations. All personnel handling chemical waste must be adequately trained in proper waste management procedures.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
When handling this compound, avoid the formation of dust and ensure work is conducted in a well-ventilated area, preferably a fume hood. Do not eat, drink, or smoke in areas where chemicals are handled. Thoroughly wash hands and any exposed skin after handling the compound.
Quantitative Data Summary
For proper waste labeling and documentation, the following chemical identifiers for this compound should be used.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 97938-30-2 |
| Molecular Formula | C₂₅H₂₈O₆ |
| Molecular Weight | 424.5 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (20 mg/ml).[1] |
Step-by-Step Disposal Protocol
Given the absence of a universally detailed experimental protocol for the neutralization of this compound, the recommended procedure is to dispose of it as hazardous chemical waste through a licensed professional service.
-
Waste Identification and Classification:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.
-
Consult your institution's environmental health and safety (EHS) office for guidance on the specific waste classification based on local and national regulations.
-
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container labeled as "Hazardous Waste" with the full chemical name and concentration. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated Materials: Items such as gloves, weighing paper, pipette tips, and other disposables contaminated with this compound should be placed in a designated container for chemically contaminated solid waste.
-
-
Container Selection and Labeling:
-
Use appropriate, leak-proof, and chemically compatible containers for waste collection. The container must be in good condition with a secure, tight-fitting cap.[2]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number, and an indication of the hazards (e.g., "Caution: Research Chemical, Handle with Care").
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions. For instance, keep organic compounds like this compound away from strong oxidizing agents.
-
Keep waste containers securely closed except when adding waste.[2]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[3]
-
For spills of solid this compound, it is recommended to mix with an inert absorbent material such as sand or vermiculite before transferring to a suitable container for disposal by an approved service.[4]
-
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal were found in the reviewed literature. Therefore, treatment of this compound as hazardous waste to be managed by professionals is the recommended and safest course of action.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Sophoraflavanone G
Essential Safety and Handling Guide for Sophoraflavanone G
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for pure this compound is not publicly available. The information provided below is based on the safety data for a Sophora angustifolia root extract containing this compound, general safety protocols for handling flavonoids and powdered chemicals, and good laboratory practices. A comprehensive risk assessment by a qualified safety professional is strongly recommended before handling this compound.
Hazard Identification and Classification
Based on available data for similar compounds, this compound should be handled as a substance that is potentially harmful if swallowed and may cause skin and eye irritation. As a powdered substance, it can also pose a respiratory hazard if inhaled.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or Neoprene gloves. | To prevent skin contact with the compound. |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect eyes from dust particles and potential splashes. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P95 or higher particulate filter. | To prevent inhalation of airborne powder. This is crucial when handling the powder outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Read and understand this safety guide and any available safety information thoroughly.
-
Ensure a calibrated analytical balance is located inside a certified chemical fume hood or a powder containment hood.
-
Prepare all necessary equipment, including spatulas, weighing paper, and appropriate solvent for dissolution.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.
2. Weighing and Aliquoting (in a chemical fume hood):
-
Don the required PPE as specified in the table above.
-
Perform all manipulations of the solid compound within the fume hood to minimize inhalation exposure.
-
Carefully weigh the desired amount of this compound powder.
-
If preparing a stock solution, slowly add the solvent to the powder to avoid generating dust.
-
Ensure the container is securely capped after use.
3. Dissolution:
-
If preparing a solution, add the solvent to the solid to minimize dust formation.
-
Use a vortex mixer or sonicator to aid dissolution if necessary, ensuring the container is sealed.
4. Post-Handling:
-
Clean all equipment and the work area thoroughly with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.
-
Dispose of all contaminated disposables as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination (gloves last).
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, gently cover the powder with an absorbent material to avoid creating dust. For larger spills, follow your institution's chemical spill response protocol. |
Disposal Plan
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, weighing paper), must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Solid Waste:
-
Collect unused or expired powder in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
-
Contaminated Materials:
-
Dispose of all contaminated disposables, such as gloves and weighing paper, in a designated solid hazardous waste container.
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Storage and Collection:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Arrange for waste collection by your institution's environmental health and safety department.
-
Visual Guides
Caption: A logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
